molecular formula C7H3BrClN B036108 4-Bromo-3-chlorobenzonitrile CAS No. 57418-97-0

4-Bromo-3-chlorobenzonitrile

Cat. No.: B036108
CAS No.: 57418-97-0
M. Wt: 216.46 g/mol
InChI Key: YWTKUWXYQQZSIL-UHFFFAOYSA-N
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Description

4-Bromo-3-chlorobenzonitrile is a versatile and high-value halogenated aromatic nitrile that serves as a critical synthetic intermediate in advanced chemical research. Its primary utility lies in its role as a multifunctional building block in medicinal chemistry and materials science. The molecule features two distinct halogen substituents—bromine and chlorine—on a benzonitrile core, which exhibit differential reactivity in metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows researchers to conduct selective, sequential functionalization, constructing complex molecular architectures with high precision. The electron-withdrawing nitrile group further enhances the compound's reactivity in nucleophilic aromatic substitution and influences the electronic properties of the resulting molecules.

Properties

IUPAC Name

4-bromo-3-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3BrClN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTKUWXYQQZSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586558
Record name 4-Bromo-3-chlorobenzonitrile
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Molecular Weight

216.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57418-97-0
Record name 4-Bromo-3-chlorobenzonitrile
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Record name 4-Bromo-3-chlorobenzonitrile
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Record name 4-Bromo-3-chlorobenzonitrile
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Foundational & Exploratory

4-Bromo-3-chlorobenzonitrile CAS number 57418-97-0 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 57418-97-0

This technical guide provides a comprehensive overview of 4-Bromo-3-chlorobenzonitrile, a halogenated aromatic nitrile that serves as a versatile intermediate in advanced chemical synthesis.[1] It is particularly valuable in medicinal chemistry and materials science due to its unique substitution pattern, which allows for selective chemical transformations.[1][2]

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature.[3][4] Its core structure consists of a benzene ring substituted with a bromine atom at the para-position and a chlorine atom at the meta-position relative to the nitrile group.[3]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 57418-97-0[3]
Molecular Formula C₇H₃BrClN[3][5]
Molecular Weight 216.46 g/mol [3][5]
Melting Point 80-81 °C[4][5][6]
Boiling Point 260.8 ± 20.0 °C at 760 mmHg[5]
142-143 °C (reduced pressure)[3]
Density 1.7 ± 0.1 g/cm³[5]
Flash Point 111.5 ± 21.8 °C[5]
Solubility Soluble in methanol[3]
Appearance White to almost white crystalline powder[3]
InChI Key YWTKUWXYQQZSIL-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=C(C=C1C#N)Cl)Br[3]

Synthesis Methodologies

The synthesis of this compound can be achieved through various routes, primarily involving electrophilic aromatic substitution and cyanation reactions.[1] The strategic placement of the halogen and nitrile groups is crucial for its utility.[1]

A common laboratory-scale synthesis involves the selective bromination of 3-chlorobenzonitrile.[1] The directing effects of the meta-directing nitrile group and the ortho-, para-directing chlorine atom favor the introduction of bromine at the C-4 position.[1]

Reaction Conditions:

  • Starting Material: 3-Chlorobenzonitrile

  • Reagents: Bromine (Br₂), Iron(III) bromide (FeBr₃) as a Lewis acid catalyst.[1]

  • Mechanism: The FeBr₃ catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) which is then attacked by the aromatic ring to yield the desired product.[1]

An alternative method utilizes potassium bromate and sulfuric acid.[1] For instance, a similar protocol for a related isomer involves dissolving the starting material in 70% sulfuric acid and adding potassium bromate at room temperature over several hours.[1]

SynthesisWorkflow cluster_synthesis Synthesis of this compound start 3-Chlorobenzonitrile product This compound start->product Electrophilic Aromatic Substitution reagents Br₂ / FeBr₃ (Brominating Agent & Catalyst) reagents->product

Diagram 1: Synthesis via Bromination.

For large-scale manufacturing, the gas-phase catalytic ammoxidation of 4-bromo-3-chlorotoluene is the preferred method.[1] This process involves reacting the toluene derivative with ammonia and oxygen in a fluidized-bed reactor, which allows for continuous operation and high yields.[1]

Chemical Reactivity and Applications

The chemical behavior of this compound is defined by the interplay of its three functional groups. The potent electron-withdrawing nature of the nitrile group deactivates the aromatic ring, while the two halogen atoms provide sites for selective reactions.[1]

A key feature of this molecule is the differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.[1] In palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, the C-Br bond is significantly more reactive and will typically undergo oxidative addition preferentially.[1][3] This allows for selective functionalization at the C-4 position, leaving the C-Cl bond intact for subsequent transformations.[1]

The electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution.[1] The bromine or chlorine atoms can be displaced by strong nucleophiles, such as amines or alkoxides, to generate a variety of substituted benzonitrile derivatives.[1][3]

ReactivityDiagram cluster_reactivity Key Reactions of this compound start This compound suzuki Suzuki Coupling (Pd catalyst, Boronic Acid) start->suzuki Selective C-Br activation snar Nucleophilic Aromatic Substitution (e.g., R-NH₂) start->snar C-X displacement reduction Nitrile Reduction (e.g., H₂/Catalyst) start->reduction C≡N to CH₂NH₂ product_suzuki 4-Aryl-3-chlorobenzonitrile suzuki->product_suzuki product_snar 4-Amino-3-chlorobenzonitrile snar->product_snar product_reduction 4-Bromo-3-chlorobenzylamine reduction->product_reduction

Diagram 2: Chemical Reactivity Pathways.

This compound is a crucial building block in several high-value industries:

  • Pharmaceuticals: It serves as a key starting material and intermediate for the synthesis of various pharmaceutical compounds and therapeutic agents.[1][3]

  • Agrochemicals: Its derivatives are utilized in the development of modern pesticides and herbicides.[1][3]

  • Organic Synthesis: It acts as a versatile scaffold for constructing complex organic molecules with high precision.[1][3]

  • Material Science: It can be used in the synthesis of novel materials, such as those with specific electronic or fire-retardant properties.[3]

Spectroscopic Data

Confirmation of the structure of this compound is typically achieved through standard spectroscopic methods.

  • Mass Spectrometry (MS): This technique is used to verify the molecular weight (216.46 g/mol ).[1] The presence of bromine and chlorine atoms results in a highly characteristic isotopic pattern in the mass spectrum.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework and confirm the substitution pattern on the aromatic ring.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, particularly the characteristic nitrile (C≡N) stretch.

Safety and Handling

This compound is classified as harmful and an irritant.[5][6] Standard laboratory safety protocols should be strictly followed.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5][7] It causes skin and serious eye irritation.[6][7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[1][5] All handling should be performed in a well-ventilated area or a chemical fume hood.[5]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[5]

    • Eye Contact: Rinse cautiously with water for several minutes.[5][6]

    • Inhalation: Move the person to fresh air.[5]

    • Ingestion: Wash out the mouth with water and seek immediate medical attention.[5]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.[5]

References

physical and chemical properties of 4-Bromo-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-3-chlorobenzonitrile

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of this compound. It is intended for researchers, scientists, and professionals in the fields of drug development and materials science. This document details experimental protocols for its synthesis, presents its key characteristics in a structured format, and illustrates its chemical reactivity through diagrams. This compound is a versatile halogenated aromatic nitrile that serves as a critical synthetic intermediate in the development of complex molecular architectures.[1]

Core Physical and Chemical Properties

This compound is an aromatic compound with the molecular formula C7H3BrClN.[2] It appears as a white to almost white crystalline powder.[2] Its structure is characterized by a benzene ring substituted with a bromine atom at the para position and a chlorine atom at the meta position relative to the nitrile group.[2]

PropertyValueSource
CAS Number 57418-97-0[1][2][3]
Molecular Formula C7H3BrClN[2][3][4]
Molecular Weight 216.46 g/mol [1][2][4]
Melting Point 67-68°C[2]
Boiling Point 142-143°C (at reduced pressure)[2]
Appearance White to almost white crystalline powder[2]
Purity ≥97%[3]
Solubility Soluble in methanol[2]
Storage Room temperature[3]

Experimental Protocols: Synthesis Methodologies

The synthesis of this compound can be achieved through several methods. The choice of synthetic route is crucial for achieving high yields and regioselectivity.

Direct Bromination of 3-chlorobenzonitrile

A common and well-documented method involves the direct bromination of 3-chlorobenzonitrile.[1] This electrophilic aromatic substitution reaction is governed by the directing effects of the existing substituents on the benzene ring. The nitrile group (-CN) is a meta-directing group, while the chlorine atom is an ortho-, para-directing group. The interplay of these effects favors the introduction of the bromine atom at the position para to the chlorine and meta to the nitrile group, yielding the desired product.[1]

Protocol:

  • The starting material, 3-chlorobenzonitrile, is dissolved in a suitable solvent.

  • A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is introduced.[1]

  • Molecular bromine (Br₂) is added as the brominating agent.[1]

  • The reaction is typically carried out at room temperature over several hours.

  • Upon completion, the reaction mixture is worked up to isolate and purify the this compound product.

Ammoxidation of 4-Bromo-3-chlorotoluene

Ammoxidation presents a direct and high-yield method for synthesizing halogenated benzonitriles from their corresponding toluene precursors.[1] This process involves the catalytic reaction of the substituted toluene with ammonia and an oxidizing agent, typically oxygen from the air, in a vapor phase reaction.[1]

Protocol:

  • 4-Bromo-3-chlorotoluene is vaporized.

  • The vapor is mixed with ammonia and air (as the source of oxygen).

  • The gaseous mixture is passed over a catalyst at an elevated temperature.

  • The resulting products are cooled and separated to yield this compound.

Other Synthetic Routes

Other reported methods for the synthesis of this compound include:

  • Nitration followed by Halogenation: This multi-step process begins with the nitration of chlorobenzene, followed by reduction and subsequent halogenation.[2]

  • Reactions with Cyanide Sources: Appropriate di-halogenated benzenes can be reacted with a cyanide source, such as sodium cyanide, under aqueous conditions to yield the final product.[2]

G cluster_synthesis Synthesis Workflow: Direct Bromination start 3-chlorobenzonitrile reagents Br2, FeBr3 start->reagents Electrophilic Aromatic Substitution product This compound reagents->product

Caption: A simplified workflow for the synthesis of this compound via direct bromination.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily influenced by its halogen substituents and the nitrile group.[2] The electron-withdrawing nature of the nitrile group renders the aromatic ring electron-deficient, which facilitates certain types of reactions.[1]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient benzonitrile ring is susceptible to nucleophilic aromatic substitution reactions, where a nucleophile can replace one of the halogen atoms.[1] The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in these reactions. This differential reactivity allows for selective functionalization at the C-4 position (the position of the bromine atom).[1] For instance, reaction with amines, alkoxides, or thiolates can lead to the formation of 4-amino-3-chlorobenzonitrile, 3-chloro-4-methoxybenzonitrile, or 3-chloro-4-(phenylthio)benzonitrile, respectively.[1]

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions.[1][2] Similar to SNAr reactions, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective transformations at the C-4 position.[1] This enables the precise construction of more complex molecular structures by forming new carbon-carbon or carbon-heteroatom bonds.[1]

Reduction of the Nitrile Group

The nitrile group can be readily reduced to a primary amine (benzylamine derivative) or an aldehyde using appropriate reducing agents.[1][2] This transformation provides a pathway to other important classes of compounds.

G cluster_reactivity Reactivity Profile cluster_reactions start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Selective at C-Br coupling Metal-Catalyzed Cross-Coupling start->coupling Selective at C-Br reduction Nitrile Group Reduction start->reduction

Caption: Key chemical transformations of this compound.

Applications in Scientific Research

This compound serves as a crucial building block in organic synthesis.[2] Its applications are found in:

  • Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds.[2]

  • Pesticides: Derivatives of this compound are employed in the development of synthetic pesticides.[2]

  • Medicinal Chemistry and Materials Science: The differential reactivity of its two halogen substituents allows for selective, sequential functionalization, which is highly valuable in the construction of complex molecules with desired biological or physical properties.[1]

  • Protein Degrader Building Blocks: It is classified within the product family of protein degrader building blocks.[3]

Safety and Handling

This compound is considered harmful if swallowed, in contact with skin, or if inhaled.[4][5] It can cause skin and serious eye irritation.[4]

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids.[5]

  • Inhalation: Move the individual to fresh air.[5]

  • Ingestion: Wash out the mouth with plenty of water for at least 15 minutes.[5] In all cases of exposure, seek medical attention if irritation or symptoms persist.[5]

Handling and Storage:

  • This product should be handled by, or under the close supervision of, individuals qualified in handling potentially hazardous chemicals.[5]

  • Use in a chemical fume hood is recommended.[5]

  • Wear appropriate personal protective equipment, including laboratory clothing, chemical-resistant gloves, and safety goggles.[5]

  • Store in a cool, well-ventilated area in a tightly closed container.[6]

Fire Fighting Measures:

  • In case of a fire, use dry powder or carbon dioxide extinguishers.[5]

  • Protective clothing and a self-contained breathing apparatus should be worn.[5]

  • Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[5]

References

4-Bromo-3-chlorobenzonitrile molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 4-Bromo-3-chlorobenzonitrile, a key intermediate in the development of pharmaceuticals and advanced materials.

Molecular Identity and Structure

This compound is a di-halogenated aromatic nitrile. Its formal IUPAC name is This compound .[1][2] The molecule consists of a benzene ring substituted with a nitrile (-C≡N) group, a chlorine atom at position 3, and a bromine atom at position 4.

The presence of two different halogens with differential reactivity and an electron-withdrawing nitrile group makes this compound a versatile building block for complex molecular architectures.[3]

Key Identifiers:

  • CAS Number: 57418-97-0[1][3]

  • Molecular Formula: C₇H₃BrClN[1][4]

  • SMILES: C1=CC(=C(C=C1C#N)Cl)Br[1][4]

  • InChI Key: YWTKUWXYQQZSIL-UHFFFAOYSA-N[1][3]

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

This section summarizes the key physical and spectroscopic properties of this compound. The data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Weight 216.46 g/mol [3][4]
Appearance White to almost white crystalline powder[4]
Melting Point 67-68 °C[4]
Boiling Point 142-143 °C (at reduced pressure)[4]

Table 2: Predicted Spectroscopic Data

Note: The following NMR data are predicted values based on computational models and structure-property relationships. Experimental values may vary depending on the solvent and conditions.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H
H-27.8 - 8.0Doublet (d)~2
H-57.6 - 7.8Doublet of Doublets (dd)~8, ~2
H-67.9 - 8.1Doublet (d)~8
¹³C
C-CN~117Singlet-
C-1~115Singlet-
C-2~135Singlet-
C-3~138Singlet-
C-4~128Singlet-
C-5~134Singlet-
C-6~132Singlet-
Data sourced from Benchchem[3].

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, which is predicted to appear around ~2230 cm⁻¹ .[1]

Synthesis and Experimental Protocols

The most common and well-documented laboratory synthesis of this compound is achieved through the electrophilic aromatic substitution of 3-chlorobenzonitrile.[1][3] In this reaction, the chlorine atom is an ortho-, para-director, while the nitrile group is a meta-director. The interplay of these directing effects favors the introduction of the bromine atom at the position para to the chlorine and meta to the nitrile group.[3]

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 3-Chlorobenzonitrile 3-Chlorobenzonitrile Reaction Electrophilic Aromatic Substitution 3-Chlorobenzonitrile->Reaction Br2 Bromine (Br₂) Br2->Reaction FeBr3 Iron(III) Bromide (FeBr₃) (Lewis Acid Catalyst) FeBr3->Reaction Product This compound Reaction->Product

Caption: Synthesis pathway for this compound.

Representative Experimental Protocol: Bromination of a Chlorobenzonitrile

Disclaimer: The following is a representative protocol adapted from the synthesis of the isomeric 3-bromo-4-chlorobenzonitrile and illustrates a common method for the bromination of a substituted benzonitrile.[5] Appropriate safety precautions, including personal protective equipment and use of a fume hood, are mandatory.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material, 3-chlorobenzonitrile (1 equivalent), in a suitable solvent such as 70% sulfuric acid.[5]

  • Reagent Addition: While stirring the solution at room temperature, slowly add potassium bromate (KBrO₃) (approximately 1.6 equivalents) in batches over a period of several hours.[5] This in-situ generation of bromine helps to control the reaction rate.

  • Reaction Monitoring: Allow the mixture to react at room temperature for an additional 4 hours after the addition is complete.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.[5]

Chemical Reactivity and Applications

This compound is a valuable intermediate due to its multiple reactive sites.

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This differential reactivity allows for selective, sequential functionalization of the aromatic ring.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitrile group activates the benzene ring for nucleophilic attack, facilitating the substitution of the halogen atoms by various nucleophiles.[3][4]

  • Nitrile Group Transformations: The nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further pathways for derivatization.[3]

These reactive properties make this compound a crucial starting material in the synthesis of:

  • Pharmaceuticals: It serves as a foundational scaffold for novel therapeutic agents.[4][6]

  • Agrochemicals: Its derivatives are used in the development of modern pesticides, herbicides, and fungicides.[4][6]

  • Materials Science: It is used as a building block for functional polymers and materials for organic electronics due to the electronic properties imparted by its substituents.[3]

References

Navigating the Solubility Landscape of 4-Bromo-3-chlorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate world of pharmaceutical and chemical research, understanding the solubility of a compound is a cornerstone of process development, formulation, and analytical method design. This technical guide offers an in-depth exploration of the solubility of 4-Bromo-3-chlorobenzonitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients and functional materials. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its solubility in common organic solvents, detailed experimental protocols for solubility determination, and visual workflows to aid in solvent selection.

Core Data Summary: Solubility of this compound

Precise quantitative solubility data for this compound is not extensively available in published literature. However, based on its chemical structure—a halogenated aromatic nitrile—and qualitative observations, it is known to be soluble in polar organic solvents like methanol and sparingly soluble in water.[1][2] The following table presents hypothetical, yet plausible, quantitative solubility data at ambient temperature (25 °C) to serve as a practical guide for researchers. These values are illustrative and should be experimentally verified for any critical application.

SolventChemical FormulaPolarity IndexHypothetical Solubility ( g/100 mL) at 25 °C
MethanolCH₃OH5.115.2
EthanolC₂H₅OH4.310.5
AcetoneC₃H₆O5.125.8
AcetonitrileC₂H₃N5.822.1
ChloroformCHCl₃4.118.9
TolueneC₇H₈2.45.3
Dimethylformamide (DMF)C₃H₇NO6.435.7
WaterH₂O10.2<0.1 (Sparingly Soluble)

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is paramount. Below are detailed methodologies for three common and reliable experimental techniques for quantifying the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a fundamental and straightforward technique for determining solubility.[1][3] It relies on the direct measurement of the mass of solute dissolved in a known mass or volume of solvent.

Methodology:

  • Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid any loss of solvent due to evaporation.

  • Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed, dry container.

  • Drying: The solvent is carefully evaporated under reduced pressure or in a fume hood. The remaining solid residue is then dried to a constant weight in a vacuum oven.

  • Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the solvent used.

UV/Vis Spectrophotometry

For compounds that possess a chromophore, UV/Vis spectrophotometry offers a sensitive and rapid method for solubility determination.[4][5] this compound, being an aromatic compound, is expected to have a UV absorbance that can be exploited for this purpose.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

  • Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (Steps 1 & 2).

  • Dilution: After separating the undissolved solid, a small, accurately measured aliquot of the clear saturated solution is diluted with the same solvent to bring its concentration within the linear range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

  • Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

  • Solubility Calculation: The solubility of this compound in the solvent is calculated by multiplying the concentration of the diluted solution by the dilution factor.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and specific method for determining solubility, especially in complex mixtures or when high sensitivity is required.[6][7][8]

Methodology:

  • Method Development: An appropriate HPLC method is developed and validated for the quantification of this compound. This includes selecting a suitable column, mobile phase, flow rate, and detector wavelength.

  • Calibration: A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration.

  • Saturated Solution Preparation and Dilution: A saturated solution is prepared and an aliquot is diluted as described in the UV/Vis spectrophotometry method.

  • Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

  • Quantification: The concentration of the diluted sample is determined from the calibration curve.

  • Solubility Calculation: The solubility is calculated by taking into account the dilution factor.

Visualizing the Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on solubility requirements.

start Define Process Requirement (e.g., Reaction, Recrystallization, Analysis) solubility_check Consult Solubility Data Table start->solubility_check high_solubility High Solubility Required? solubility_check->high_solubility low_solubility Low Solubility Required? high_solubility->low_solubility No select_high Select Solvent with High Solubility Value (e.g., DMF, Acetone) high_solubility->select_high Yes select_low Select Solvent with Low Solubility Value (e.g., Toluene, Water) low_solubility->select_low Yes experimental_verification Perform Experimental Verification (Gravimetric, UV/Vis, or HPLC) low_solubility->experimental_verification No select_high->experimental_verification select_low->experimental_verification solvent_suitable Is Solubility Suitable? experimental_verification->solvent_suitable optimize Optimize Process Parameters (e.g., Temperature, Co-solvent) solvent_suitable->optimize No end Final Solvent Selection solvent_suitable->end Yes optimize->experimental_verification

Caption: A decision workflow for selecting an appropriate solvent based on solubility requirements.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for determining the solubility of this compound.

start Start: Obtain Pure This compound prepare_saturated Prepare Saturated Solution (Excess Solute in Solvent) start->prepare_saturated equilibrate Equilibrate at Constant Temperature (with Agitation) prepare_saturated->equilibrate separate Separate Undissolved Solid (Filtration/Centrifugation) equilibrate->separate analysis_method Select Analytical Method separate->analysis_method gravimetric Gravimetric Method analysis_method->gravimetric Gravimetric uv_vis UV/Vis Spectroscopy analysis_method->uv_vis UV/Vis hplc HPLC Method analysis_method->hplc HPLC measure_gravimetric Evaporate Solvent & Weigh Residue gravimetric->measure_gravimetric measure_uv_vis Dilute & Measure Absorbance uv_vis->measure_uv_vis measure_hplc Dilute & Inject into HPLC hplc->measure_hplc calculate Calculate Solubility measure_gravimetric->calculate measure_uv_vis->calculate measure_hplc->calculate end End: Report Solubility Data calculate->end

Caption: A generalized experimental workflow for determining the solubility of a solid compound.

This technical guide provides a foundational understanding of the solubility of this compound. While hypothetical data is provided for illustrative purposes, it is strongly recommended that researchers perform their own experimental determinations to obtain precise values for their specific applications. The detailed protocols and visual workflows are designed to facilitate this process, empowering scientists to make informed decisions in their research and development endeavors.

References

Spectral Analysis of 4-Bromo-3-chlorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 4-Bromo-3-chlorobenzonitrile (CAS No: 57418-97-0), a halogenated aromatic nitrile with applications as a versatile synthetic intermediate in medicinal chemistry and materials science.[1] The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.

Molecular Structure and Properties

  • Molecular Formula: C₇H₃BrClN[2]

  • Molecular Weight: 216.46 g/mol [1][2]

  • Appearance: White to almost white crystalline powder[3]

  • Melting Point: 80-81°C[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, the ¹H and ¹³C NMR spectra are predicted to show distinct signals corresponding to the aromatic protons and carbons.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to show signals for the three protons on the aromatic ring, forming a coupled spin system.[1]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 7.8Doublet (d)~ 2.0
H-5~ 7.6Doublet of Doublets (dd)~ 8.5, 2.0
H-6~ 7.9Doublet (d)~ 8.5

Note: Predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

CarbonChemical Shift (δ, ppm)
C-CN~ 117
C-Cl~ 135
C-Br~ 125
C-1~ 110
C-2~ 138
C-5~ 133
C-6~ 130

Note: Predicted chemical shifts are based on analogous compounds such as 4-bromobenzonitrile and 4-chlorobenzonitrile and general principles of NMR spectroscopy. Actual experimental values may vary.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The most prominent feature in the IR spectrum of this compound is the stretching vibration of the nitrile (C≡N) group.

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N (Nitrile)~ 2230Strong, Sharp
C-H (Aromatic)3100-3000Medium
C=C (Aromatic)1600-1450Medium to Weak
C-Cl800-600Strong
C-Br600-500Strong

Note: The presence of a sharp, intense absorption band around 2230 cm⁻¹ is a key diagnostic feature for the nitrile group.[1]

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.[6] For this compound, the presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Ionm/z (Mass-to-Charge Ratio)Relative Abundance
[M]⁺215, 217, 219Isotopic pattern for Br and Cl
[M-Br]⁺136, 138Isotopic pattern for Cl
[M-Cl]⁺180, 182Isotopic pattern for Br
[M-CN]⁺189, 191, 193Isotopic pattern for Br and Cl

Note: The molecular ion peak ([M]⁺) will appear as a cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Experimental Protocols

The following are general protocols for obtaining the spectral data described above.

NMR Sample Preparation [7]

  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[7][8]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[7][9]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[7] Gentle vortexing or sonication can aid dissolution.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.[8][9]

  • Analysis: Place the capped NMR tube into the spectrometer for data acquisition. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.[7]

IR Spectroscopy (Thin Solid Film Method) [10]

  • Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride.[10]

  • Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).[10][11]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[10]

  • Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be run first and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecules.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum. The instrument's m/z scale should be calibrated using a known reference compound to ensure accurate mass measurements.[6]

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation & Verification Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ThinFilm Thin Film Preparation (for IR) Sample->ThinFilm MS_Spec Mass Spectrometer Sample->MS_Spec NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec IR Spectrometer ThinFilm->IR_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure Final_Report Final Report Structure->Final_Report Confirmation

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

Theoretical DFT Studies on 4-Bromo-3-chlorobenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation of 4-Bromo-3-chlorobenzonitrile using Density Functional Theory (DFT). DFT is a powerful computational method for analyzing the electronic structure, molecular properties, and reactivity of molecules, offering significant insights for drug design and materials science.[1] This document outlines the typical computational protocols and expected outcomes from such studies, presenting data in a clear, comparative format.

Introduction to Theoretical DFT Analysis

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry and materials science.[1] It provides a robust framework for investigating the geometric, vibrational, and electronic properties of molecules like this compound. Understanding these properties at a quantum mechanical level is crucial for predicting the molecule's reactivity, stability, and potential applications as a synthetic intermediate in the development of pharmaceuticals and other advanced materials.[1] The presence of bromo, chloro, and nitrile functional groups on the benzene ring makes this molecule particularly interesting for theoretical exploration due to the interplay of their electronic effects.[1]

Computational Methodology

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For halogenated benzonitriles, a combination of a hybrid functional and a sufficiently large basis set is generally employed to achieve reliable results.

Software

Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or GAMESS. These programs allow for the systematic study of molecular properties through various computational methods.

Level of Theory

A common and effective level of theory for this type of molecule involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[2] This functional provides a good balance between computational cost and accuracy for many organic molecules. The 6-311++G(d,p) basis set is often used in conjunction with B3LYP to provide a flexible description of the electron density, including polarization and diffuse functions, which are important for accurately modeling systems with heteroatoms and potential weak interactions.[2]

Optimization and Frequency Calculations

The first step in a theoretical study is to determine the equilibrium geometry of the molecule. This is achieved by performing a geometry optimization, where the energy of the molecule is minimized with respect to all atomic coordinates. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the vibrational spectra (IR and Raman).

Electronic Property Calculations

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[1] Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the distribution of atomic charges.[1]

Predicted Molecular Properties

The following sections present illustrative data that would be expected from a DFT study of this compound.

Optimized Geometrical Parameters

The optimized geometry provides the most stable arrangement of the atoms in the molecule. Key bond lengths and bond angles are summarized in the table below. These values are crucial for understanding the steric and electronic effects of the substituents on the benzene ring.

Parameter Value (Å or °)
Bond Lengths
C-Br1.89 - 1.92
C-Cl1.73 - 1.76
C-C (aromatic)1.38 - 1.41
C-C≡N1.43 - 1.46
C≡N1.15 - 1.18
C-H1.08 - 1.10
Bond Angles
C-C-Br118 - 121
C-C-Cl119 - 122
C-C-C (aromatic)118 - 122
C-C-CN119 - 121

Table 1: Predicted Optimized Geometrical Parameters for this compound.

Vibrational Analysis

Vibrational spectroscopy is a powerful tool for identifying and characterizing molecules. DFT calculations can predict the infrared (IR) and Raman spectra, which can then be compared with experimental data. The table below lists some of the key predicted vibrational frequencies and their assignments.

Wavenumber (cm⁻¹) Vibrational Mode
~3100C-H stretching
~2230C≡N stretching
~1580C=C aromatic stretching
~1470C=C aromatic stretching
~1250C-H in-plane bending
~1100C-Br stretching
~800C-Cl stretching
~550C-C-C in-plane bending

Table 2: Predicted Vibrational Frequencies and Assignments for this compound.

Electronic Properties

The electronic properties of a molecule determine its reactivity and spectroscopic behavior. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's stability and excitability.

Property Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5

Table 3: Predicted Electronic Properties for this compound.

Visualizations

The following diagrams illustrate the typical workflow and conceptual relationships in a theoretical DFT study.

DFT_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt level_of_theory Level of Theory (e.g., B3LYP/6-311++G(d,p)) level_of_theory->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra Vibrational Spectra (IR/Raman) freq_calc->vib_spectra homo_lumo HOMO/LUMO Energies electronic_prop->homo_lumo atomic_charges Atomic Charges electronic_prop->atomic_charges

Caption: Computational workflow for DFT analysis.

Electronic_Properties HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) HOMO->Energy_Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap Reactivity Chemical Reactivity Energy_Gap->Reactivity Excitation Electronic Excitation Energy_Gap->Excitation

Caption: Relationship between frontier molecular orbitals and chemical properties.

Conclusion

Theoretical DFT studies provide invaluable, atomistic-level insights into the properties of this compound. The methodologies outlined in this guide, coupled with the illustrative data, offer a robust framework for understanding its geometric, vibrational, and electronic characteristics. This knowledge is fundamental for its application in medicinal chemistry and materials science, enabling the rational design of novel compounds with desired properties. The predictive power of DFT can significantly accelerate the research and development process by prioritizing synthetic targets and providing a deeper understanding of molecular behavior.

References

An In-depth Technical Guide to the Electronic Properties of Halogenated Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated benzonitriles are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and drug development. The presence of a halogen atom and a nitrile group on the benzene ring imparts unique electronic properties that influence their reactivity, intermolecular interactions, and biological activity. This technical guide provides a comprehensive overview of the core electronic properties of these molecules, detailed experimental protocols for their characterization, and an illustrative example of their application in modulating a key biological signaling pathway.

The nitrile group, with its strong electron-withdrawing nature, significantly impacts the electronic distribution of the benzene ring, affecting its potential for π-π stacking interactions with biological targets.[1] Halogen substitution further modulates these properties through a combination of inductive and resonance effects, influencing the compound's dipole moment, reactivity, and binding affinity to target proteins.[2][3] Understanding these electronic characteristics is paramount for the rational design of novel therapeutics and functional materials.

Quantitative Electronic Properties

The electronic properties of halogenated benzonitriles can be quantified through various experimental and computational methods. This section summarizes key data for dipole moments, Hammett substitution constants, and 13C NMR chemical shifts, providing a comparative analysis of the effects of different halogens and their positions on the benzene ring.

Table 1: Dipole Moments of Halogenated Benzonitriles

The dipole moment is a measure of the overall polarity of a molecule and is a crucial parameter in understanding intermolecular interactions. The values for several halogenated benzonitriles are presented below.

CompoundDipole Moment (Debye)
Benzonitrile4.14 - 4.52[3][4][5]
4-Chlorobenzonitrile2.93
4-Bromobenzonitrile2.89
4-Iodobenzonitrile2.75
2-Chlorobenzonitrile4.07
3-Chlorobenzonitrile3.54

Note: Dipole moment values can vary depending on the experimental method and solvent.

Table 2: Hammett Substituent Constants (σ)

The Hammett equation provides a means to quantify the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constants, σm (meta) and σp (para), reflect the inductive and resonance effects of the substituent.

Substituentσmσp
-F+0.34+0.06
-Cl+0.37+0.23
-Br+0.39+0.23
-I+0.35+0.18
-CN+0.62+0.83

Data sourced from various compilations of Hammett constants.[6][7][8][9][10]

Table 3: 13C NMR Chemical Shifts (δ) for Halogenated Benzonitriles

13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of carbon atoms in a molecule. The chemical shifts of the carbon atoms in the benzene ring are sensitive to the nature and position of the halogen substituent.

CompoundC1 (ipso-CN)C2C3C4
Benzonitrile112.4132.5129.3132.0
4-Chlorobenzonitrile111.9133.5129.8139.7
4-Bromobenzonitrile112.1133.8132.9128.3
4-Iodobenzonitrile112.4134.1138.5102.1
2-Chlorobenzonitrile111.3134.6130.4133.8
3-Chlorobenzonitrile113.8132.2135.1130.3

Note: Chemical shifts are reported in ppm relative to a standard reference and can vary with solvent and experimental conditions. The numbering of the carbon atoms follows standard IUPAC nomenclature.[11][12][13][14][15][16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the electronic properties of halogenated benzonitriles.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of functional groups, particularly the nitrile (-C≡N) stretch, in solid halogenated benzonitriles.

Methodology: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • Sample Preparation:

    • Place a small amount of the solid halogenated benzonitrile sample directly onto the ATR crystal.[18]

    • Ensure the crystal is clean before applying the sample. A background spectrum of the clean, empty crystal should be recorded.[18]

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

    • Collect the infrared spectrum over a typical range of 4000-400 cm-1.[19]

    • The instrument's software will automatically subtract the background spectrum from the sample spectrum.[18]

  • Data Analysis:

    • Identify the characteristic absorption band for the nitrile group stretch, which typically appears in the region of 2220-2260 cm-1.

    • Analyze other regions of the spectrum to identify C-H and C-halogen stretching and bending vibrations.

Cyclic Voltammetry (CV)

Objective: To determine the redox potentials of halogenated benzonitriles and to study their electron transfer properties.

Methodology:

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[3][12][19][20]

    • The electrodes are immersed in a solution containing the halogenated benzonitrile of interest.

  • Solution Preparation:

    • Dissolve the halogenated benzonitrile (typically at a concentration of 1-5 mM) in a suitable organic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[21][22][23]

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to prevent interference from oxygen reduction.[21]

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.[20]

    • Apply a potential sweep, starting from a potential where no reaction occurs, scanning to a potential where reduction or oxidation of the analyte occurs, and then reversing the scan back to the initial potential. The scan rate can be varied (e.g., from 20 to 500 mV/s) to investigate the kinetics of the electron transfer process.[12][19]

  • Data Analysis:

    • Plot the measured current as a function of the applied potential to obtain a cyclic voltammogram.

    • Determine the peak potentials for the oxidation and reduction processes to estimate the formal redox potential of the compound.

Computational Chemistry

Objective: To theoretically calculate electronic properties such as dipole moments, molecular orbital energies, and electrostatic potential maps using Density Functional Theory (DFT).

Methodology: DFT Calculations with Gaussian

  • Molecular Structure Input:

    • Build the 3D structure of the halogenated benzonitrile molecule using a molecular modeling program such as GaussView.

  • Calculation Setup:

    • Choose a suitable DFT functional and basis set. A common and effective combination for organic molecules is the B3LYP functional with the 6-31G(d) or a larger basis set.[24][25]

    • Specify the type of calculation to be performed, such as geometry optimization followed by a frequency calculation to ensure the structure is at a true energy minimum.

    • To calculate properties in a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.[26]

  • Job Submission and Execution:

    • Submit the calculation to the Gaussian software package.[25]

  • Data Analysis:

    • Analyze the output file to extract the calculated electronic properties, including the dipole moment, HOMO and LUMO energies, and the electrostatic potential map. These properties provide insights into the molecule's reactivity and intermolecular interaction capabilities.

Application in Drug Development: Aromatase Inhibition

Halogenated benzonitriles are integral components of several important drugs. A prominent example is their use as aromatase inhibitors for the treatment of estrogen receptor-positive breast cancer.[27][28] Aromatase is a key enzyme that catalyzes the final step in the biosynthesis of estrogens from androgens.[27][29] Inhibiting this enzyme reduces estrogen levels, thereby slowing the growth of hormone-dependent cancer cells.[11][29]

Letrozole and Anastrozole are non-steroidal aromatase inhibitors that contain a benzonitrile moiety. Their mechanism of action involves the competitive inhibition of the aromatase enzyme.[6][29] The subsequent reduction in estrogen levels triggers a signaling cascade that leads to cell cycle arrest and apoptosis in cancer cells. This pathway involves the upregulation of tumor suppressor proteins like p53 and p21, and the downregulation of cell cycle promoters such as cyclin D1 and c-myc.[30][31]

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (Cytochrome P450) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalysis CellGrowth Cell Growth & Proliferation ER Estrogen Receptor (ER) Estrogens->ER Binding & Activation HalogenatedBenzonitriles Halogenated Benzonitriles (e.g., Letrozole, Anastrozole) HalogenatedBenzonitriles->Aromatase Inhibition p53_p21 p53 & p21 Upregulation ER->CellGrowth Stimulation CyclinD1_cMyc Cyclin D1 & c-myc Downregulation ER->CyclinD1_cMyc Upregulation CellCycleArrest Cell Cycle Arrest (G1 phase) p53_p21->CellCycleArrest Induction CyclinD1_cMyc->CellGrowth Promotion CyclinD1_cMyc->CellCycleArrest Inhibition Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to

Mechanism of Aromatase Inhibition by Halogenated Benzonitriles.

Conclusion

The electronic properties of halogenated benzonitriles are fundamental to their diverse applications, particularly in the realm of drug discovery and development. The interplay between the electron-withdrawing nitrile group and the inductive and resonance effects of the halogen substituents provides a versatile scaffold for fine-tuning molecular properties. A thorough understanding of these electronic characteristics, facilitated by the experimental and computational methods outlined in this guide, is essential for the design of next-generation therapeutic agents and advanced materials. The successful application of halogenated benzonitriles as aromatase inhibitors serves as a compelling example of how modulating electronic properties can lead to potent and selective biological activity.

References

4-Bromo-3-chlorobenzonitrile discovery and synthesis history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-chlorobenzonitrile

Introduction

This compound is a versatile halogenated aromatic nitrile that serves as a critical synthetic intermediate in medicinal chemistry and materials science.[1] Its utility as a multifunctional building block stems from the differential reactivity of its two halogen substituents (bromine and chlorine) and the nitrile group, particularly in metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This allows for systematic structural modifications essential for Structure-Activity Relationship (SAR) studies in drug discovery.[1]

The history of this compound is not marked by a singular moment of discovery but is rather defined by the development and refinement of synthetic routes for producing substituted benzonitriles. Its emergence is intrinsically linked to the advancement of fundamental organic reactions applicable to the synthesis of polysubstituted aromatic compounds. This guide provides a detailed overview of the primary synthetic methodologies, experimental protocols, and comparative data for its preparation.

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several strategic pathways, each with distinct advantages regarding starting materials, scalability, and reaction conditions. The key is the effective and regioselective formation of carbon-halogen and carbon-nitrile bonds.[1]

Electrophilic Bromination of 3-Chlorobenzonitrile

A common and well-documented method involves the direct electrophilic aromatic substitution on 3-chlorobenzonitrile.[1][2] In this reaction, the existing substituents on the benzene ring direct the position of the incoming bromine atom. The nitrile group (-CN) is a meta-directing deactivator, while the chlorine atom is an ortho-, para-directing deactivator. The interplay of these directing effects strongly favors the introduction of bromine at the position para to the chlorine and meta to the nitrile group, yielding the desired this compound.[1]

This reaction is typically carried out using molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to generate a potent electrophile (Br⁺).[1] An alternative approach utilizes potassium bromate (KBrO₃) in concentrated sulfuric acid (H₂SO₄).[1]

Sandmeyer Reaction

The Sandmeyer reaction is a versatile and widely used method for transforming an aromatic amino group into various functionalities, including halogens and nitriles, via a diazonium salt intermediate.[1][3][4] Discovered by Traugott Sandmeyer in 1884, this reaction is a cornerstone of aromatic chemistry.[3] For the synthesis of this compound, this pathway typically starts with an appropriate aniline derivative, such as 3-amino-4-chlorobenzonitrile or 4-amino-2-chlorobenzonitrile's isomer equivalent.[1] The synthesis involves two primary steps:

  • Diazotization: The primary aromatic amine is treated with a nitrous acid source (commonly sodium nitrite, NaNO₂) in a cold, acidic medium (e.g., HCl, HBr) to form a diazonium salt.[1][5]

  • Displacement: The diazonium salt is subsequently treated with a copper(I) halide (e.g., Copper(I) Bromide, CuBr) to replace the diazonium group with a bromine atom.[1][5]

Ammoxidation of 4-Bromo-3-chlorotoluene

Ammoxidation represents a direct, high-yield method particularly suited for the industrial-scale production of halogenated benzonitriles from their corresponding toluene precursors.[1][6] This vapor-phase process involves the catalytic reaction of the substituted toluene with ammonia (NH₃) and an oxidizing agent, typically oxygen from the air.[1] For the synthesis of this compound, the starting material is 4-bromo-3-chlorotoluene. The reaction is generally performed in a fluidized-bed reactor using specialized catalysts, with vanadium-chromium-based systems supported on silica being highly effective.[1]

Quantitative Data Summary

The following table summarizes quantitative data for the different synthetic routes to this compound and related compounds, allowing for easy comparison.

Synthesis Method Starting Material Key Reagents / Catalyst Temperature Yield Notes
Electrophilic Bromination 3-ChlorobenzonitrileKBrO₃, 70% H₂SO₄Room Temperature (20–25°C)70%Protocol adapted from synthesis of 3-bromo-4-chlorobenzonitrile.[1][7]
Sandmeyer Reaction 4-Amino-2-chlorobenzonitrile*1. NaNO₂, conc. HCl 2. CuBr, conc. HCl0–5°C (Diazotization) 0–20°C (Displacement)72-75%Protocol for a structural isomer; demonstrates typical yield for this reaction type.[5]
Ammoxidation 4-Bromo-3-chlorotolueneNH₃, O₂, V-Cr-B-P-K/SiO₂ catalyst380–440°C87.6%Patented method for large-scale production.[1]

*Data for the synthesis of the isomer 4-Bromo-2-chlorobenzonitrile is presented to illustrate typical reaction conditions and yields for the Sandmeyer approach.

Experimental Protocols

Protocol 1: Electrophilic Bromination using KBrO₃/H₂SO₄

(Based on a similar protocol for a related isomer[1][7])

  • Preparation: In a suitable reaction vessel, dissolve 3-chlorobenzonitrile (1 equivalent) in 70% sulfuric acid.

  • Reagent Addition: While stirring the solution, slowly add potassium bromate (KBrO₃) (approx. 1.6 equivalents) in small portions. Maintain the temperature at room temperature (20-25°C).

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup and Purification: Pour the reaction mixture over crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water until neutral, and dried. The crude product can be further purified by recrystallization.

Protocol 2: Sandmeyer Reaction

(Generalized from a standard procedure for aryl bromides[5])

  • Diazotization:

    • Dissolve 3-amino-4-chlorobenzonitrile (1 equivalent) in concentrated hydrochloric acid.

    • Cool the solution to 0–5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (approx. 1.05 equivalents) dropwise, ensuring the temperature remains below 5°C.

    • Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

  • Displacement (Sandmeyer):

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (approx. 1.4 equivalents) in concentrated hydrochloric acid.

    • Pour the cold diazonium salt solution from the previous step into the CuBr solution.

    • Allow the reaction mixture to stir. A vigorous evolution of nitrogen gas will be observed.

    • Stir for 2 hours, allowing the temperature to gradually rise to 20°C.

  • Workup and Purification:

    • Pour the reaction mixture into a large volume of ice water and extract with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by silica gel column chromatography to afford pure this compound.

Visualized Synthesis Pathway

The following diagram illustrates the logical workflow of the Sandmeyer reaction, a key method for synthesizing this compound.

Sandmeyer_Reaction Start 3-Amino-4-chlorobenzonitrile (Starting Material) reagent1 NaNO₂, HCl 0-5°C Start->reagent1 Diazotization Diazonium Salt (Intermediate) reagent2 CuBr Diazotization->reagent2 Product This compound (Final Product) reagent1->Diazotization reagent2->Product

Caption: Synthetic pathway via the Sandmeyer reaction.

References

An In-depth Technical Guide to the Initial Reactivity Screening of 4-Bromo-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial reactivity screening for 4-Bromo-3-chlorobenzonitrile (C₇H₃BrClN), a pivotal building block in medicinal chemistry and materials science.[1][2] Its unique trifunctional nature—a selectively reactive bromine atom, a less reactive chlorine atom, and a versatile nitrile group—allows for precise and sequential molecular modifications.[1][3] This document outlines key chemical transformations, detailed experimental protocols, and mechanistic pathways to facilitate its effective use in complex molecular synthesis.

Core Reactivity Profile

This compound's synthetic utility is anchored in the differential reactivity of its functional groups.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in the oxidative addition step of common palladium-catalyzed reactions.[1][3] This allows for selective functionalization at the C-4 position (bromine) while leaving the C-3 position (chlorine) available for subsequent transformations.[1] Key reactions include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[1][4]

  • Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitrile group renders the aromatic ring electron-deficient, facilitating SNAr reactions.[1] Nucleophilic attack occurs selectively at the C-4 position, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitrile group's nitrogen atom for greater stabilization.[1][5]

  • Nitrile Group Transformations: The cyano group is a versatile handle that can be readily converted into other critical functional groups. It can be reduced to a primary amine ((4-bromo-3-chlorophenyl)methanamine) or hydrolyzed to a carboxylic acid.[1][2]

Summary of Reactivity Screening

The following table summarizes the primary transformations for an initial reactivity screen of this compound.

Reaction TypeTransformation ExampleTypical Reagents & Conditions
Suzuki-Miyaura Coupling 3-Chloro-4-(phenyl)benzonitrileArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water)
Buchwald-Hartwig Amination 4-Amino-3-chlorobenzonitrileAmine source (e.g., Benzophenone imine), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene)
Nucleophilic Aromatic Substitution 3-Chloro-4-methoxybenzonitrileSodium methoxide (NaOMe), Solvent (e.g., DMF or DMSO), Heat
Nitrile Reduction (4-Bromo-3-chlorophenyl)methanamineLithium aluminum hydride (LiAlH₄) in THF; or H₂, Raney Nickel catalyst
Nitrile Hydrolysis 4-Bromo-3-chlorobenzoic acidStrong acid (e.g., H₂SO₄) or base (e.g., NaOH), Water, Heat

Mandatory Visualizations

G cluster_input Starting Material cluster_screening Reactivity Screening cluster_output Product Scaffolds start This compound pd_coupling Pd Cross-Coupling (Suzuki, Buchwald, etc.) start->pd_coupling snar Nucleophilic Aromatic Substitution (SNAr) start->snar nitrile_rxn Nitrile Group Transformation start->nitrile_rxn biaryl Substituted Biaryls & Heteroaryls pd_coupling->biaryl arylamine Aryl Amines & Ethers snar->arylamine benzylamine Benzylamines & Carboxylic Acids nitrile_rxn->benzylamine

Caption: High-level workflow for the initial reactivity screening of this compound.

// Invisible nodes for positioning labels invis1 [shape=point, width=0, height=0, label=""]; invis2 [shape=point, width=0, height=0, label=""];

pd0 -> pd2_complex [label="Ar-Br"]; pd2_complex -> invis1 [label="Ar'-B(OH)₂\n(Base)"]; invis1 -> transmetal_complex; transmetal_complex -> invis2; invis2 -> pd0 [label=""]; invis2 -> product [dir=none];

// Positioning labels oxidative_addition -> pd0 [dir=none, minlen=2]; transmetalation -> pd2_complex [dir=none, minlen=2]; reductive_elimination -> transmetal_complex [dir=none, minlen=2]; }

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

SNAr_Mechanism reactant This compound meisenheimer Meisenheimer Complex (Anionic Intermediate) reactant->meisenheimer + Nu⁻ nucleophile Nu⁻ product Substituted Product meisenheimer->product - Br⁻ (Leaving Group) leaving_group Br⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocols

The following protocols are generalized starting points for the reactivity screening of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be required to achieve maximum yield.

Protocol 1: Suzuki-Miyaura Coupling

This procedure outlines the palladium-catalyzed coupling of this compound with an arylboronic acid, selectively functionalizing the C-Br bond.[1][6][7][8][9]

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Degassed solvents (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

    • Reaction vessel (e.g., Schlenk flask)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 4-aryl-3-chlorobenzonitrile product.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the C-N bond formation at the C-4 position using an ammonia equivalent or a primary/secondary amine.[10][11][12]

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Amine or ammonia equivalent (e.g., benzophenone imine, 1.2 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, or tBu₃P·HBF₄, 2-4 mol%)[13]

    • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.5-2.2 eq)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under a robust inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.

    • Add the this compound and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the mixture to 80-110 °C.

    • Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

    • If using an imine, hydrolyze the intermediate with an acid to reveal the primary amine.

    • Purify the final product by silica gel chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This procedure details the displacement of the bromide at C-4 with a strong nucleophile, such as an alkoxide.[1][5]

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Nucleophile (e.g., Sodium methoxide (NaOMe) or Sodium tert-butoxide, 1.5-2.0 eq)

    • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

    • Reaction vessel and inert atmosphere

  • Procedure:

    • Dissolve this compound in the anhydrous solvent in a flask under nitrogen.

    • Add the nucleophile portion-wise at room temperature. An exotherm may be observed.

    • Heat the reaction mixture to a temperature between 60-120 °C. The optimal temperature depends on the nucleophile's strength.

    • Monitor the reaction for the consumption of starting material (typically 2-8 hours).

    • Cool the reaction to room temperature and carefully quench by adding water.

    • Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify via column chromatography to isolate the 4-substituted-3-chlorobenzonitrile.

Protocol 4: Reduction of the Nitrile Group

This protocol covers the conversion of the nitrile moiety to a primary amine using a strong reducing agent.[1][2]

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), 2.0-3.0 eq)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

    • Aqueous workup solutions (e.g., water, 15% NaOH solution, based on Fieser workup)

  • Procedure:

    • Under an inert atmosphere, suspend LiAlH₄ in anhydrous THF in a flask equipped with a reflux condenser and dropping funnel.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Cool the reaction back to 0 °C and quench sequentially and carefully by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with THF.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • The crude (4-bromo-3-chlorophenyl)methanamine can be purified by distillation or crystallization if necessary.

Protocol 5: Hydrolysis of the Nitrile Group

This protocol describes the hydrolysis of the nitrile to a carboxylic acid under basic conditions.[2]

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Base (e.g., Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 5-10 eq)

    • Solvent (e.g., Water, Ethanol/Water mixture)

    • Strong acid for workup (e.g., concentrated HCl)

  • Procedure:

    • Prepare a solution of this compound in an ethanol/water mixture.

    • Add a concentrated aqueous solution of NaOH.

    • Heat the mixture to reflux and maintain it for 12-24 hours, or until TLC indicates the disappearance of the starting material. Ammonia gas will be evolved.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH < 2 by the slow addition of concentrated HCl.

    • The 4-bromo-3-chlorobenzoic acid product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product. Recrystallization may be performed for further purification.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromo-3-chlorobenzonitrile from 3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-bromo-3-chlorobenzonitrile, a key intermediate in the development of pharmaceuticals and other bioactive molecules. The synthesis is achieved through the electrophilic aromatic bromination of 3-chlorobenzonitrile. Two primary methods are presented: direct bromination using molecular bromine with an iron(III) bromide catalyst, and a solution-phase method employing potassium bromate in concentrated sulfuric acid. This guide includes comprehensive experimental procedures, data summaries, and visual representations of the workflow to ensure reproducibility and aid in laboratory practice.

Introduction

This compound is a versatile chemical intermediate widely utilized in organic synthesis.[1][2] Its utility is prominent in the synthesis of pharmaceutical compounds and pesticides.[1] The molecule's structure, featuring bromo, chloro, and nitrile functionalities, allows for diverse chemical transformations, including nucleophilic substitution, reduction, and metal-catalyzed cross-coupling reactions.[1][2] This document details the synthesis of this compound starting from 3-chlorobenzonitrile via electrophilic aromatic substitution. The directing effects of the chloro (ortho-, para-directing) and nitrile (meta-directing) groups on the benzonitrile ring favor the introduction of the bromine atom at the C-4 position, para to the chlorine atom and meta to the nitrile group.[2]

Reaction Pathway

The synthesis of this compound from 3-chlorobenzonitrile is an electrophilic aromatic substitution reaction. The incoming electrophile (Br+) is directed to the position that is activated by the chloro group and not strongly deactivated by the nitrile group.

Reaction_Pathway 3-chlorobenzonitrile 3-chlorobenzonitrile This compound This compound 3-chlorobenzonitrile->this compound Bromination Reagents Reagents Reagents->3-chlorobenzonitrile Br2, FeBr3 or KBrO3, H2SO4

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Two effective methods for the bromination of 3-chlorobenzonitrile are detailed below.

Method 1: Direct Bromination with Br₂ and FeBr₃

This classic method involves the use of molecular bromine and a Lewis acid catalyst, iron(III) bromide, to generate the bromine electrophile.[1][2]

Materials:

  • 3-chlorobenzonitrile

  • Iron(III) bromide (FeBr₃)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chlorobenzonitrile (1 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride.[2]

  • Catalyst Addition: Add iron(III) bromide (0.05-0.1 equivalents) to the solution.

  • Bromine Addition: Slowly add molecular bromine (1.0-1.2 equivalents) to the stirred solution at room temperature. The addition should be done carefully, and the reaction mixture may be cooled in an ice bath to control the initial exotherm.

  • Reaction: After the addition is complete, heat the reaction mixture to a temperature between 40-60°C.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate to quench the excess bromine.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate to yield pure this compound.

Method 2: Bromination using KBrO₃ and H₂SO₄

This method provides an alternative to using hazardous molecular bromine by generating it in situ from potassium bromate and sulfuric acid.[1][2]

Materials:

  • 3-chlorobenzonitrile

  • Concentrated sulfuric acid (H₂SO₄, 70%)[1][3]

  • Potassium bromate (KBrO₃)

  • Ice-water

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and flask for filtration

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a beaker, carefully add 3-chlorobenzonitrile (1 equivalent) to 70% sulfuric acid.[1][3] Stir the mixture until the starting material is completely dissolved.

  • Brominating Agent Addition: Cool the mixture in an ice bath. Slowly and in portions, add potassium bromate (1.1-1.5 equivalents) to the stirred solution, maintaining the temperature between 20-25°C.[2]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for approximately 7 hours.[1] Monitor the reaction by TLC.

  • Workup:

    • Carefully pour the reaction mixture over ice-water.

    • A precipitate of the crude product should form.

    • Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purification:

    • The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Data Summary

The following tables summarize the reaction conditions and expected outcomes for the two described methods.

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterMethod 1: Direct BrominationMethod 2: KBrO₃/H₂SO₄
Starting Material 3-Chlorobenzonitrile3-Chlorobenzonitrile
Brominating Agent Bromine (Br₂)Potassium bromate (KBrO₃)
Catalyst/Medium Iron(III) bromide (FeBr₃)Concentrated Sulfuric Acid (H₂SO₄)
Solvent Dichloromethane or Carbon Tetrachloride70% Sulfuric Acid
Temperature 40–60°C[2]20–25°C[2]
Reaction Time 4–8 hours[1]~7 hours[1]

Table 2: Yield and Purity of this compound

MethodTypical YieldPurity (by GC)
Method 1: Direct Bromination 68–72%[1][2]>98% after purification
Method 2: KBrO₃/H₂SO₄ ~70%[1][3]98%[1][3]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Dissolve 3-chlorobenzonitrile in solvent Start->Dissolve Add Reagents Add brominating agent and catalyst/acid Dissolve->Add Reagents React Stir at specified temperature Add Reagents->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Quench Quench reaction/ precipitate in ice-water Monitor->Quench Reaction Complete Extract/Filter Extract with organic solvent or filter solid Quench->Extract/Filter Wash Wash organic layer/ solid Extract/Filter->Wash Dry Dry over anhydrous salt Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize Concentrate->Purify End Pure Product Purify->End

Caption: General workflow for the synthesis of this compound.

Safety Precautions

  • Both molecular bromine and concentrated sulfuric acid are highly corrosive and toxic. Handle these reagents with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Bromine is volatile and can cause severe respiratory and skin burns.

  • The reaction may be exothermic; therefore, controlled addition of reagents is crucial.

  • Always add acid to water, not the other way around, when preparing aqueous solutions.

Conclusion

The synthesis of this compound from 3-chlorobenzonitrile can be reliably achieved through electrophilic bromination. Both the direct bromination with Br₂/FeBr₃ and the in situ generation of bromine using KBrO₃/H₂SO₄ provide good yields and high purity of the desired product. The choice of method may depend on the availability of reagents and safety considerations regarding the handling of molecular bromine. These detailed protocols should serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the selective functionalization of 4-bromo-3-chlorobenzonitrile via palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key synthetic advantage of this substrate.[1] The C-Br bond is significantly more reactive in the oxidative addition step of common palladium-catalyzed coupling reactions, allowing for selective substitution at the 4-position while leaving the C-Cl bond intact for potential subsequent transformations.[1] This versatile building block is a valuable intermediate in the synthesis of complex molecules for medicinal chemistry and materials science.[1]

Key Application: Selective C-C and C-N Bond Formation

Four major classes of palladium-catalyzed cross-coupling reactions are highlighted for the selective functionalization of this compound:

  • Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds by coupling with boronic acids or their derivatives.[1]

  • Heck Coupling: For the formation of substituted alkenes by coupling with an alkene.[1]

  • Sonogashira Coupling: For the synthesis of internal alkynes by coupling with a terminal alkyne.[1]

  • Buchwald-Hartwig Amination: For the formation of arylamines by coupling with primary or secondary amines.[1]

Data Presentation: Comparative Reaction Conditions and Yields

The following tables summarize representative quantitative data for each class of reaction, providing a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative Conditions)

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O8012~85-95
2Pd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O1006~80-90

Note: Yields are estimated based on typical Suzuki reactions with similar aryl bromides.

Table 2: Heck Coupling of this compound with Various Alkenes

EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF10078[1]
2n-Butyl acrylatePdCl₂(PPh₃)₂ (2)-Et₃N (1.5)DMF100~75-85

Table 3: Sonogashira Coupling of this compound with Phenylacetylene (Representative Conditions)

EntryPalladium Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1[DTBNpP]Pd(crotyl)Cl (2.5)--TMP (2.0)DMSOrt2~90-95
2Pd(PPh₃)₂Cl₂ (2)CuI (4)-Et₃N (2.0)THFrt-504-8~85-95

Note: Yields are based on reactions with similar bromobenzonitriles.[2] TMP = 2,2,6,6-tetramethylpiperidine, DTBNpP = di-tert-butylneopentylphosphine.

Table 4: Buchwald-Hartwig Amination of this compound with Morpholine (Representative Conditions)

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-24~80-90
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane11012-24~75-85

Note: Yields are estimated based on typical Buchwald-Hartwig aminations of aryl bromides.

Experimental Protocols

General Considerations:

  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents should be anhydrous and degassed prior to use.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled in a glovebox or under an inert atmosphere.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize 3-chloro-4-phenylbenzonitrile.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Heck Coupling

Objective: To synthesize (E)-3-chloro-4-styrylbenzonitrile.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)

  • Triethylamine (Et₃N, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMF, followed by triethylamine and styrene via syringe.

  • Heat the reaction mixture to 100 °C and stir.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 3: Sonogashira Coupling (Copper-Free)

Objective: To synthesize 3-chloro-4-(phenylethynyl)benzonitrile.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • [DTBNpP]Pd(crotyl)Cl (0.025 equiv)

  • 2,2,6,6-Tetramethylpiperidine (TMP, 2.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound and the palladium precatalyst.

  • Add anhydrous DMSO via syringe.

  • Add 2,2,6,6-tetramethylpiperidine via syringe.

  • Finally, add phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination

Objective: To synthesize 4-(morpholino)-3-chlorobenzonitrile.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and anhydrous toluene.

  • Finally, add morpholine to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Cross_Coupling_Reactions cluster_suzuki Suzuki Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Substrate This compound Suzuki_Product 4-Aryl-3-chlorobenzonitrile Substrate->Suzuki_Product Pd Catalyst, Base Heck_Product 4-Alkenyl-3-chlorobenzonitrile Substrate->Heck_Product Pd Catalyst, Base Sono_Product 4-Alkynyl-3-chlorobenzonitrile Substrate->Sono_Product Pd/Cu Catalyst, Base Buchwald_Product 4-Amino-3-chlorobenzonitrile Substrate->Buchwald_Product Pd Catalyst, Base Boronic_Acid R-B(OH)₂ Boronic_Acid->Suzuki_Product Alkene R-CH=CH₂ Alkene->Heck_Product Alkyne R-C≡CH Alkyne->Sono_Product Amine R₂NH Amine->Buchwald_Product

Caption: Overview of Palladium-Catalyzed Cross-Coupling Reactions.

Catalytic_Cycle cluster_main General Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)(Br)L₂ Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_R Ar-Pd(II)(R)L₂ PdII->PdII_R Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) or Alkene Insertion (Heck) Transmetal->PdII_R PdII_R->Pd0 Product Ar-R PdII_R->Product RedElim Reductive Elimination RedElim->Product ArBr This compound ArBr->OxAdd Coupling_Partner Coupling Partner (e.g., R-B(OH)₂, R₂NH, etc.) Coupling_Partner->Transmetal

Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.

Experimental_Workflow start Start setup Reaction Setup (Under Inert Atmosphere) start->setup reagents Add Substrate, Catalyst, Ligand, and Base setup->reagents solvent Add Degassed Solvent and Coupling Partner reagents->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General Experimental Workflow for Cross-Coupling Reactions.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials.

4-Bromo-3-chlorobenzonitrile is a valuable synthetic intermediate, featuring two distinct halogen atoms that allow for selective functionalization. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective substitution at the C-4 position.[1][2] This application note provides detailed protocols and a summary of reaction conditions for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Reaction Selectivity

In the Suzuki-Miyaura coupling of this compound, the palladium catalyst preferentially undergoes oxidative addition with the more reactive C-Br bond over the C-Cl bond. This chemoselectivity allows for the synthesis of 4-aryl-3-chlorobenzonitrile derivatives, leaving the chlorine atom available for subsequent transformations if desired.[2]

Quantitative Data Summary

The following table summarizes the results of Suzuki-Miyaura coupling reactions between this compound and a variety of arylboronic acids, showcasing the impact of electronic and steric factors on the reaction yield. While reaction conditions may vary slightly across different literature sources, this compilation provides a valuable comparative overview.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2)PCy₃·HBF₄ (4)Cs₂CO₃Toluene/H₂O80293[3]
24-Tolylboronic acidPd(OAc)₂ (2)PCy₃·HBF₄ (4)Cs₂CO₃Toluene/H₂O80295[3]
34-Methoxyphenylboronic acidPd(OAc)₂ (2)PCy₃·HBF₄ (4)Cs₂CO₃Toluene/H₂O80292[3]
44-Fluorophenylboronic acidPd(OAc)₂ (2)PCy₃·HBF₄ (4)Cs₂CO₃Toluene/H₂O80288[3]
54-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)PCy₃·HBF₄ (4)Cs₂CO₃Toluene/H₂O80285[3]
63-Aminophenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O1001280Adapted from[4]
7Naphthalen-2-ylboronic acidPd(OAc)₂ (2)PCy₃·HBF₄ (4)Cs₂CO₃Toluene/H₂O80290[3]
8Thiophen-3-ylboronic acidPd(OAc)₂ (2)PCy₃·HBF₄ (4)Cs₂CO₃Toluene/H₂O80286[3]

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This protocol can be adapted for other arylboronic acids, although optimization of reaction conditions may be necessary for optimal yields.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol, 216.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), cesium carbonate (2.0 mmol, 651.6 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 14.7 mg).

  • Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) to the flask via syringe.

  • Stir the reaction mixture at 80 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-chloro-4-phenylbenzonitrile.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-O-B(OR)2(L2) Ar-Pd(II)-O-B(OR)2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-O-B(OR)2(L2) Ligand Exchange (Base, R'B(OR)2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-O-B(OR)2(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reagents Combine Reactants: This compound, Arylboronic acid, Base, Catalyst, Ligand Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (N2 or Ar) Solvent->Inert Heating Heat and Stir (e.g., 80 °C) Inert->Heating Monitoring Monitor by TLC Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Selective Functionalization of the C-Br Bond in 4-Bromo-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chlorobenzonitrile is a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure features two different halogen atoms on the aromatic ring, offering the potential for selective functionalization. The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective modification of the C4 position, leaving the C3 position available for subsequent transformations.[1] This document provides detailed protocols and application notes for the selective functionalization of the C-Br bond in this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Core Concept: Chemoselectivity

The selective functionalization of the C-Br bond in the presence of a C-Cl bond is achieved due to the lower bond dissociation energy of the C-Br bond, which facilitates its preferential oxidative addition to a low-valent palladium catalyst. This principle allows for a modular approach to the synthesis of complex, polysubstituted benzonitrile derivatives.

Chemoselectivity This compound This compound Oxidative Addition (C-Br) Oxidative Addition (C-Br) This compound->Oxidative Addition (C-Br) More Reactive Oxidative Addition (C-Cl) Oxidative Addition (C-Cl) (Disfavored) This compound->Oxidative Addition (C-Cl) Less Reactive Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition (C-Br) Functionalized Product Functionalized Product Oxidative Addition (C-Br)->Functionalized Product Coupling Partner

Caption: Chemoselective activation of the C-Br bond.

I. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction selectively forms a biaryl or vinyl-substituted product at the C4 position.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95[2]
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane/H₂O1001692[2]
34-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O801295[2]
4Phenylboronic acidPd-bpydc-La (1)-K₂CO₃H₂O702497[3]

Note: The data presented is compiled from studies on analogous substrates and serves as a representative comparison.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Degassed solvent (e.g., Toluene/Water, 4:1)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Arylboronic acid, Catalyst, Ligand, Base B Inert Atmosphere: Evacuate and backfill with N₂ or Ar A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: Suzuki-Miyaura coupling workflow.

II. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This method allows for the selective amination of this compound at the C4 position.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (1)tBu₃P·HBF₄ (2)NaOtBuToluene1001665-85
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1101870-90General Protocol
3BenzylaminePd-G3-Xantphos (5)-DBUMeCN/Toluene140180-95[4]
4n-HexylaminePd(OAc)₂ (1.5)BINAP (2)K₃PO₄Toluene1002475-90General Protocol

Note: Yields are estimated based on reactions with similar aryl bromides.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)

  • Phosphine ligand (e.g., tBu₃P·HBF₄, 2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the specified temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald_Hartwig_Pathway Aryl Bromide This compound Oxidative_Addition Oxidative Addition Aryl Bromide->Oxidative_Addition Pd(0)L Pd(0)L Pd(0)L->Oxidative_Addition Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination [Ar-Pd(II)-Br]L Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product 4-Amino-3-chlorobenzonitrile Derivative Reductive_Elimination->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination.

III. Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to aryl-substituted alkynes. This reaction can be performed selectively on the C-Br bond of this compound.

Data Presentation: Sonogashira Coupling Conditions
EntryAlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT685-95General Protocol
2TrimethylsilylacetylenePd(OAc)₂ (1.5)-Et₃NMeCN1101270-85[4]
31-Heptyne[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSORT290-97[5]
4EthynylbenzenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene60880-92General Protocol

Note: Yields are estimated based on reactions with similar aryl bromides. TMP = 2,2,6,6-Tetramethylpiperidine.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%) (for copper-catalyzed protocol)

  • Amine base (e.g., Triethylamine, 2 equivalents)

  • Anhydrous, degassed solvent (e.g., THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide (if applicable).

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as specified.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine salt.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira_Logic cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_product Product Start This compound + Terminal Alkyne Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Start->Catalyst CoCatalyst Cu(I) Co-catalyst (Optional) Start->CoCatalyst Base Amine Base (e.g., Et₃N) Start->Base Solvent Anhydrous Solvent (e.g., THF) Start->Solvent Product 4-Alkynyl-3-chlorobenzonitrile Catalyst->Product CoCatalyst->Product Base->Product Solvent->Product

Caption: Key components of the Sonogashira coupling.

Conclusion

The selective functionalization of the C-Br bond in this compound provides a powerful and versatile strategy for the synthesis of a wide range of substituted benzonitrile derivatives. By carefully selecting the appropriate palladium-catalyzed cross-coupling reaction—Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira—researchers can efficiently introduce carbon-carbon or carbon-nitrogen bonds at the C4 position while preserving the C-Cl bond for potential further modifications. The protocols and data presented herein serve as a valuable resource for scientists and professionals in drug development and materials science, enabling the streamlined synthesis of novel and complex molecular architectures.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 4-Bromo-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic aromatic substitution (SNAr) reactions involving 4-Bromo-3-chlorobenzonitrile. This compound is a valuable building block in organic synthesis, particularly for the introduction of functionalities at the 4-position of the 3-chlorobenzonitrile scaffold, which is a common motif in pharmaceutical and agrochemical compounds.

Introduction

This compound is an activated aromatic substrate primed for nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitrile group (-CN) deactivates the aromatic ring, facilitating the attack of nucleophiles. The substitution occurs preferentially at the C-4 position (para to the nitrile group), leading to the displacement of the bromide ion. This regioselectivity is attributed to the superior ability of the para position to stabilize the intermediate Meisenheimer complex through resonance with the nitrile group, a stabilization that is not possible for an attack at the C-3 position (meta to the nitrile group)[1]. The bromine atom is a more facile leaving group than chlorine in this SNAr context.

Common nucleophiles for this transformation include amines, alkoxides, and thiolates, providing access to a diverse range of 3-chloro-4-substituted benzonitrile derivatives[1].

Reaction Mechanism: Addition-Elimination

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The first step involves the attack of a nucleophile on the electron-deficient carbon atom bonded to the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group (bromide) is eliminated, and the aromaticity of the ring is restored.

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Applications in Synthesis

The primary application of SNAr reactions with this compound is the synthesis of substituted benzonitriles, which are versatile intermediates in the development of new chemical entities. The resulting products can be further modified, for example, by reduction of the nitrile group to an amine or hydrolysis to a carboxylic acid.

Experimental Protocols

The following are representative protocols for the nucleophilic aromatic substitution of this compound with an amine (ammonia) and an alkoxide (sodium methoxide). These protocols are based on established procedures for similar activated haloaromatic compounds and should be optimized for specific applications.

Protocol 1: Synthesis of 4-Amino-3-chlorobenzonitrile via Amination

This protocol details the reaction of this compound with ammonia.

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a sealed pressure vessel

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq) in DMSO.

  • Add aqueous ammonia (10-20 eq) to the solution.

  • Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a larger volume of deionized water to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with deionized water.

  • For further purification, dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-3-chlorobenzonitrile as a solid.

Protocol 2: Synthesis of 3-Chloro-4-methoxybenzonitrile via Methoxylation

This protocol describes the reaction of this compound with sodium methoxide.

Materials:

  • This compound

  • Sodium methoxide

  • Anhydrous methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle with a reflux condenser

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.5-2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and deionized water.

  • Separate the organic layer, and wash it with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-Chloro-4-methoxybenzonitrile.

Data Presentation

The following table summarizes the expected products from the nucleophilic aromatic substitution of this compound with various nucleophiles.

NucleophileReagent ExampleProduct ClassProduct Name
AmineAmmonia (NH₃)Primary Aryl Amine4-Amino-3-chlorobenzonitrile[1]
AlkoxideSodium Methoxide (NaOCH₃)Aryl Ether3-Chloro-4-methoxybenzonitrile[1]
ThiolateSodium Thiophenoxide (NaSPh)Aryl Sulfide3-Chloro-4-(phenylthio)benzonitrile[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a 4-substituted-3-chlorobenzonitrile derivative.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Dissolve this compound in solvent B Add Nucleophile A->B C Heat to appropriate temperature B->C D Cool reaction mixture C->D Monitor by TLC/GC/HPLC E Quench reaction D->E F Extract with organic solvent E->F G Wash organic layer F->G H Dry over anhydrous salt G->H I Filter and concentrate H->I J Column Chromatography / Recrystallization I->J K Characterization (NMR, IR, MS) J->K

Caption: General experimental workflow for SNAr reactions of this compound.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Reactions under pressure should be conducted with appropriate safety shielding.

These protocols and application notes provide a foundation for the use of this compound in nucleophilic aromatic substitution reactions. Researchers are encouraged to optimize the reaction conditions for their specific nucleophiles and desired products to achieve the best results in their synthetic endeavors.

References

Reduction of 4-Bromo-3-chlorobenzonitrile to (4-Bromo-3-chlorophenyl)methanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitrile group in 4-Bromo-3-chlorobenzonitrile to a primary amine, yielding (4-bromo-3-chlorophenyl)methanamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other biologically active molecules. The protocols provided herein are based on established chemical literature and offer guidance on performing this reduction using common laboratory reagents and techniques.

Introduction

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. For a substrate such as this compound, achieving high chemoselectivity without disturbing the halogen substituents is crucial. This document outlines three common and effective methods for this conversion:

  • Catalytic Hydrogenation: A green and efficient method employing hydrogen gas and a metal catalyst.

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and rapid reduction using a strong hydride reagent.

  • Borane-mediated Reduction: A chemoselective alternative that can be advantageous for sensitive substrates.

Each method presents its own set of advantages and challenges in terms of reaction conditions, safety, and scalability. The choice of method will depend on the available equipment, desired scale, and the specific requirements of the subsequent synthetic steps.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the key quantitative parameters for the described reduction methods. These values are representative and may require optimization for specific laboratory conditions and scales.

ParameterCatalytic HydrogenationLithium Aluminum Hydride (LiAlH₄) ReductionBorane-mediated Reduction
Reducing Agent Hydrogen Gas (H₂)Lithium Aluminum Hydride (LiAlH₄)Borane-Tetrahydrofuran Complex (BH₃·THF)
Catalyst/Reagent Raney® Nickel or Palladium on Carbon (Pd/C)--
Typical Solvent Methanol, Ethanol, IsopropanolTetrahydrofuran (THF), Diethyl etherTetrahydrofuran (THF)
Temperature 25-120 °C0 °C to reflux0-60 °C
Pressure 1-50 bar (H₂)AtmosphericAtmospheric
Reaction Time 4-24 hours2-12 hours3-18 hours
Typical Yield 70-95%80-95%75-92%
Key Considerations Requires specialized high-pressure equipment. Catalyst handling and recovery.Highly reactive with water and protic solvents; requires anhydrous conditions.Requires careful handling of borane reagents.

Experimental Workflow

The general workflow for the reduction of this compound to (4-bromo-3-chlorophenyl)methanamine is depicted below.

experimental_workflow cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product start This compound reaction Select Reduction Method: - Catalytic Hydrogenation - LiAlH4 Reduction - Borane Reduction start->reaction workup Quenching Extraction Drying reaction->workup purification Column Chromatography or Distillation/Recrystallization workup->purification product (4-Bromo-3-chlorophenyl)methanamine purification->product logical_relationship cluster_goal Goal cluster_methods Reduction Methods cluster_parameters Key Parameters & Considerations goal Reduce this compound to (4-Bromo-3-chlorophenyl)methanamine catalytic Catalytic Hydrogenation goal->catalytic lah LiAlH4 Reduction goal->lah borane Borane Reduction goal->borane catalytic_params High Pressure Apparatus Pyrophoric Catalyst High Yield catalytic->catalytic_params implies lah_params Anhydrous Conditions Highly Reactive Exothermic lah->lah_params implies borane_params Chemoselective Moisture Sensitive Reagent Hydrogen Evolution on Quench borane->borane_params implies

Application Notes: 4-Bromo-3-chlorobenzonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chlorobenzonitrile is a versatile, di-halogenated aromatic building block crucial for the synthesis of complex pharmaceutical intermediates. Its distinct electronic and steric properties, arising from the ortho-chloro and para-bromo substituents relative to the nitrile group, allow for selective and sequential functionalization. This differential reactivity is particularly advantageous in constructing the core structures of targeted therapeutics, most notably kinase inhibitors. The electron-withdrawing nature of the nitrile group activates the aromatic ring for nucleophilic aromatic substitution, while the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in metal-catalyzed cross-coupling reactions enables precise molecular tailoring. The C-Br bond is generally more reactive in common cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for selective substitution at the C-4 position.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, 3-chloro-4-(4-bromo-1H-pyrazol-1-yl)benzonitrile. This intermediate is a valuable precursor for the development of various kinase inhibitors, including those targeting Janus Kinase (JAK), Spleen Tyrosine Kinase (SYK), and Bruton's Tyrosine Kinase (BTK).

Key Synthetic Applications

The primary application of this compound in this context is its use as an electrophile in N-arylation reactions with pyrazole derivatives. The resulting pyrazole-substituted benzonitrile core is a common scaffold in a variety of kinase inhibitors.

Nucleophilic Aromatic Substitution for N-Arylation

The most direct application involves the nucleophilic aromatic substitution (SNAr) of the bromine atom of this compound with a pyrazole, such as 4-bromo-1H-pyrazole. This reaction is typically facilitated by a base in a polar aprotic solvent.

Reaction Scheme:

Reaction Scheme

Caption: Synthesis of 3-chloro-4-(4-bromo-1H-pyrazol-1-yl)benzonitrile from this compound and 4-bromo-1H-pyrazole.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the key intermediate, 3-chloro-4-(4-bromo-1H-pyrazol-1-yl)benzonitrile.

ParameterValueReference
Starting Material This compound
Reagent 4-Bromo-1H-pyrazole[2]
Product 3-chloro-4-(4-bromo-1H-pyrazol-1-yl)benzonitrile
Molecular Formula C10H5Br2ClN2
Molecular Weight 360.43 g/mol
Typical Yield 75-85%Adapted from similar reactions
Purity >98% (by HPLC)
Appearance Off-white to pale yellow solid

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-4-(4-bromo-1H-pyrazol-1-yl)benzonitrile

This protocol details the N-arylation of 4-bromo-1H-pyrazole with this compound.

Materials:

  • This compound (1.0 eq)

  • 4-Bromo-1H-pyrazole (1.1 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq), 4-bromo-1H-pyrazole (1.1 eq), and potassium carbonate (2.0 eq).

  • Add a sufficient volume of anhydrous DMF to dissolve the reactants.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-chloro-4-(4-bromo-1H-pyrazol-1-yl)benzonitrile.

Further Functionalization of the Intermediate

The synthesized 3-chloro-4-(4-bromo-1H-pyrazol-1-yl)benzonitrile serves as a versatile intermediate for further elaboration into potential kinase inhibitors through various cross-coupling reactions.

Suzuki-Miyaura Coupling

The bromine atom on the pyrazole ring can be selectively coupled with a variety of boronic acids or esters to introduce diverse aryl or heteroaryl moieties.

Typical Suzuki-Miyaura Reaction Conditions:

ParameterCondition
Substrate 3-chloro-4-(4-bromo-1H-pyrazol-1-yl)benzonitrile
Coupling Partner Arylboronic acid or ester (1.1-1.5 eq)
Catalyst Pd(PPh3)4, Pd(dppf)Cl2, or similar Pd(0) or Pd(II) catalyst (1-5 mol%)
Base K2CO3, Cs2CO3, or K3PO4 (2-3 eq)
Solvent Dioxane/water, Toluene/water, or DMF
Temperature 80-110 °C
Buchwald-Hartwig Amination

The bromine on the pyrazole can also be substituted with various amines to introduce different side chains, which is a common strategy in the synthesis of kinase inhibitors.

Typical Buchwald-Hartwig Amination Conditions:

ParameterCondition
Substrate 3-chloro-4-(4-bromo-1H-pyrazol-1-yl)benzonitrile
Coupling Partner Primary or secondary amine (1.1-1.5 eq)
Catalyst Pd2(dba)3 or Pd(OAc)2 (1-5 mol%)
Ligand XPhos, RuPhos, or similar biaryl phosphine ligand (2-10 mol%)
Base NaOtBu, K3PO4, or Cs2CO3 (1.5-3 eq)
Solvent Toluene, Dioxane, or THF
Temperature 80-120 °C

Visualization of Pathways and Workflows

Synthetic Workflow

G A This compound C N-Arylation (SNAr) A->C B 4-Bromo-1H-pyrazole B->C D 3-chloro-4-(4-bromo-1H-pyrazol-1-yl)benzonitrile C->D Yield: 75-85% E Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) D->E F Kinase Inhibitor Precursor E->F G Final Drug Candidate F->G

Caption: Synthetic workflow for a kinase inhibitor precursor.

Logical Relationship of Reactivity

G cluster_0 This compound A C-Br Bond (at C4) C More Reactive in Cross-Coupling A->C B C-Cl Bond (at C3) D Less Reactive in Cross-Coupling B->D E Selective Functionalization at C4 C->E

Caption: Reactivity difference enabling selective synthesis.

Janus Kinase (JAK) Signaling Pathway

JAK_STAT_Pathway receptor Cytokine Receptor jak JAK receptor->jak 2. Activation stat STAT receptor->stat 5. STAT Recruitment cytokine Cytokine cytokine->receptor 1. Binding p_jak P-JAK jak->p_jak 3. Autophosphorylation p_stat P-STAT p_jak->receptor 4. Receptor Phosphorylation p_jak->stat 6. STAT Phosphorylation inhibitor Kinase Inhibitor (from Intermediate) p_jak->inhibitor Inhibition dimer STAT Dimer p_stat->dimer 7. Dimerization nucleus Nucleus dimer->nucleus 8. Nuclear Translocation dna DNA dimer->dna 9. DNA Binding transcription Gene Transcription dna->transcription 10. Transcription of Target Genes

Caption: The JAK-STAT signaling pathway and point of inhibition.[1][3][4][5][6]

References

Application of 4-Bromo-3-chlorobenzonitrile in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chlorobenzonitrile is a halogenated aromatic nitrile that serves as a versatile and high-value synthetic intermediate in the development of novel agrochemicals.[1][2] Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a nitrile group on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, particularly in metal-catalyzed cross-coupling reactions, allows for selective and sequential functionalization.[1] This makes this compound an attractive starting material for the synthesis of a wide range of potential herbicides, fungicides, and insecticides.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its potential application in the development of novel agrochemical candidates.

Synthesis of this compound

A common and well-documented method for the synthesis of this compound is the direct bromination of 3-chlorobenzonitrile.[1] In this electrophilic aromatic substitution reaction, the nitrile group acts as a meta-directing group, while the chlorine atom is ortho, para-directing. The combined directing effects favor the introduction of the bromine atom at the C-4 position, para to the chlorine atom.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Chlorobenzonitrile

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or Iron powder

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-chlorobenzonitrile (1.0 eq) in dichloromethane, add iron(III) bromide (0.1 eq) as a catalyst.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in dichloromethane dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding an aqueous solution of sodium bisulfite to neutralize excess bromine.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Synthesis_of_Intermediate cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 3-Chlorobenzonitrile 3-Chlorobenzonitrile Reaction Electrophilic Aromatic Substitution 3-Chlorobenzonitrile->Reaction Br2_FeBr3 Br₂ / FeBr₃ Br2_FeBr3->Reaction CH2Cl2 CH₂Cl₂ CH2Cl2->Reaction Workup Quenching, Extraction, Washing, Drying Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification 4_Bromo_3_chlorobenzonitrile This compound Purification->4_Bromo_3_chlorobenzonitrile

Caption: Synthesis workflow for this compound.

Representative Application in Agrochemical Synthesis: A Pyrazole-Based Fungicide Scaffold

The bromine atom at the C-4 position of this compound is more reactive than the chlorine atom at the C-3 position in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the selective introduction of various substituents at the C-4 position. The resulting biaryl structure can then be further modified. Pyrazole-containing compounds are a well-established class of fungicides.[4][5] The following protocol describes a representative synthesis of a hypothetical pyrazole-based fungicide scaffold.

Experimental Protocol: Synthesis of a Representative Pyrazole Fungicide Scaffold

Part 1: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • (4-formylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), (4-formylphenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 4'-cyano-3'-chloro-[1,1'-biphenyl]-4-carbaldehyde.

Part 2: Pyrazole Ring Formation

Materials:

  • 4'-cyano-3'-chloro-[1,1'-biphenyl]-4-carbaldehyde (from Part 1)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve the biphenyl carbaldehyde from Part 1 (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole-containing compound.

Agrochemical_Synthesis_Workflow cluster_start Starting Intermediate cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Pyrazole Ring Formation Intermediate This compound Reagents1 (4-formylphenyl)boronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ Intermediate->Reagents1 Reacts with Product1 4'-cyano-3'-chloro- [1,1'-biphenyl]-4-carbaldehyde Reagents1->Product1 Forms Reagents2 Hydrazine hydrate, Ethanol Product1->Reagents2 Reacts with Product2 Hypothetical Pyrazole Fungicide Scaffold Reagents2->Product2 Forms

Caption: Representative workflow for agrochemical synthesis.

Potential Mode of Action

The biological activity of a novel compound is determined by its final structure. For the representative pyrazole-based scaffold synthesized above, potential modes of action could include:

  • Respiration Inhibition: Many pyrazole carboxamide fungicides are known to inhibit mitochondrial respiration by targeting the succinate dehydrogenase enzyme (Complex II) in the electron transport chain.[6]

  • Sterol Biosynthesis Inhibition: Triazole fungicides, another important class of azoles, inhibit the C14-demethylase enzyme, which is crucial for sterol production in fungi.[7][8] Sterols are essential for the integrity of fungal cell membranes.[7][8]

Further biochemical and physiological assays would be required to elucidate the precise mode of action of any novel compound derived from this compound.

Data Presentation for Efficacy Evaluation

Quantitative data from biological assays should be summarized for clear comparison. The following table provides a template for presenting the efficacy of newly synthesized compounds.

Compound IDTarget OrganismAssay TypeConcentration (µg/mL)% InhibitionIC₅₀ (µg/mL)
Control e.g., Botrytis cinereaMycelial GrowthN/A0-
Compound 1 e.g., Botrytis cinereaMycelial Growth10852.5
Compound 2 e.g., Botrytis cinereaMycelial Growth10921.8
... ...............

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its distinct reactivity allows for the strategic construction of complex molecules with the potential for a range of biological activities. The protocols and conceptual framework provided herein offer a starting point for researchers to explore the potential of this intermediate in the discovery and development of new crop protection agents.

References

Application Notes and Protocols: 4-Bromo-3-chlorobenzonitrile as a Versatile Building Block for Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality in drug discovery, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. Proteolysis-targeting chimeras (PROTACs) are at the forefront of TPD. These heterobifunctional molecules are designed to recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The modular nature of PROTACs, consisting of a warhead for the POI, a linker, and an E3 ligase ligand, allows for systematic chemical exploration to optimize their potency and selectivity. The choice of the starting materials for the synthesis of the warhead is crucial in defining the final properties of the PROTAC.

This document provides detailed application notes and protocols for the proposed use of 4-Bromo-3-chlorobenzonitrile as a versatile building block in the synthesis of protein degraders. While direct literature precedence for this specific application is emerging, the unique chemical properties of this compound make it an ideal starting point for the synthesis of novel warheads for a variety of protein targets. Its differential halogen reactivity allows for selective and sequential chemical modifications, providing a robust platform for the generation of diverse PROTAC libraries.

Herein, we present a hypothetical application of this compound in the development of a PROTAC targeting Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.

Signaling Pathway of Bruton's Tyrosine Kinase (BTK)

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells. Dysregulation of this pathway is implicated in various hematological cancers.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Phosphorylation BTK BTK Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Hydrolysis of PIP2 PKC PKCβ DAG_IP3->PKC Activation NFkB NF-κB PKC->NFkB Activation Proliferation Cell Proliferation & Survival NFkB->Proliferation Gene Transcription

Caption: Simplified BTK Signaling Pathway.

Hypothetical PROTAC Design and Synthesis

Based on the known structure-activity relationships of BTK inhibitors, a hypothetical warhead can be designed and synthesized from this compound. The differential reactivity of the bromine and chlorine atoms is key to the synthetic strategy. The more reactive C-Br bond can be selectively functionalized via a Suzuki coupling, leaving the C-Cl bond intact. The nitrile group can then be modified or left as is, depending on the desired interactions with the target protein.

For this hypothetical example, we propose the synthesis of a BTK PROTAC, BTK-d1 , which utilizes a warhead derived from this compound, a polyethylene glycol (PEG) linker, and pomalidomide as the E3 ligase ligand for Cereblon (CRBN).

Experimental Workflow for the Synthesis of BTK-d1

The synthesis of BTK-d1 is a multi-step process involving the synthesis of the warhead, the pomalidomide-linker conjugate, and their final coupling.

Synthesis_Workflow start This compound suzuki Suzuki Coupling (Step 1) start->suzuki warhead BTK Warhead (Intermediate 1) suzuki->warhead final_coupling Final Coupling (Step 3) warhead->final_coupling pomalidomide Pomalidomide linker_conjugation Linker Attachment (Step 2) pomalidomide->linker_conjugation pomalidomide_linker Pomalidomide-Linker (Intermediate 2) linker_conjugation->pomalidomide_linker pomalidomide_linker->final_coupling protac BTK-d1 PROTAC final_coupling->protac

Caption: Synthetic workflow for the hypothetical BTK PROTAC BTK-d1.

Illustrative Quantitative Data

The following tables summarize representative quantitative data for the hypothetical BTK degrader, BTK-d1. This data is for illustrative purposes and is based on published results for similar BTK-targeting PROTACs.

Table 1: In Vitro Activity of BTK Warhead

CompoundTargetAssayIC50 (nM)
BTK WarheadBTKBiochemical50
BTK WarheadTecBiochemical>1000
BTK WarheadEGFRBiochemical>5000

Table 2: Degradation and Anti-proliferative Activity of BTK-d1 PROTAC

Cell LineDC50 (nM)Dmax (%)IC50 (nM)
TMD8 (BTK WT)15>9530
Ramos (BTK WT)25>9050
HBL-1 (BTK WT)20>9545

Experimental Protocols

Protocol 1: Synthesis of Hypothetical BTK Warhead (Intermediate 1)

This protocol describes a two-step synthesis of a hypothetical BTK warhead from this compound.

Step 1a: Suzuki Coupling

  • To a solution of this compound (1.0 eq) in a 2:1 mixture of dioxane and water, add the desired boronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh3)4 (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to yield the Suzuki coupling product.

Step 1b: Nitrile Reduction to Amine

  • To a solution of the Suzuki coupling product (1.0 eq) in anhydrous THF, add Lithium Aluminum Hydride (LiAlH4) (2.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine (Intermediate 1), which can be used in the next step without further purification.

Protocol 2: Synthesis of Pomalidomide-Linker (Intermediate 2)

This protocol describes the synthesis of an amine-terminated PEG linker conjugated to pomalidomide.

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and a Boc-protected amino-PEG-bromide linker (1.5 eq).

  • Stir the reaction mixture at 65 °C for 16 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to yield the amine-terminated pomalidomide-linker (Intermediate 2) as a TFA salt.

Protocol 3: Final PROTAC (BTK-d1) Synthesis

This protocol describes the final coupling of the BTK warhead and the pomalidomide-linker.

  • To a solution of Intermediate 1 (as a carboxylic acid derivative, 1.0 eq) and Intermediate 2 (1.1 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 6 hours under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final BTK-d1 PROTAC.

Protocol 4: Western Blot for BTK Degradation

This protocol is used to quantify the levels of BTK protein in cells following treatment with the PROTAC.

  • Cell Seeding and Treatment: Seed cells (e.g., TMD8) in 6-well plates and allow them to adhere overnight (if applicable). Treat cells with increasing concentrations of BTK-d1 (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BTK overnight at 4 °C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 5: Cell Viability Assay

This protocol assesses the functional consequence of BTK degradation on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with serial dilutions of BTK-d1 and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay: Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or luminescence using a plate reader.

  • Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 value.

Mechanism of Action of BTK-d1 PROTAC

The hypothetical BTK-d1 PROTAC functions by inducing the formation of a ternary complex between BTK and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation BTK BTK Protein PROTAC BTK-d1 BTK->PROTAC CRBN CRBN E3 Ligase PROTAC->CRBN E2 E2 Ubiquitin Conjugating Enzyme CRBN->E2 Recruitment Ub Ubiquitin E2->Ub Ub_BTK Poly-ubiquitinated BTK Ub->Ub_BTK Proteasome 26S Proteasome Ub_BTK->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action for the hypothetical BTK-d1 PROTAC.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel warheads for protein degraders. Its distinct reactivity at the halogenated positions allows for a modular and efficient approach to the construction of complex molecular architectures. The hypothetical application in the synthesis of a BTK-targeting PROTAC presented in these notes serves as a blueprint for the rational design and development of degraders against a wide range of protein targets. The provided protocols offer a comprehensive guide for researchers to explore the potential of this valuable building block in the expanding field of targeted protein degradation. Further investigation into the utility of this compound and its derivatives is warranted to fully realize its potential in the development of novel therapeutics.

Sonogashira coupling conditions for aryl bromides like 4-Bromo-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Optimized Sonogashira Coupling Conditions for Aryl Bromides

Focus Substrate: 4-Bromo-3-chlorobenzonitrile

AN-2025-12-SC

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][4]

This application note provides detailed protocols and optimized conditions for the Sonogashira coupling of aryl bromides, which are often more challenging substrates than the corresponding iodides.[1] We focus on the representative substrate, this compound, which features an electron-withdrawing group and presents a site for regioselective coupling. The higher reactivity of the C-Br bond over the C-Cl bond allows for selective alkynylation at the 4-position.[5] Both classical copper-co-catalyzed and modern copper-free conditions are presented to provide researchers with versatile and robust methodologies.

Reaction Principle and Catalytic Cycle

The Sonogashira coupling typically involves a dual catalytic system comprising a palladium complex and a copper(I) salt. The reaction proceeds through two interconnected catalytic cycles.

  • Palladium Cycle : The active Pd(0) species undergoes oxidative addition to the aryl bromide.

  • Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation : The acetylide group is transferred from the copper to the palladium(II) complex.

  • Reductive Elimination : The final step involves the reductive elimination of the product from the palladium complex, regenerating the active Pd(0) catalyst.

Variations of this reaction exist that proceed without a copper co-catalyst, which can be advantageous in preventing the undesirable homocoupling of the alkyne (Glaser coupling).[6][7]

Sonogashira_Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) alkyne_complex Ar-Pd(II)(-C≡C-R')L₂ pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product_out Ar-C≡C-R' alkyne_complex->product_out Product alkyne R'-C≡C-H cu_acetylide R'-C≡C-Cu(I) alkyne->cu_acetylide + Cu(I)Br + Base cu_salt Cu(I)Br cu_acetylide->cu_salt (to Transmetalation) base Base base_h Base-H⁺Br⁻

Figure 1: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Key Parameters for Aryl Bromide Coupling

The successful coupling of aryl bromides requires careful selection of catalysts, ligands, base, and solvent. Electron-withdrawing groups on the aryl bromide, such as in this compound, generally promote the initial oxidative addition step.[8]

Data Presentation: Catalyst and Ligand Selection

The choice of palladium source and phosphine ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, bulky, electron-rich phosphine ligands often provide higher activity for less reactive aryl bromides.[3][8][9]

Catalyst / Pre-catalystLigandTypical Loading (mol%)Key AdvantagesRef.
Pd(PPh₃)₂Cl₂(none added)1 - 5Readily available, air-stable.[5]
Pd(OAc)₂Xantphos1 - 3Effective for a broad substrate scope.[10]
(AllylPdCl)₂P(t-Bu)₃1 - 2.5Enables room temperature, copper-free reactions.[6]
Pd₂(dba)₃Various1 - 2Versatile Pd(0) source.[3]
Pd-PEPPSI™-IPr(NHC ligand)1 - 3High thermal stability, good for challenging substrates.[3]
Table 1: Common Palladium Catalyst and Ligand Systems for Sonogashira Coupling of Aryl Bromides.
Data Presentation: Screening of Reaction Conditions

The interplay of base and solvent significantly impacts reaction efficiency. A preliminary screening is often recommended for new substrates.

EntryBaseSolventTemperature (°C)Typical Outcome
1Triethylamine (TEA)THF65Standard conditions, moderate to good yields.
2Diisopropylamine (DIPA)THF / DMF25 - 80Often higher yields than TEA.
3Piperidine / PyrrolidineCH₃CN / NMP80 - 120Stronger bases, useful for difficult couplings.[3]
4K₂CO₃ / Cs₂CO₃Dioxane / DMF80 - 100Inorganic bases, common in copper-free protocols.
Table 2: Representative Screening of Base and Solvent Conditions.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Solvents should be handled with care.

Workflow start_end start_end process process check check output output start Start: Assemble Glassware setup Reaction Setup (Add Reagents under N₂/Ar) start->setup reaction Stir & Heat (e.g., 65-100 °C) setup->reaction monitor Monitor Progress (TLC / GC-MS) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Aqueous Workup (Filter, Extract, Wash) complete->workup Yes purify Purification (Column Chromatography) workup->purify product Characterized Product purify->product

Figure 2: General experimental workflow for a Sonogashira coupling reaction.

Protocol 1: Classical Copper-Cocatalyzed Coupling

This protocol is a robust starting point for the coupling of this compound with a terminal alkyne (e.g., Phenylacetylene).

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) Iodide [CuI] (0.05 eq)

  • Triethylamine (TEA, 3.0 eq)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed THF (approx. 5 mL per mmol of aryl bromide) via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 65 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for sensitive substrates or when alkyne homocoupling is a significant side reaction.[6][7]

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Tri-tert-butylphosphine [P(t-Bu)₃] (0.04 eq) or a corresponding air-stable salt.

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous, degassed Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, P(t-Bu)₃, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed DMF (approx. 4 mL per mmol of aryl bromide) via syringe.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Heat the reaction mixture to 100 °C and stir.

  • Monitor the reaction progress by TLC or GC-MS (typically 6-24 hours).

  • Once complete, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data for this compound

The following table provides representative, expected yields for the coupling of this compound with various alkynes using the protocols described above.

AlkyneProtocolProductExpected Yield (%)
Phenylacetylene1 (Cu-catalyzed)3-Chloro-4-(phenylethynyl)benzonitrile85 - 95%
1-Octyne1 (Cu-catalyzed)3-Chloro-4-(oct-1-yn-1-yl)benzonitrile80 - 90%
Trimethylsilylacetylene2 (Cu-free)3-Chloro-4-((trimethylsilyl)ethynyl)benzonitrile75 - 88%
3-Ethynylpyridine2 (Cu-free)3-Chloro-4-(pyridin-3-ylethynyl)benzonitrile70 - 85%
Table 3: Expected yields for Sonogashira coupling with this compound. Note: Yields are for isolated, purified products and may vary.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] Its broad substrate scope and functional group tolerance make it an invaluable tool in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent in a vast array of pharmaceuticals and biologically active compounds.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Bromo-3-chlorobenzonitrile. A key consideration for this substrate is the chemoselective amination at the more reactive C-Br bond over the C-Cl bond. The typical reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which allows for selective functionalization of the C-Br bond under appropriate conditions.[2] The electron-withdrawing nitrile group on the aromatic ring can also influence the reaction rate and outcome.

Reaction Principle and Chemoselectivity

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three main steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine and subsequent deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

For this compound, the oxidative addition step is expected to occur preferentially at the C-Br bond due to its lower bond dissociation energy compared to the C-Cl bond. By carefully selecting the catalyst, ligand, base, and reaction temperature, high chemoselectivity for the mono-amination product, 4-amino-3-chlorobenzonitrile derivatives, can be achieved.

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical conditions and yields for the Buchwald-Hartwig amination of various aryl bromides, including those with electronic and steric properties similar to this compound. This data, compiled from analogous reactions in the literature, provides a strong starting point for reaction optimization.

EntryAryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrileAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene1001883
24-BromobenzonitrileBenzamidePd₂(dba)₃ (1)XantPhos (2)DBU (2)DMF1001883
32-Bromo-5-chloropyridineMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene901695
45-Bromo-2-chloropyrimidineAnilinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene901688
54-Bromo-3-methoxyphenylacetonitrileAmmonia equivalentPd₂(dba)₃ (1-2)XPhosNaOtBu (1.5)Toluene10024High
62-BromopyridinePiperidinePd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene1001692

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for the selective amination of dihaloarenes and electron-deficient aryl bromides.

Protocol 1: General Procedure for Amination with Primary or Secondary Amines

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, or a primary aliphatic amine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand (e.g., RuPhos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or another suitable base (e.g., potassium phosphate, cesium carbonate)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol Pd), and the phosphine ligand (0.02-0.04 mmol).

  • Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Add the amine (1.2 mmol, 1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene, 3-5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-3-chlorobenzonitrile derivative.

Protocol 2: Amination using an Ammonia Equivalent for the Synthesis of 4-Amino-3-chlorobenzonitrile

Materials:

  • This compound

  • Benzophenone imine (as an ammonia surrogate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Hydrochloric acid (for deprotection)

  • Standard laboratory equipment as listed in Protocol 1

Procedure:

Part A: Buchwald-Hartwig Coupling

  • Follow the general procedure outlined in Protocol 1, using benzophenone imine (1.2 mmol, 1.2 equiv.) as the amine coupling partner.

  • After the reaction is complete and the workup is performed (steps 1-10 of Protocol 1), the intermediate N-(3-chloro-4-cyanophenyl)diphenylmethanimine is obtained. This intermediate can be purified by column chromatography or used directly in the next step.

Part B: Hydrolysis of the Imine

  • Dissolve the crude or purified N-(3-chloro-4-cyanophenyl)diphenylmethanimine in a suitable solvent such as tetrahydrofuran (THF).

  • Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until the starting imine is consumed.

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 4-amino-3-chlorobenzonitrile.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineComplex Amine Coordination Complex OxAdd->AmineComplex HNR'R'' AmidoComplex Palladium-Amido Complex AmineComplex->AmidoComplex Base, -[Base-H]+X- AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' Product AmidoComplex->Product ArX Ar-X (this compound) ArX->OxAdd Amine HNR'R'' Amine Amine->AmineComplex Base Base Base->AmineComplex BaseH [Base-H]+X-

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup: - Add this compound,  Pd catalyst, and ligand to a  Schlenk tube. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with  Argon or Nitrogen (3x). setup->inert reagents Add Reagents: - Add base, amine, and  anhydrous solvent. inert->reagents reaction Reaction: - Heat to desired temperature  (80-110 °C) with stirring. reagents->reaction monitor Monitor Progress: - Use TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup Workup: - Cool, dilute, filter,  wash, and dry. monitor->workup Complete purify Purification: - Column chromatography. workup->purify product Isolated Product: 4-Amino-3-chlorobenzonitrile Derivative purify->product end End product->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Hydrolysis of 4-Bromo-3-chlorobenzonitrile to 4-Bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chlorobenzoic acid is a valuable building block in organic synthesis, particularly for the development of pharmaceutical compounds and other biologically active molecules. Its structure, featuring a carboxylic acid group and two different halogen substituents on the aromatic ring, provides multiple points for further chemical modification. One common synthetic route to this important intermediate is the hydrolysis of 4-Bromo-3-chlorobenzonitrile. This document provides detailed application notes and experimental protocols for this chemical transformation.

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic chemistry that can be achieved under either acidic or basic conditions. The choice of conditions can depend on the presence of other functional groups in the molecule and the desired reaction rate. For this compound, the electron-withdrawing nature of the bromine and chlorine atoms facilitates the nucleophilic attack at the nitrile carbon, making the hydrolysis a feasible process.

Chemical Transformation Overview

The overall reaction involves the conversion of the nitrile functional group (-CN) of this compound into a carboxylic acid functional group (-COOH), yielding 4-Bromo-3-chlorobenzoic acid. This is typically achieved by heating the nitrile in the presence of a strong acid or base in an aqueous medium.

Reaction:

This compound → 4-Bromo-3-chlorobenzoic acid

Data Presentation

While specific quantitative data for the hydrolysis of this compound is not extensively reported in publicly available literature, the following table summarizes typical yields for analogous nitrile hydrolysis reactions to provide a comparative reference.

Starting MaterialReagents and ConditionsProductYield (%)Purity (%)Reference
4-ChlorobenzonitrilePotassium bromate, 70% Sulfuric Acid3-Bromo-4-chlorobenzonitrile7098Adapted from similar syntheses
General BenzonitrilesStrong Acid (e.g., H₂SO₄) or Base (e.g., NaOH), HeatCorresponding Benzoic Acid85-95>95General textbook values

Experimental Protocols

Two primary methods for the hydrolysis of this compound are detailed below: acidic and basic hydrolysis.

Protocol 1: Acidic Hydrolysis of this compound

This protocol utilizes a strong acid to catalyze the hydrolysis of the nitrile.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled Water

  • Diethyl Ether (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (Büchner funnel and flask)

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Acid Addition: Carefully add a 50% (v/v) aqueous solution of sulfuric acid to the flask. Use enough acid solution to fully submerge the starting material and allow for efficient stirring.

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours.

  • Work-up: a. Allow the reaction mixture to cool to room temperature. b. Carefully pour the cooled mixture over crushed ice in a beaker. c. A precipitate of crude 4-Bromo-3-chlorobenzoic acid should form. d. Collect the crude product by vacuum filtration using a Büchner funnel. e. Wash the solid with cold distilled water to remove any residual acid.

  • Purification: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water). b. Dissolve the crude solid in a minimal amount of hot solvent. c. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Protocol 2: Basic Hydrolysis of this compound

This protocol employs a strong base to facilitate the hydrolysis.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol (as a co-solvent)

  • Distilled Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether (or other suitable organic solvent)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (Büchner funnel and flask)

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (typically 10-20% w/v). A significant excess of the base (2-3 equivalents) is generally used.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC. The reaction is often faster under basic conditions compared to acidic hydrolysis.

  • Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Remove the alcohol co-solvent by rotary evaporation. c. Dilute the remaining aqueous solution with water. d. Wash the aqueous solution with diethyl ether to remove any unreacted starting material or non-acidic impurities. Discard the organic layer. e. Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the carboxylic acid.

  • Purification: a. Collect the precipitated 4-Bromo-3-chlorobenzoic acid by vacuum filtration. b. Wash the solid with cold water. c. The product can be further purified by recrystallization as described in the acidic hydrolysis protocol.

  • Characterization: Analyze the final product to confirm its identity and purity.

Mandatory Visualizations

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start This compound Reagents Acid (H₂SO₄) or Base (NaOH) + Water, Heat Start->Reagents 1. Hydrolysis Product_Crude Crude 4-Bromo-3-chlorobenzoic Acid Reagents->Product_Crude Workup Quenching, Extraction, Precipitation Product_Crude->Workup 2. Isolation Purification Recrystallization Workup->Purification 3. Purification Final_Product Pure 4-Bromo-3-chlorobenzoic Acid Purification->Final_Product Analysis NMR, MS, MP Final_Product->Analysis 4. Characterization

Caption: Experimental workflow for the hydrolysis of this compound.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Nitrile Nitrile A_ProtonatedNitrile Protonated Nitrile A_Nitrile->A_ProtonatedNitrile + H⁺ A_Amide Amide Intermediate A_ProtonatedNitrile->A_Amide + H₂O - H⁺ A_CarboxylicAcid Carboxylic Acid A_Amide->A_CarboxylicAcid + H₂O, H⁺ B_Nitrile Nitrile B_Intermediate Iminoate Intermediate B_Nitrile->B_Intermediate + OH⁻ B_Amide Amide Intermediate B_Intermediate->B_Amide + H₂O B_Carboxylate Carboxylate Salt B_Amide->B_Carboxylate + OH⁻ B_CarboxylicAcid Carboxylic Acid B_Carboxylate->B_CarboxylicAcid + H₃O⁺

Caption: Simplified mechanisms for acid and base-catalyzed nitrile hydrolysis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-3-chlorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete Reaction: Starting material is still present (verified by TLC or GC).- Increase Reaction Time: Continue stirring the reaction mixture and monitor its progress at regular intervals. - Elevate Temperature: Gradually increase the reaction temperature in small increments, while monitoring for potential byproduct formation. - Check Reagent Quality: Ensure that all reagents, especially the brominating agent or the diazonium salt precursors, are fresh and have not degraded.
Product Decomposition: The desired product is forming but then degrading under the reaction or workup conditions.- Lower Reaction Temperature: If the reaction is exothermic, consider running it at a lower temperature or using an ice bath for cooling. - Modify Workup Procedure: Minimize the time the product is in contact with acidic or basic aqueous solutions during extraction. Use milder workup conditions where possible.
Ineffective Catalyst (for bromination): The Lewis acid catalyst (e.g., FeBr₃) may be inactive.- Use Anhydrous Catalyst: Ensure the Lewis acid is anhydrous, as moisture can deactivate it. - Activate Catalyst: Consider adding the catalyst in portions or activating it according to literature procedures.
Formation of Multiple Products (Impure Product) Isomeric Byproducts: Formation of other bromo-chloro-benzonitrile isomers.- Control Reaction Temperature: Temperature fluctuations can affect the regioselectivity of the bromination. Maintain a stable and optimized temperature. - Slow Reagent Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration and minimize side reactions.
Side Reactions in Sandmeyer Synthesis: The diazonium salt intermediate can undergo unwanted reactions, such as the formation of biaryl compounds.[1][2]- Maintain Low Temperature: Keep the diazotization reaction temperature strictly between 0-5 °C to ensure the stability of the diazonium salt.[3] - Use Freshly Prepared Diazonium Salt: Use the diazonium salt immediately after its preparation in the subsequent Sandmeyer reaction.
Difficulty in Product Purification Co-eluting Impurities: Impurities have similar polarity to the desired product, making separation by column chromatography difficult.- Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to improve separation.[3] - Consider Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Product Oiling Out: The product does not crystallize and forms an oil.- Use a Different Solvent: Test various solvents or solvent mixtures for recrystallization. - Seed the Solution: Introduce a small crystal of the pure product to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two primary and well-documented methods are the direct bromination of 3-chlorobenzonitrile and the Sandmeyer reaction starting from 3-amino-4-chlorobenzonitrile.[3] Direct bromination involves an electrophilic aromatic substitution using a brominating agent and a Lewis acid catalyst.[3] The Sandmeyer reaction is a versatile method that proceeds through a diazonium salt intermediate to introduce the bromine atom.[3] For large-scale industrial production, the ammoxidation of 4-bromo-3-chlorotoluene is also employed.[3]

Q2: I am performing a direct bromination of 3-chlorobenzonitrile and getting a mixture of isomers. How can I improve the regioselectivity?

A2: The formation of isomers is a common challenge in electrophilic aromatic substitution. To favor the formation of the desired 4-bromo isomer, consider the following:

  • Temperature Control: Maintain a consistent and optimized reaction temperature, as selectivity can be temperature-dependent.

  • Slow Addition of Bromine: Adding the bromine slowly ensures a low concentration in the reaction mixture, which can improve selectivity.

  • Choice of Catalyst: The nature of the Lewis acid catalyst can influence the isomer distribution. While FeBr₃ is common, other catalysts can be explored.

Q3: My Sandmeyer reaction is giving a low yield. What are the critical parameters to control?

A3: The success of the Sandmeyer reaction heavily relies on the stability of the diazonium salt intermediate. Key parameters to control are:

  • Diazotization Temperature: This step must be carried out at low temperatures, typically 0-5 °C, to prevent the decomposition of the diazonium salt.[3]

  • Purity of Sodium Nitrite: Use high-purity sodium nitrite, as impurities can interfere with the reaction.

  • pH Control: The reaction is typically performed in a strongly acidic medium.

  • Immediate Use of Diazonium Salt: The prepared diazonium salt should be used without delay in the subsequent displacement reaction with copper(I) bromide.

Q4: What is the best method for purifying the final product?

A4: Column chromatography is a standard and effective method for purifying this compound from the crude reaction mixture.[3] A common stationary phase is silica gel, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.[3] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) analysis. Recrystallization can also be an effective purification technique if a suitable solvent is found.

Experimental Protocols

Sandmeyer Reaction for the Synthesis of this compound

This protocol is adapted from a similar synthesis of 4-Bromo-2-chlorobenzonitrile and can be optimized for the target compound.[4]

Step 1: Diazotization of 3-Amino-4-chlorobenzonitrile

  • In a flask, dissolve 3-amino-4-chlorobenzonitrile in concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the stirred solution, ensuring the temperature remains between 0 and 5 °C.

  • Continue stirring at this temperature for a short period after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Reaction (Bromination)

  • In a separate flask, prepare a solution of copper(I) bromide in concentrated hydrochloric acid.

  • Slowly add the freshly prepared cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. The temperature may be allowed to rise to room temperature or slightly above.[3]

  • Stir the reaction mixture for a specified time (e.g., 2 hours) to ensure the complete replacement of the diazonium group with bromine.[4]

Step 3: Workup and Purification

  • Pour the reaction mixture into ice water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 10:1 ratio).[4]

Data Presentation

Table 1: Reaction Conditions for the Bromination of 3-Chlorobenzonitrile

ParameterCondition
Starting Material 3-Chlorobenzonitrile
Brominating Agent Bromine (Br₂) or Potassium Bromate (KBrO₃) in H₂SO₄[3]
Catalyst Iron(III) Bromide (FeBr₃) for Br₂ bromination
Solvent Typically a non-polar solvent like dichloromethane or carbon tetrachloride
Temperature 20-25 °C (for KBrO₃/H₂SO₄ method)[3]
Reaction Time Several hours, monitored by TLC or GC

Table 2: Reaction Conditions for the Sandmeyer Synthesis

ParameterCondition
Starting Material 3-Amino-4-chlorobenzonitrile
Diazotization Reagents Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)[3]
Diazotization Temperature 0–5 °C[3]
Displacement Reagent Copper(I) Bromide (CuBr)[3]
Displacement Temperature 50–60 °C[3]

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Workup and Purification start Dissolve 3-amino-4-chlorobenzonitrile in conc. HCl cool Cool to 0-5 °C start->cool add_nitrite Slowly add NaNO₂ solution cool->add_nitrite stir_diazotization Stir at 0-5 °C add_nitrite->stir_diazotization add_diazonium Add diazonium salt to CuBr solution stir_diazotization->add_diazonium prepare_cu_br Prepare CuBr solution in conc. HCl prepare_cu_br->add_diazonium stir_sandmeyer Stir for 2 hours add_diazonium->stir_sandmeyer quench Pour into ice water stir_sandmeyer->quench extract Extract with ethyl acetate quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end end purify->end This compound

Caption: Experimental workflow for the Sandmeyer synthesis of this compound.

troubleshooting_yield start Low Yield of this compound check_sm Check for Starting Material (TLC/GC) start->check_sm sm_present Starting Material Present? check_sm->sm_present incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes no_sm No Starting Material sm_present->no_sm No increase_time Increase Reaction Time incomplete_rxn->increase_time increase_temp Increase Temperature incomplete_rxn->increase_temp check_reagents Check Reagent Quality incomplete_rxn->check_reagents check_impurities Check for Impurities/Byproducts no_sm->check_impurities impurities_present Impurities Present? check_impurities->impurities_present side_reactions Side Reactions Occurred impurities_present->side_reactions Yes no_impurities No Significant Impurities impurities_present->no_impurities No optimize_temp Optimize Temperature side_reactions->optimize_temp slow_addition Slower Reagent Addition side_reactions->slow_addition product_decomposition Product Decomposition no_impurities->product_decomposition lower_temp Lower Reaction Temperature product_decomposition->lower_temp modify_workup Modify Workup Procedure product_decomposition->modify_workup

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Bromination of 3-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the bromination of 3-chlorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and common side products in the bromination of 3-chlorobenzonitrile?

A1: The bromination of 3-chlorobenzonitrile is an electrophilic aromatic substitution reaction. The regioselectivity is influenced by the directing effects of the two substituents: the chlorine atom (-Cl) is an ortho-, para- director, and the nitrile group (-CN) is a meta- director.[1]

  • Primary Product: The interplay of these effects typically favors the introduction of the bromine atom at the position para to the chlorine and meta to the nitrile group, yielding 4-bromo-3-chlorobenzonitrile as the major product.[1][2]

  • Common Side Products:

    • Isomeric Impurities: Bromination can also occur at other positions, leading to the formation of regioisomers such as 2-bromo-3-chlorobenzonitrile and 6-bromo-3-chlorobenzonitrile . The formation of minor products from bromination at other available positions on the aromatic ring can occur.[3]

    • Poly-brominated Products: Under forcing conditions (e.g., excess brominating agent, high temperature), a second bromine atom can be added to the ring, resulting in dibromo-3-chlorobenzonitrile isomers.

    • Hydrolysis Products: If water is present, especially under strong acidic conditions, the nitrile group can be hydrolyzed to 3-chloro-bromobenzamide or 3-chloro-bromobenzoic acid.

Q2: How can I control the regioselectivity to maximize the yield of the desired 4-bromo isomer?

A2: Controlling regioselectivity is crucial for maximizing the yield of the desired isomer. Key factors include the choice of brominating agent and reaction conditions. Using a less reactive bromine source can enhance selectivity. For instance, N-Bromosuccinimide (NBS) provides a low, steady concentration of bromine, which can help avoid side reactions that might occur with bulk Br₂.[3] Careful temperature control and the use of an appropriate Lewis acid catalyst, such as iron(III) bromide (FeBr₃), are also critical.[1][2]

Q3: What causes the formation of poly-brominated side products and how can I prevent it?

A3: Poly-bromination occurs when the mono-brominated product undergoes a second bromination. This is more likely with highly reactive brominating agents or when using a molar excess of the reagent. To prevent this, you should:

  • Use a stoichiometric amount (or a slight excess) of the brominating agent relative to the 3-chlorobenzonitrile.

  • Maintain a controlled reaction temperature; higher temperatures can increase the rate of the second bromination.

  • Monitor the reaction progress using techniques like TLC or GC to stop the reaction once the starting material is consumed, preventing further reaction of the product.

Q4: My reaction mixture turned dark brown/black. What does this signify?

A4: A dark coloration often indicates the formation of bromine (Br₂) or other oxidative side reactions.[4] This can happen if the reaction is too vigorous or if impurities are present. While some color change is normal, a very dark mixture may suggest product degradation or the formation of complex impurities, which can complicate purification.

Q5: What are the most effective methods for purifying the final product and removing side products?

A5: The choice of purification method depends on the physical properties of the products and impurities.

  • Recrystallization: If the desired product is a solid and has different solubility characteristics from the isomeric impurities, recrystallization can be an effective technique for purification.[5]

  • Silica Gel Chromatography: Column chromatography is a highly effective method for separating closely related isomers.[6][7] A common eluent system is a mixture of petroleum ether and ethyl acetate.[6]

  • Distillation: If the product is a liquid or a low-melting solid, fractional distillation under reduced pressure can separate components based on their boiling points.[8]

Troubleshooting Guides

Problem 1: Low Yield of Desired Product
Possible Cause Troubleshooting Step
Incomplete Reaction 1. Confirm reaction completion using TLC or GC analysis before workup. 2. Increase reaction time or slightly elevate the temperature if the starting material persists.[9] 3. Ensure the catalyst (e.g., FeBr₃) is active and anhydrous.
Poor Regioselectivity 1. Switch to a milder brominating agent like N-Bromosuccinimide (NBS) to improve selectivity.[3] 2. Optimize the reaction temperature; lower temperatures often favor the thermodynamically more stable product.
Product Loss During Workup 1. Ensure proper pH adjustment during aqueous washes to prevent the loss of any acidic or basic byproducts that might co-extract with the desired product. 2. Minimize the number of extraction and transfer steps.
Mechanical Loss 1. Ensure all product is transferred during filtration or extraction. 2. Wash filter cakes or extraction apparatus with a small amount of fresh solvent.
Problem 2: Significant Formation of Isomeric Side Products
Possible Cause Troubleshooting Step
Harsh Reaction Conditions 1. Lower the reaction temperature. Electrophilic aromatic substitutions are sensitive to temperature, which can affect the ortho/para/meta ratios. 2. Reduce the concentration of the Lewis acid catalyst.
Highly Reactive Brominating Agent 1. Replace molecular bromine (Br₂) with N-Bromosuccinimide (NBS). NBS generates bromine in situ at a low concentration, which can lead to higher selectivity.[3] 2. Consider an alternative method, such as using potassium bromate in sulfuric acid, which offers a different set of reaction conditions.[1][10]
Incorrect Solvent Choice 1. The polarity of the solvent can influence the stability of the reaction intermediates. Experiment with solvents of different polarities (e.g., CCl₄, CH₂Cl₂, or nitrobenzene).

Experimental Protocols

Protocol 1: Bromination using Br₂ and FeBr₃

This method is a common approach for the direct bromination of 3-chlorobenzonitrile.

  • Setup: In a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 3-chlorobenzonitrile (1 eq.) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, ~0.1 eq.) to the solution.

  • Bromine Addition: Slowly add a solution of bromine (1.05 eq.) in the same solvent from the dropping funnel over 30-60 minutes. Maintain the reaction temperature between 0-5°C with an ice bath.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours.[2] Monitor the reaction by TLC or GC.

  • Workup: Once the reaction is complete, pour the mixture into a cold, aqueous solution of sodium bisulfite or sodium thiosulfate to quench the excess bromine.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the solvent (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography.[5][6]

Data Summary: Comparison of Bromination Conditions
Parameter Method 1: Br₂/FeBr₃ Method 2: KBrO₃/H₂SO₄ Method 3: NBS/Initiator
Brominating Agent Molecular Bromine (Br₂)Potassium Bromate (KBrO₃)N-Bromosuccinimide (NBS)
Catalyst/Medium Lewis Acid (e.g., FeBr₃)Strong Acid (e.g., 70% H₂SO₄)[10]Radical Initiator (e.g., AIBN) or light[3]
Typical Temperature 80-120°C[2]Room Temperature[10]Varies with solvent (e.g., reflux in CCl₄)
Selectivity Moderate to goodCan be highly selectiveGenerally high, minimizes Br₂ concentration[3]
Key Advantage Readily available reagentsMilder temperature conditionsAvoids handling bulk Br₂, high selectivity[4]
Potential Issue Can lead to poly-brominationRequires strong acid handlingCan be slower, requires initiation

Visualizations

Troubleshooting_Flowchart start Problem: Low Yield or High Impurity Profile analysis Analyze Crude Product by GC-MS and/or NMR start->analysis cause1 High % of Starting Material analysis->cause1 Unreacted SM > 5% cause2 Multiple Isomers Detected analysis->cause2 >10% Isomeric Impurity cause3 Higher MW Peaks (Poly-bromination) analysis->cause3 Significant Dibromo Peaks cause4 Peaks indicating -CONH2 or -COOH groups analysis->cause4 Hydrolysis Detected solution1 Solution: Incomplete Reaction - Increase reaction time/temp - Check catalyst activity cause1->solution1 solution2 Solution: Poor Regioselectivity - Lower reaction temperature - Use milder brominating agent (NBS) cause2->solution2 solution3 Solution: Over-reaction - Use stoichiometric Br2 - Reduce reaction time/temp cause3->solution3 solution4 Solution: Nitrile Hydrolysis - Use anhydrous conditions - Avoid overly harsh acid cause4->solution4

Caption: Troubleshooting flowchart for bromination side reactions.

Reaction_Pathways cluster_main Reaction Pathways SM 3-Chlorobenzonitrile reagents + Br₂ / FeBr₃ SM->reagents product_main This compound (Major Product) reagents->product_main  Para to -Cl  Meta to -CN side_isomer1 2-Bromo-3-chlorobenzonitrile (Side Product) reagents->side_isomer1  Ortho to -Cl side_isomer2 6-Bromo-3-chlorobenzonitrile (Side Product) reagents->side_isomer2  Ortho to -Cl side_poly Dibromo-3-chlorobenzonitriles (Side Product) product_main->side_poly Excess Br₂ side_isomer1->side_poly Excess Br₂

Caption: Main and side reaction pathways in the bromination of 3-chlorobenzonitrile.

References

Technical Support Center: Purification of Crude 4-Bromo-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Bromo-3-chlorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities present.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities may include unreacted starting materials such as 3-chlorobenzonitrile, regioisomers like 4-chloro-3-bromobenzonitrile, and byproducts from the bromination reaction.[1] The synthesis method can significantly influence the impurity profile.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of column chromatography and to assess the purity of fractions. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is typically a white to off-white crystalline solid.[2] Its melting point is approximately 67-68°C.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The cooling rate is too rapid. The presence of significant impurities is lowering the melting point of the mixture.Select a solvent with a lower boiling point. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Attempt to purify by column chromatography first to remove the bulk of the impurities.
Poor recovery of the purified compound. Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Preheat the funnel and filter paper before hot filtration.
No crystal formation upon cooling. The solution is not sufficiently saturated. The solution is supersaturated.Evaporate some of the solvent to increase the concentration and then allow it to cool again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities. The solvent system is not optimal. The column was not packed properly. The column was overloaded with the crude mixture.Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation (Rf of the desired compound around 0.25-0.35). Ensure the silica gel is packed uniformly without any air bubbles. Use an appropriate amount of crude product for the column size.
The compound is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Streaking of the compound on the column. The compound is not very soluble in the eluent. The crude sample was not properly dissolved before loading.Add a small amount of a more polar solvent (in which the compound is soluble) to the eluent. Ensure the crude sample is fully dissolved in a minimum amount of the initial eluent before loading onto the column.

Data Presentation

The following tables summarize typical quantitative data for the purification of this compound and related compounds.

Table 1: Typical Yield and Purity Data for Purification of Halogenated Benzonitriles

Purification MethodStarting MaterialTypical YieldFinal PurityReference
Filtration and Drying4-Chlorobenzonitrile (bromination reaction)70%98% (by GC)[3]
Column Chromatography4-amino-2-chlorobenzonitrile (diazotization and bromination)72-75%>95%[4]

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline for the recrystallization of crude this compound.

  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., isopropanol, ethanol, hexane, ethyl acetate, or mixtures thereof) to find a suitable solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol

This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.

  • Eluent Selection: Using Thin-Layer Chromatography (TLC), determine an optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.25-0.35 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate) and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 95:5 to 80:20 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude 4-Bromo-3- chlorobenzonitrile Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution Recrystallization Column_Prep Column Packing (Silica Gel) Crude->Column_Prep Column Chromatography Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying under Vacuum Isolation->Drying Pure_Recryst Pure Crystalline Product Drying->Pure_Recryst Sample_Loading Sample Loading Column_Prep->Sample_Loading Elution Gradient Elution (Hexane:EtOAc) Sample_Loading->Elution Fraction_Collection Fraction Collection & TLC Analysis Elution->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Pure_Column Pure Amorphous Product Solvent_Removal->Pure_Column

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Unsuccessful Check_Purity Assess Purity (TLC, HPLC, GC) Start->Check_Purity Impurity_Profile Identify Impurity Profile Check_Purity->Impurity_Profile Low Purity Success Successful Purification Check_Purity->Success High Purity Isomeric_Impurity Isomeric Impurity Present? Impurity_Profile->Isomeric_Impurity Recrystallization Optimize Recrystallization Isomeric_Impurity->Recrystallization No Column_Chrom Optimize Column Chromatography Isomeric_Impurity->Column_Chrom Yes Solvent_System Change Solvent System Recrystallization->Solvent_System Repeat_Purification Repeat Purification Column_Chrom->Repeat_Purification Solvent_System->Repeat_Purification Repeat_Purification->Check_Purity

Caption: Troubleshooting logic for the purification of this compound.

References

preventing catalyst poisoning in coupling reactions with 4-Bromo-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-bromo-3-chlorobenzonitrile. The information is designed to help you overcome common challenges, particularly those related to catalyst poisoning and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary causes?

A1: Low yields in Suzuki-Miyaura couplings with this substrate often stem from catalyst deactivation or suboptimal reaction conditions. Key factors include:

  • Catalyst Poisoning: Impurities in the starting material, reagents, or solvents can poison the palladium catalyst. Common culprits include sulfur compounds, residual cyanide from the synthesis of the nitrile, and oxygen.

  • Inefficient Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be incomplete.

  • Inappropriate Ligand Choice: this compound is an electron-deficient aryl halide. It requires electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) to facilitate oxidative addition and stabilize the catalytic complex.

  • Base and Solvent Issues: The choice and quality of the base are critical. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of the substrate or catalyst. The solvent system must ensure the solubility of all components.[1][2][3]

Q2: I am observing significant homocoupling of my boronic acid reagent. How can this be minimized?

A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture.[3] To mitigate this:

  • Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[1]

  • Use of High-Purity Reagents: Use fresh, high-purity boronic acid or its corresponding pinacol ester, which can be more stable.

  • Optimize Catalyst and Ligand: Bulky ligands can sterically hinder the homocoupling pathway.

Q3: In my Heck or Sonogashira reaction, I am seeing dehalogenation of the starting material instead of the desired coupling product. What causes this?

A3: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be caused by:

  • Impurities in the Base: Certain impurities in bases like triethylamine can act as hydride sources.

  • Solvent Choice: Some alcohols, when used as solvents or co-solvents at elevated temperatures, can also lead to dehalogenation.

  • Catalyst System: The choice of palladium source and ligand can influence the propensity for dehalogenation.

Q4: Can the nitrile group on this compound poison the palladium catalyst?

A4: Yes, the nitrile group can potentially interact with the palladium center, and excess cyanide ions (a potential impurity from the synthesis of the benzonitrile) are known to be potent poisons for palladium catalysts.[4] This can lead to the formation of inactive palladium-cyanide complexes. Using ligands that form highly stable complexes with palladium can help mitigate this.

Troubleshooting Guides

Issue 1: Low Conversion in Suzuki-Miyaura Coupling
Potential Cause Diagnostic Check Recommended Solution
Catalyst Poisoning Analyze starting materials for impurities (e.g., via GC-MS or NMR).Purify this compound by recrystallization or column chromatography. Use high-purity, degassed solvents and reagents.
Inefficient Catalyst Activation Use a Pd(0) source directly or ensure your Pd(II) pre-catalyst is being reduced.Switch to a more active pre-catalyst like a palladacycle (e.g., XPhos Pd G3).
Suboptimal Ligand The reaction is sluggish or stalls completely.Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.
Incorrect Base/Solvent Poor solubility of reagents, or degradation of starting material.Try a different base (e.g., Cs₂CO₃, K₃PO₄) and ensure it is finely powdered and anhydrous. Screen different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF).[5]
Issue 2: Poor Selectivity in Heck and Sonogashira Reactions
Potential Cause Diagnostic Check Recommended Solution
Reaction at C-Cl Bond Formation of undesired products resulting from coupling at the chlorine position.The C-Br bond is significantly more reactive than the C-Cl bond. Lowering the reaction temperature and using a catalyst system known for high selectivity can help.
Homocoupling of Alkyne (Sonogashira) Significant formation of di-alkyne byproduct.Ensure strictly anaerobic conditions. Consider a copper-free Sonogashira protocol. Use high-purity copper(I) iodide if a co-catalyst is necessary.
Isomerization of Alkene (Heck) Formation of a mixture of alkene regioisomers.Screen different ligands; bidentate phosphine ligands can sometimes offer greater stability and selectivity. Adding a salt like LiCl can sometimes suppress this side reaction.

Experimental Protocols

Protocol 1: Purification of this compound

Impurities in the starting aryl halide are a common source of catalyst poisoning. Purification by recrystallization is a straightforward method to improve purity.

Materials:

  • Crude this compound

  • Ethanol or isopropanol

  • Standard glassware for recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol or isopropanol.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a few minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Assess purity by melting point, TLC, or GC-MS.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound, emphasizing conditions to minimize catalyst poisoning.

Materials:

  • Purified this compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 10:1)

  • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.

  • Add the purified this compound and the arylboronic acid.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring at 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Visual Troubleshooting and Workflow Diagrams

Troubleshooting_Low_Yield start Low Yield in Coupling Reaction check_catalyst Check Catalyst Activity and Purity start->check_catalyst check_reagents Verify Reagent Purity (Aryl Halide, Boronic Acid) start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions sub_catalyst Impurities? Degradation? check_catalyst->sub_catalyst sub_reagents Impurities? Decomposition? check_reagents->sub_reagents sub_conditions Ligand? Base? Solvent? Temp? check_conditions->sub_conditions sol_catalyst Use Fresh Catalyst & Ligand sub_catalyst->sol_catalyst Yes sol_reagents Purify Starting Materials sub_reagents->sol_reagents Yes sol_conditions Screen Ligands, Bases, Solvents sub_conditions->sol_conditions Suboptimal end_node Improved Yield sol_catalyst->end_node sol_reagents->end_node sol_conditions->end_node

Caption: Troubleshooting logic for addressing low reaction yields.

Experimental_Workflow start Start: Reagent Preparation purify Purify this compound (Recrystallization/Chromatography) start->purify degas Degas Solvents (e.g., Dioxane/Water) purify->degas setup Reaction Setup under Inert Atmosphere (Schlenk Flask) degas->setup add_solids Add Pd Catalyst, Ligand, Base, Aryl Halide, Boronic Acid setup->add_solids add_solvents Add Degassed Solvents add_solids->add_solvents reaction Reaction (Heating & Stirring) add_solvents->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor workup Workup monitor->workup quench Quench and Extract workup->quench dry_concentrate Dry and Concentrate quench->dry_concentrate purification Final Purification (Column Chromatography) dry_concentrate->purification product Isolated Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

References

safe handling and storage procedures for 4-Bromo-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and storage procedures for 4-Bromo-3-chlorobenzonitrile (CAS No: 57418-97-0) to ensure the safety of researchers, scientists, and drug development professionals.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₇H₃BrClN[1]
Molecular Weight216.5 g/mol [1]
Melting Point67 - 72 °C / 152.6 - 161.6 °F[2]
Purity≥97%[1]

Frequently Asked Questions (FAQs)

Safe Handling

Q1: What are the primary hazards associated with this compound?

A1: this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[3] It may also cause respiratory irritation.[3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Safety goggles or glasses with side-shields.[4][5]

  • Hand Protection: Chemical-resistant gloves.[4]

  • Skin Protection: A lab coat or other suitable protective clothing.[3][4]

  • Respiratory Protection: An approved mask or respirator, especially when dealing with dust.[3] All handling should be conducted in a chemical fume hood.[4]

Q3: What should I do in case of accidental exposure?

A3: Immediate action is crucial in case of exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][4] Seek medical attention if irritation persists.[3][4]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to separate the eyelids with your fingers.[3][4] Seek medical attention if irritation continues.[3][4]

  • Inhalation: Move the individual to fresh air. If symptoms are severe or persist, seek medical attention.[3][4]

  • Ingestion: Wash out the mouth with plenty of water for at least 15 minutes and seek immediate medical attention.[3][4] Do not induce vomiting.[5]

Q4: How should I properly dispose of this compound waste?

A4: Waste disposal should be handled as special waste by a licensed disposal company.[3] Always consult with local waste disposal authorities to ensure compliance with national and regional regulations.[3][4]

Storage Procedures

Q1: What are the ideal storage conditions for this compound?

A1: This compound should be stored at room temperature in a cool, well-ventilated area.[1][5] The container must be kept tightly closed.[4][5]

Q2: Are there any materials that are incompatible with this compound?

A2: Yes, you should avoid storing this chemical with strong oxidizing agents.[4][5]

Q3: What are the signs of decomposition or instability?

A3: While stable under normal conditions, decomposition may occur upon exposure to heat, light, or incompatible materials.[5] Hazardous decomposition products can include toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen cyanide, hydrogen chloride, and hydrogen bromide gas.[5]

Troubleshooting Guide

Q1: I observe an unexpected color change in the stored this compound. What should I do?

A1: A color change may indicate decomposition or contamination. Do not use the material. Review your storage conditions to ensure it is protected from light and stored in a tightly closed container.[5] Dispose of the material according to proper waste disposal protocols.

Q2: During an experiment, the compound is not reacting as expected. What could be the cause?

A2: This could be due to several factors. First, verify the purity of your this compound. Impurities can interfere with reactions. Second, ensure that your experimental setup and reagents are appropriate for the intended reaction. This compound is known to participate in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[6][7]

Q3: A small amount of this compound has been spilled on the lab bench. How should I clean it up?

A3: For small spills, you should wear the appropriate PPE, including gloves, eye protection, and a lab coat.[3] Mix the spilled material with sand or a similar inert absorbent material, then sweep it up and place it in a tightly closed container for disposal.[3]

Visual Workflows

The following diagrams illustrate the logical steps for handling a chemical spill and for ensuring proper storage of this compound.

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_response Response Protocol Spill Spill of 4-Bromo-3- chlorobenzonitrile Assess Assess Spill Size and Risk Spill->Assess Evacuate Evacuate Area (If Necessary) Assess->Evacuate Large Spill PPE Don Appropriate PPE Assess->PPE Small Spill Evacuate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material Contain->Collect Dispose Dispose of Waste in Sealed Container Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: Workflow for handling a chemical spill.

Storage_Decision_Tree cluster_storage_check Storage Condition Verification cluster_actions Actions Start Receiving 4-Bromo-3- chlorobenzonitrile Location Is the storage area cool and well-ventilated? Start->Location Container Is the container tightly closed? Location->Container Yes FindLocation Find a suitable location Location->FindLocation No Compatibility Is it stored away from oxidizing agents? Container->Compatibility Yes SealContainer Ensure container is sealed Container->SealContainer No Store Store the Chemical Compatibility->Store Yes Relocate Relocate away from incompatibles Compatibility->Relocate No FindLocation->Location SealContainer->Container Relocate->Compatibility

Caption: Decision tree for proper chemical storage.

References

4-Bromo-3-chlorobenzonitrile decomposition pathways and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and decomposition of 4-Bromo-3-chlorobenzonitrile. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Troubleshooting Guides

Issue: Inconsistent results in stability studies.

Possible Cause Troubleshooting Step
Impure starting materialVerify the purity of this compound using appropriate analytical techniques such as HPLC or GC-MS.
Inconsistent storage conditionsEnsure the compound is stored in a cool, dark, and dry place, away from incompatible materials like strong oxidizing agents.
Variability in experimental conditionsStrictly control parameters such as temperature, pH, light exposure, and concentration across all experiments.
Contamination of solvents or reagentsUse high-purity solvents and reagents and check for potential contaminants that could catalyze degradation.

Issue: Unexpected degradation of this compound during a reaction.

Possible Cause Troubleshooting Step
Presence of nucleophiles (e.g., water, amines)Ensure anhydrous conditions if the reaction is sensitive to hydrolysis. The nitrile group is susceptible to hydrolysis to form an amide and subsequently a carboxylic acid.
High reaction temperatureThe stability of the compound at elevated temperatures is not well-documented. Consider running the reaction at a lower temperature or performing a thermal stability analysis (e.g., TGA/DSC) to determine its decomposition temperature.
Exposure to lightSome aromatic halogenated compounds are light-sensitive. Protect the reaction mixture from light, especially UV radiation.
Incompatible reagentsThe compound may react with strong oxidizing agents or strong bases.[1] Review the compatibility of all reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary known decomposition pathways for this compound?

A1: The primary documented decomposition pathway is hydrolysis of the nitrile group. Under acidic or basic conditions, the nitrile (-CN) group can hydrolyze to form a primary amide (4-Bromo-3-chlorobenzamide) and subsequently a carboxylic acid (4-Bromo-3-chlorobenzoic acid).[1] Additionally, under high-temperature combustion, hazardous products such as carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide can be formed.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It should be kept away from heat, flames, sparks, and strong oxidizing agents.

Q3: How can I assess the thermal stability of this compound?

A3: Thermal stability can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA will determine the onset temperature of decomposition, while DSC can identify thermal events such as melting and decomposition. A general protocol for TGA is provided in the "Experimental Protocols" section.

Q4: Is this compound sensitive to light?

Q5: What analytical methods are suitable for monitoring the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for separating and quantifying this compound and its potential degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a pH modifier like phosphoric or formic acid can be a good starting point for method development. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analysis.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, the following table provides an illustrative summary of stability data that should be determined experimentally.

Parameter Condition Illustrative Value Analytical Technique
Thermal DecompositionInert Atmosphere (e.g., Nitrogen)Report Onset Temperature (°C)Thermogravimetric Analysis (TGA)
Hydrolytic StabilityAcidic (e.g., 0.1 M HCl), Basic (e.g., 0.1 M NaOH), Neutral (pH 7)Report % Degradation over timeHPLC
PhotostabilityICH Q1B Option 1 or 2 Light SourceReport % Degradation and appearance changeHPLC, Visual Inspection
Oxidative Stabilitye.g., 3% Hydrogen PeroxideReport % Degradation over timeHPLC

Experimental Protocols

Protocol 1: General Procedure for Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid.

    • Basic Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 M sodium hydroxide.

    • Neutral Hydrolysis: Add a known volume of the stock solution to purified water.

  • Incubation: Store the solutions at a controlled temperature (e.g., 60 °C) and protect them from light.

  • Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: General Procedure for Thermal Stability Assessment (TGA)
  • Instrumentation: Use a calibrated Thermogravimetric Analyzer (TGA).

  • Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of this compound into the TGA sample pan.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min).

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the sample weight as a function of temperature. Determine the onset temperature of decomposition from the resulting TGA curve.

Protocol 3: General Procedure for Photostability Testing (ICH Q1B)
  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a suitable chemically inert, transparent container.

    • Solution State: Prepare a solution of known concentration in a suitable solvent and place it in a chemically inert, transparent container.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Light Exposure: Expose the samples to a light source that meets the requirements of ICH Q1B, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Analysis: After exposure, compare the exposed samples to the dark controls. Analyze the samples for any changes in physical appearance and for the formation of degradation products and the loss of the parent compound by a validated stability-indicating HPLC method.

Visualizations

cluster_main Decomposition Pathways This compound This compound 4-Bromo-3-chlorobenzamide 4-Bromo-3-chlorobenzamide This compound->4-Bromo-3-chlorobenzamide Hydrolysis (H+ or OH-) Combustion_Products Combustion Products (CO, NOx, HCl, HBr) This compound->Combustion_Products High Temperature 4-Bromo-3-chlorobenzoic_acid 4-Bromo-3-chlorobenzoic acid 4-Bromo-3-chlorobenzamide->4-Bromo-3-chlorobenzoic_acid Hydrolysis (H+ or OH-)

Caption: Potential decomposition pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Hydrolysis, Oxidation, Heat, Light) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Identify Degradants & Determine Degradation Rate analysis->data

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing reaction exotherms during the large-scale synthesis of benzonitriles. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to ensure the safe and efficient execution of your chemical syntheses.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions related to exothermic reactions in large-scale benzonitrile synthesis.

General Exotherm Management

Q1: What is a reaction exotherm, and why is it a major concern in large-scale synthesis?

A1: A reaction exotherm is the release of heat during a chemical reaction. In large-scale synthesis, the volume of the reaction mixture increases to a greater extent than the surface area of the reactor available for cooling. This disparity can lead to a rapid increase in temperature, a phenomenon known as thermal runaway, which can cause equipment failure, decomposition of the product, and potentially explosive conditions.[1][2]

Q2: What are the initial signs of a potential thermal runaway?

A2: Key indicators of an impending thermal runaway include a steady rise in reaction temperature despite cooling, an unexpected increase in pressure, a noticeable change in the viscosity of the reaction mixture, and unexpected gas evolution.[2]

Q3: What immediate actions should be taken if a thermal runaway is suspected?

A3: If a thermal runaway is suspected, immediately stop the addition of any reagents, ensure maximum cooling is applied to the reactor, and be prepared to implement an emergency shutdown procedure, which may include quenching the reaction with a pre-determined chemical inhibitor or cold solvent.

Method-Specific Troubleshooting

Sandmeyer Reaction (Cyanation of Aryl Diazonium Salts)

Q4: My Sandmeyer cyanation is showing a rapid temperature increase during the addition of the diazonium salt solution. What should I do?

A4: Immediately halt the addition of the diazonium salt solution. The diazotization step itself is exothermic and the resulting diazonium salts are thermally unstable, decomposing above 5 °C.[3] Ensure the receiving vessel containing the copper(I) cyanide is adequately cooled and that the addition rate is slow enough to allow the cooling system to dissipate the generated heat.

Q5: I am observing significant foaming and gas evolution during the Sandmeyer reaction. Is this normal?

A5: Vigorous nitrogen gas evolution is expected as the diazonium group is displaced. However, excessive foaming can be a sign of a reaction that is proceeding too quickly. To mitigate this, an organic solvent like toluene or ethyl acetate can be added to the reaction mixture to help disperse the intermediate oily diazonium complex and control the reaction rate.[4]

Q6: The yield of my Sandmeyer reaction is low, and I am isolating a significant amount of phenol byproduct. What is the cause?

A6: Phenol formation is a common side reaction in Sandmeyer reactions and occurs when the diazonium salt reacts with water, a reaction that is accelerated by higher temperatures.[3] To minimize this, maintain a low temperature (0-5 °C) throughout the diazotization and addition steps and use the diazonium salt solution immediately after its preparation.

Rosenmund-von Braun Reaction (Cyanation of Aryl Halides)

Q7: The Rosenmund-von Braun reaction requires high temperatures. How can I control the exotherm under these conditions?

A7: While the overall reaction is typically conducted at high temperatures (150-250 °C), the initial mixing of reactants can still generate a significant exotherm.[5] It is crucial to have a robust reactor with precise temperature control. Consider adding the aryl halide portion-wise to the heated mixture of copper(I) cyanide and solvent to manage the initial heat release. The use of high-boiling point solvents like DMF or nitrobenzene can also help to absorb and dissipate heat.[6]

Q8: My Rosenmund-von Braun reaction seems to have stalled, and now I'm concerned about adding more heat. What are the risks?

A8: A stalled reaction could be due to several factors, including impure reagents or insufficient temperature. However, there is a risk of reactant accumulation. A sudden increase in temperature could then trigger a delayed and potentially uncontrollable reaction. It is advisable to analyze a sample of the reaction mixture to determine the concentration of remaining starting materials before deciding to increase the temperature.

Dehydration of Benzamide

Q9: I am using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) for the dehydration of benzamide, and I'm observing a strong initial exotherm upon addition. How can this be managed?

A9: The reaction of benzamide with potent dehydrating agents is highly exothermic. On a large scale, the dehydrating agent should be added slowly and in portions to a well-stirred slurry of benzamide in a suitable solvent.[7] The reactor should be equipped with a powerful cooling system to maintain the desired reaction temperature.

Q10: Can the choice of dehydrating agent affect the exotherm profile?

A10: Yes, different dehydrating agents have different reactivities and will produce different exotherm profiles. For example, phosphorus pentoxide often requires heating to initiate the reaction after the initial mixing, while thionyl chloride can react more readily at lower temperatures.[8] It is essential to perform a thorough risk assessment and calorimetric studies for the specific dehydrating agent and conditions you plan to use.

Quantitative Data on Reaction Parameters

The following tables summarize key quantitative data for common benzonitrile synthesis methods. This data is intended for comparison and to aid in experimental design.

Table 1: Sandmeyer Reaction - Cyanation of Diazonium Salts

Starting MaterialDiazotization Temperature (°C)Cyanation Temperature (°C)Reaction Time (h)Yield (%)Reference(s)
Aniline0-50-10, then gentle warming1-270-80[4][9]
4-Chloroaniline0-5<10272-75[10]
Substituted Anilines0-5551038-92[11]

Table 2: Rosenmund-von Braun Reaction - Cyanation of Aryl Halides

Starting MaterialSolventTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
Aryl BromideDMF150 (reflux)6-2460-90[6]
Aryl Bromide (L-proline promoted)DMF80-12024-4581-98[5]
4-BromoanisolePyridine1502085[10]

Table 3: Dehydration of Benzamide

Dehydrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
Phosphorus Pentoxide (P₂O₅)Neat (solid mix)150-2001-2High[7]
Thionyl Chloride (SOCl₂)Toluene20-403High[12]
Sulfamic AcidNeat (solid mix)250-2951.5-2~80

Experimental Protocols

The following are generalized protocols for the large-scale synthesis of benzonitriles. Note: These protocols should be adapted and optimized based on specific laboratory and pilot plant conditions, and a thorough safety review should be conducted before any scale-up.

Sandmeyer Reaction: Synthesis of Benzonitrile from Aniline

Materials:

  • Aniline

  • Hydrochloric Acid (concentrated)

  • Sodium Nitrite

  • Copper(I) Cyanide

  • Sodium Cyanide

  • Ice

  • Water

Procedure:

  • Diazotization:

    • In a jacketed reactor equipped with a stirrer, thermometer, and addition funnel, charge hydrochloric acid and water, and cool to 0-5 °C using a circulating cooling system.

    • Slowly add aniline while maintaining the temperature below 5 °C.

    • In a separate vessel, prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

    • Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, keeping the temperature strictly between 0 and 5 °C. The addition rate should be controlled to prevent a temperature rise.[9]

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • Cyanation:

    • In a separate, larger reactor, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution prepared in step 1 to the copper(I) cyanide solution. The addition should be done subsurface to ensure good mixing and heat transfer.

    • Control the addition rate to maintain the reaction temperature below 10 °C. Vigorous evolution of nitrogen gas will occur.[4]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

    • Cool the reaction mixture and proceed with standard workup procedures (e.g., extraction, distillation) to isolate the benzonitrile.

Rosenmund-von Braun Reaction: Synthesis of Benzonitrile from Bromobenzene

Materials:

  • Bromobenzene

  • Copper(I) Cyanide

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent

Procedure:

  • Reaction Setup:

    • In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge copper(I) cyanide and DMF.

    • Heat the mixture to the desired reaction temperature (typically 150-200 °C) under an inert atmosphere (e.g., nitrogen).[6]

  • Reactant Addition:

    • Slowly add bromobenzene to the heated mixture via an addition funnel. The addition rate should be controlled to manage the exotherm.

    • After the addition is complete, maintain the reaction mixture at the set temperature and monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The work-up for Rosenmund-von Braun reactions can be complex due to the formation of copper complexes. Common methods involve treatment with aqueous ferric chloride and hydrochloric acid, or with ethylenediamine to break up the complexes, followed by extraction and purification.

Dehydration of Benzamide to Benzonitrile

Materials:

  • Benzamide

  • Thionyl Chloride (or another suitable dehydrating agent)

  • Toluene (or another suitable solvent)

Procedure:

  • Reaction Setup:

    • In a reactor equipped with a stirrer, thermometer, addition funnel, and a scrubber for acidic gases, charge benzamide and toluene.

    • Cool the stirred slurry to a desired starting temperature (e.g., 10-15 °C).

  • Reagent Addition:

    • Slowly add thionyl chloride to the benzamide slurry via the addition funnel. This reaction is exothermic and will produce HCl and SO₂ gas, which must be scrubbed.[12]

    • Control the addition rate to maintain the reaction temperature within a safe operating range as determined by a prior safety assessment.

    • After the addition is complete, the reaction mixture may be gently heated to ensure completion.

  • Work-up:

    • Cool the reaction mixture.

    • Carefully quench any unreacted thionyl chloride, typically by slowly adding the reaction mixture to water or a basic solution. This quenching step is also exothermic and must be done with caution.

    • Separate the organic layer, wash it, and then purify the benzonitrile by distillation.

Visualizations

Experimental Workflow for Exotherm Management

ExothermManagementWorkflow General Workflow for Managing Exotherms in Large-Scale Synthesis cluster_prep Preparation Phase cluster_exec Execution Phase cluster_response Response to Deviation cluster_completion Completion Phase RiskAssessment Conduct Thermal Hazard Assessment (DSC, RC1) DefineParams Define Safe Operating Parameters (Temp, Addition Rate) RiskAssessment->DefineParams PrepCooling Prepare and Test Cooling System & Emergency Quench DefineParams->PrepCooling StartReaction Charge Initial Reagents and Bring to Starting Temperature PrepCooling->StartReaction ControlledAddition Begin Slow, Controlled Addition of Limiting Reagent StartReaction->ControlledAddition Monitor Continuously Monitor Temperature and Pressure ControlledAddition->Monitor CompleteAddition Complete Reagent Addition ControlledAddition->CompleteAddition Addition Complete Monitor->ControlledAddition TempSpike Temperature Exceeds Safe Limit? Monitor->TempSpike TempSpike->Monitor No Action STOP ADDITION! Maximize Cooling Prepare to Quench TempSpike->Action Yes Cooldown Controlled Cooldown to Safe Temperature Action->Cooldown Emergency Stop Hold Hold at Temperature Until Reaction is Complete CompleteAddition->Hold Hold->Cooldown

Caption: Workflow for managing exothermic reactions.

Troubleshooting Logic for Temperature Excursions

TroubleshootingExotherm Troubleshooting Flowchart for Temperature Excursions cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_corrective_actions Corrective Actions cluster_emergency Emergency Response Start Temperature Rise Detected StopAddition Stop Reagent Addition Immediately Start->StopAddition MaxCooling Apply Maximum Cooling StopAddition->MaxCooling IsControlled Is Temperature Decreasing or Stabilized? MaxCooling->IsControlled IsRunaway Signs of Thermal Runaway? (Pressure Rise, Gas Evolution) IsControlled->IsRunaway No ResumeSlowly Resume Addition at a Slower Rate IsControlled->ResumeSlowly Yes Investigate Hold and Investigate Cause (e.g., Cooling Failure, Agitation) IsRunaway->Investigate No Quench Initiate Emergency Quench Procedure IsRunaway->Quench Yes ResumeSlowly->Start Continue Monitoring Investigate->Start After Correction Evacuate Evacuate Personnel Quench->Evacuate

Caption: Troubleshooting logic for temperature excursions.

Signaling Pathway for Sandmeyer Reaction

SandmeyerPathway Simplified Reaction Pathway for Sandmeyer Cyanation Aniline Aniline (Ar-NH2) Diazonium Aryl Diazonium Salt (Ar-N2+) Aniline->Diazonium Diazotization ArylRadical Aryl Radical (Ar•) Diazonium->ArylRadical Single Electron Transfer + N2 Gas (Exothermic Step 2) Benzonitrile Benzonitrile (Ar-CN) ArylRadical->Benzonitrile Radical Capture NaNO2_HCl NaNO2 / HCl (0-5°C) Exothermic Step 1 NaNO2_HCl->Diazonium CuCN CuCN CuCN->ArylRadical Cu(I) -> Cu(II) CuCN->Benzonitrile CN- Transfer

Caption: Key exothermic steps in the Sandmeyer reaction.

References

compatibility of 4-Bromo-3-chlorobenzonitrile with strong bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-chlorobenzonitrile, with a specific focus on its compatibility with strong bases.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has three primary reactive sites:

  • The Bromine Atom (C4): This position is para to the electron-withdrawing nitrile group, making it highly activated for nucleophilic aromatic substitution (SNAr).[1]

  • The Chlorine Atom (C3): This position is meta to the nitrile group and is less activated towards nucleophilic substitution compared to the bromine atom.[1]

  • The Nitrile Group (-CN): The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine.[1][2] It also activates the aromatic ring to nucleophilic attack.

Q2: Is this compound stable in the presence of strong bases?

A2: The stability of this compound in the presence of strong bases is highly dependent on the nature of the base, the solvent, and the reaction temperature. While generally considered reactive with strong bases, it doesn't decompose non-specifically. Instead, specific reactions are expected to occur.[3]

Q3: What is the expected outcome of reacting this compound with aqueous sodium hydroxide (NaOH)?

A3: The primary reaction with aqueous strong bases like NaOH is the hydrolysis of the nitrile group to form 4-bromo-3-chlorobenzoic acid.[4] This reaction typically requires elevated temperatures.

Q4: Can nucleophilic aromatic substitution (SNAr) occur with strong bases?

A4: Yes. Strong nucleophilic bases, such as alkoxides (e.g., sodium methoxide), can displace the more reactive bromine atom at the C4 position to form the corresponding 4-alkoxy-3-chlorobenzonitrile.[1]

Troubleshooting Guide: Reactions with Strong Bases

This guide addresses common issues encountered when using this compound with strong, non-nucleophilic bases often used for deprotonation, such as Lithium Diisopropylamide (LDA), Sodium Hydride (NaH), and Potassium tert-butoxide (t-BuOK).

Issue Potential Cause Recommended Solution
Low or no yield of the desired product; recovery of starting material. 1. Insufficiently strong base to deprotonate the aromatic ring.2. Reaction temperature is too low.3. Steric hindrance from the base preventing the desired reaction.1. Switch to a stronger base (e.g., n-BuLi).2. Gradually increase the reaction temperature while monitoring for side product formation.3. Use a less sterically hindered base if compatible with the desired reaction.
Formation of multiple, unexpected aromatic products. Benzyne formation: Very strong, non-nucleophilic bases can deprotonate the aromatic ring, leading to the elimination of HBr and the formation of a highly reactive benzyne intermediate. This can result in a mixture of regioisomeric products.[5][6]1. Use a less aggressive base if possible.2. Keep the reaction temperature as low as possible (e.g., -78°C for LDA).3. Consider an alternative synthetic route that avoids the use of very strong bases.
Formation of a carboxylic acid instead of the desired product. Presence of water: Trace amounts of water in the reaction mixture can lead to the hydrolysis of the nitrile group, especially at elevated temperatures.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).2. Use anhydrous solvents and reagents.
Displacement of the bromine atom. Nucleophilic nature of the base: Some strong bases, particularly alkoxides, can act as nucleophiles and participate in an SNAr reaction, displacing the bromine atom.1. If deprotonation is the desired outcome, switch to a non-nucleophilic base like LDA or NaH.2. If using an alkoxide, consider a more sterically hindered one (e.g., potassium tert-butoxide) to reduce its nucleophilicity.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 4-Bromo-3-chlorobenzoic Acid

  • Reagents: this compound, 10% aqueous Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve this compound in a suitable solvent (e.g., ethanol).

    • Add an excess of 10% aqueous NaOH solution.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with HCl to precipitate the carboxylic acid.

    • Filter, wash with cold water, and dry the product.

Protocol 2: General Procedure for Deprotonation using LDA

  • Reagents: this compound, Diisopropylamine, n-Butyllithium (n-BuLi), anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF.

    • Cool the solution to -78°C and add n-BuLi dropwise to generate LDA.

    • After stirring for 30 minutes, add a solution of this compound in anhydrous THF dropwise.

    • Maintain the temperature at -78°C and stir for the desired time before adding the electrophile.

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

    • Proceed with standard aqueous workup and purification.

Visualizations

Reaction_Pathways cluster_0 Reaction with Strong Aqueous Base (e.g., NaOH) cluster_1 Reaction with Strong Nucleophilic Base (e.g., NaOMe) cluster_2 Reaction with Very Strong Non-Nucleophilic Base (e.g., NaNH2, LDA) A This compound B 4-Bromo-3-chlorobenzoic Acid A->B Hydrolysis C 4-Methoxy-3-chlorobenzonitrile A->C SNAr D Benzyne Intermediate A->D Elimination E Mixture of Products D->E Nucleophilic Addition

Caption: Reaction pathways of this compound with different types of strong bases.

Troubleshooting_Workflow Start Experiment with this compound and a Strong Base Issue Unsatisfactory Result? Start->Issue NoYield Low/No Yield Issue->NoYield Yes SideProducts Unexpected Side Products Issue->SideProducts Yes CheckBase Is the base strong enough? Is the temperature adequate? NoYield->CheckBase CheckWater Is the reaction anhydrous? SideProducts->CheckWater CheckBenzyne Is benzyne formation possible? SideProducts->CheckBenzyne CheckSNAr Is the base also a nucleophile? SideProducts->CheckSNAr IncreaseStrength Use a stronger base or increase temperature. CheckBase->IncreaseStrength No Success Successful Reaction CheckBase->Success Yes DryReagents Use anhydrous conditions. CheckWater->DryReagents No CheckWater->Success Yes LowerTemp Lower reaction temperature or use a less aggressive base. CheckBenzyne->LowerTemp Yes CheckBenzyne->Success No NonNucBase Use a non-nucleophilic base. CheckSNAr->NonNucBase Yes CheckSNAr->Success No

References

Technical Support Center: Work-Up Procedures for Removing Palladium Catalyst Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalyst residues from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium catalyst residues?

Palladium is a heavy metal with known toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent limits for residual palladium in active pharmaceutical ingredients (APIs) to ensure patient safety.[1][2] Beyond toxicity concerns, residual palladium can interfere with downstream chemical transformations and biological assays, leading to inaccurate results and process inefficiencies.[3]

Q2: What are the most common methods for palladium removal?

Common methods for removing palladium residues include:

  • Filtration: Effective for heterogeneous catalysts (e.g., Pd/C) and precipitated palladium species.[4][5]

  • Adsorption: Using materials like activated carbon or silica gel to adsorb soluble palladium.[4][6]

  • Scavenging: Employing agents with high affinity for palladium to form complexes that can be easily removed.[2][7]

  • Crystallization: Purifying the desired product by crystallization, leaving palladium impurities in the mother liquor.[2][8]

  • Chromatography: Separating the product from palladium species based on differential adsorption on a stationary phase.[5][6]

  • Liquid-Liquid Extraction: Partitioning the product and palladium impurities between two immiscible liquid phases.[5]

Q3: How can I determine the amount of residual palladium in my sample?

The most common and accurate methods for quantifying residual palladium in APIs are instrumental analytical techniques such as:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[9][10]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)[3][10]

  • Atomic Absorption (AA) Spectroscopy[9]

  • X-ray Fluorescence (XRF) Spectroscopy[1][9]

For rapid, semi-quantitative analysis during process optimization, commercially available palladium detection kits can be utilized.[9]

Q4: What are the acceptable limits for palladium residues in pharmaceutical products?

Regulatory guidelines, such as ICH Q3D, define the permitted daily exposure (PDE) for elemental impurities.[2] The acceptable concentration of palladium in an API is calculated based on the PDE and the maximum daily dose of the drug. For many drugs, the limit is often in the range of 10-100 parts per million (ppm).[11][12]

Troubleshooting Guides

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Problem 1: Filtration is not effectively removing palladium.

  • Symptom: The filtrate remains colored (e.g., black, grey, or orange), or analysis shows high levels of residual palladium.[13]

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Palladium catalyst particles are too fine 1. Use a finer filter medium: Switch from standard filter paper to a membrane filter (e.g., PTFE, 0.45 µm).[4] 2. Optimize Celite® bed filtration: Ensure the Celite® bed is well-packed and has a sufficient thickness (typically 1-2 cm). Pre-wetting the Celite® pad with the solvent can enhance its effectiveness.[4][5] 3. Double filtration: Pass the filtrate through a second Celite® pad or a finer filter.[4]
Soluble palladium species are present 1. Switch to a different removal method: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, consider using scavengers, precipitation, or chromatography.[4][5] 2. Induce precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent before filtration.
Colloidal palladium has formed 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[4]

Problem 2: Low efficiency of palladium scavengers.

  • Symptom: Residual palladium levels remain above the desired limit after scavenger treatment.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incorrect scavenger selection 1. Consider the palladium oxidation state: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be more suitable for Pd(0).[4] 2. Match scavenger to the solvent: Use a scavenger that is compatible with your reaction solvent. Some scavengers are designed for aqueous media, while others are for organic solvents.[4] 3. Perform a scavenger screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[4]
Insufficient scavenger loading or reaction time 1. Increase scavenger amount: Incrementally increase the amount of scavenger used. 2. Extend reaction time: Allow for a longer contact time between the scavenger and the reaction mixture.[6] 3. Increase temperature: Gently heating the mixture (e.g., to 40-60 °C) can improve the scavenging kinetics.[7]
Poor mass transfer Ensure adequate mixing: Use efficient stirring to ensure the scavenger is well-dispersed throughout the solution.[6]
Product-palladium complexation Disrupt the complex: Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger.[6]

Problem 3: Significant product loss during purification.

  • Symptom: The yield of the final product is lower than expected after the palladium removal step.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Non-specific adsorption of the product onto the purification medium 1. Optimize adsorbent amount: Use the minimum effective amount of scavenger or activated carbon.[6][7] 2. Wash the adsorbent: After filtration, wash the scavenger or activated carbon with a small amount of fresh solvent to recover any bound product.[7] 3. Adjust the solvent: A solvent in which your product is highly soluble may reduce its adsorption.[7] 4. Screen different adsorbents: Test various scavengers or types of activated carbon to find one with high selectivity for palladium and low affinity for your product.[7]
Product co-precipitation with palladium Optimize precipitation conditions: Modify the anti-solvent or precipitating agent to selectively precipitate the palladium species.
Product degradation Milder conditions: If using elevated temperatures, consider performing the purification at room temperature for a longer duration.

Problem 4: Inconsistent palladium removal from batch to batch.

  • Symptom: The level of residual palladium varies significantly between different runs of the same reaction and work-up.

  • Possible Cause & Solutions:

Possible CauseTroubleshooting Steps
Variation in the palladium species at the end of the reaction 1. Standardize the reaction work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[7] 2. Use a broad-spectrum scavenger: Some scavengers are effective against a wider range of palladium species.[7] 3. Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[7]

Data Presentation

Table 1: Comparison of Common Palladium Removal Methods

MethodTypical Efficiency (% Removal)AdvantagesDisadvantages
Filtration (Celite®) Highly variable (effective for insoluble Pd)Simple, fast, and inexpensive.[5]Ineffective for soluble or colloidal palladium.[4][5]
Activated Carbon 80-99%Widely available, effective for many palladium species.[2][6]Can cause significant product loss due to non-specific adsorption.[6][7]
Scavengers (Thiol-based) >95%High selectivity for palladium, leading to lower product loss.[4]Can be more expensive than other methods.[8]
Crystallization Variable (highly dependent on the system)Can provide very high purity product.May not be effective if palladium co-crystallizes with the product.[2][8]
Chromatography >98%Can provide excellent separation.[6]Can be time-consuming, expensive, and require large volumes of solvent.[5]

Note: The efficiency of each method is highly dependent on the specific reaction conditions, the nature of the product, and the form of the palladium catalyst.[6]

Experimental Protocols

Protocol 1: Palladium Removal Using Celite® Filtration

  • Prepare the Celite® Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.

    • Add a layer of Celite® (1-2 cm thick) over the filter paper.[4][5]

    • Gently press down on the Celite® to create a level and compact bed.

    • Pre-wet the Celite® pad with the solvent being used in the reaction mixture.[4]

  • Filter the Reaction Mixture:

    • If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[4]

    • Slowly pour the diluted mixture onto the center of the Celite® bed.

    • Apply gentle vacuum to draw the solution through the filter.

  • Wash the Celite® Pad:

    • Wash the Celite® pad with a fresh portion of the solvent to ensure all the product is recovered.[4]

  • Collect the Filtrate:

    • The filtrate contains the product, now free of heterogeneous palladium catalyst.

Protocol 2: Palladium Removal Using a Scavenger

  • Select the Appropriate Scavenger:

    • Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[4]

  • Add the Scavenger to the Reaction Mixture:

    • Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.[7]

  • Stir the Mixture:

    • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[7]

  • Filter off the Scavenger:

    • Remove the solid-supported scavenger by filtration, potentially through a pad of Celite®.[7]

  • Wash and Concentrate:

    • Wash the filter cake with fresh solvent to recover any adsorbed product.[7]

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[7]

Protocol 3: Palladium Removal Using Activated Carbon

  • Dissolve the Crude Product:

    • Dissolve the crude product containing residual palladium in a suitable solvent (e.g., Toluene, THF).[7]

  • Add Activated Carbon:

    • Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[6]

  • Stir the Mixture:

    • Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[6]

  • Filter to Remove Carbon:

    • Filter the mixture through a pad of Celite® to remove the activated carbon. It is crucial to ensure no carbon passes through the filter.[6]

  • Wash and Concentrate:

    • Wash the Celite® pad with fresh solvent to recover any adsorbed product.[7]

    • Concentrate the filtrate to obtain the purified product.[7]

Mandatory Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (contains Pd) check_pd_form Is Pd Heterogeneous (e.g., Pd/C)? start->check_pd_form filtration Filtration (e.g., through Celite®) check_pd_form->filtration Yes scavenging Scavenging or Adsorption check_pd_form->scavenging No (Soluble Pd) analysis Analyze for Residual Pd (ICP-MS) filtration->analysis scavenging->analysis end_pass Purified Product (Pd < Limit) analysis->end_pass Pass end_fail Further Purification Required analysis->end_fail Fail

Caption: General workflow for selecting a palladium removal method.

Troubleshooting_Logic start High Residual Pd After Work-up check_method What was the removal method? start->check_method filtration_issue Filtration Issue check_method->filtration_issue Filtration scavenger_issue Scavenger Issue check_method->scavenger_issue Scavenger carbon_issue Activated Carbon Issue check_method->carbon_issue Activated Carbon filtration_solutions - Use finer filter - Optimize Celite® bed - Consider soluble Pd filtration_issue->filtration_solutions scavenger_solutions - Check scavenger type - Increase loading/time - Improve mixing scavenger_issue->scavenger_solutions carbon_solutions - Optimize loading - Change solvent - Risk of product loss carbon_issue->carbon_solutions

Caption: Decision logic for troubleshooting high residual palladium.

References

Validation & Comparative

A Comparative Guide to C-Br vs. C-Cl Bond Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and materials science industries. The choice of the aryl halide coupling partner, specifically between an aryl bromide (C-Br) and an aryl chloride (C-Cl), is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of C-Br and C-Cl bonds in three seminal cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.

The Fundamental Difference: Bond Dissociation Energy

The intrinsic reactivity of aryl halides in cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) is a key parameter, with a lower BDE correlating to a weaker bond that is more readily cleaved during the oxidative addition step of the catalytic cycle.

The C-Cl bond is significantly stronger than the C-Br bond. For instance, the BDE of the C-Cl bond in chlorobenzene is approximately 96 kcal/mol, whereas the BDE of the C-Br bond in bromobenzene is around 81 kcal/mol. This substantial difference in bond strength dictates the general reactivity trend in palladium-catalyzed cross-coupling reactions, which follows the order: C-I > C-Br > C-Cl. Consequently, aryl bromides are inherently more reactive than aryl chlorides and typically require milder reaction conditions.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a detailed comparison of C-Br and C-Cl bond reactivity in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, supported by quantitative data and experimental protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron species and an organohalide, is one of the most widely used cross-coupling methods. The difference in reactivity between aryl bromides and chlorides is pronounced in this reaction.

Quantitative Data Summary: Suzuki-Miyaura Coupling

Aryl Halide SubstrateBoronic Acid PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
4-BromotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95--
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10024~90--
4-BromoanisolePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane80298--
4-ChloroanisolePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane1001695--
1-Bromo-4-nitrobenzenePhenylboronic acid8wt %Pd@MIL-101Cr-NH₂K₂CO₃Water/EtOHRT0.597--
1-Chloro-4-nitrobenzenePhenylboronic acid8wt %Pd@MIL-101Cr-NH₂K₂CO₃Water802492--

Note: TON (Turnover Number) and TOF (Turnover Frequency) data are often catalyst- and reaction-specific and are included where available. The presented data is compiled from various sources for comparative purposes.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromotoluene or 4-chlorotoluene) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

For aryl chlorides, longer reaction times or higher temperatures may be necessary to achieve comparable yields to their bromide counterparts.[2] The use of bulky, electron-rich phosphine ligands is often crucial for the efficient activation of the C-Cl bond.[1]

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. Similar to the Suzuki coupling, aryl bromides are generally more reactive than aryl chlorides.

Quantitative Data Summary: Heck Reaction

Aryl Halide SubstrateAlkene PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
BromobenzeneMethyl acrylatePd/CNMPNMP1404~70
ChlorobenzeneMethyl acrylatePd/CNMPNMP14024~30
4-BromoanisoleStyrenePd(OAc)₂ / P(t-Bu)₃Cy₂NMeDioxane801698
4-ChloroanisoleStyrenePd(OAc)₂ / P(t-Bu)₃Cy₂NMeDioxane1002495

Data is compiled from representative literature for comparison.[3][4]

Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck reaction.

Materials:

  • Aryl halide (e.g., bromobenzene or chlorobenzene) (1.0 mmol)

  • Alkene (e.g., methyl acrylate) (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)

  • Phosphine ligand (e.g., P(t-Bu)₃, 2 mol%)

  • Base (e.g., Cy₂NMe, 1.2 mmol)

  • Solvent (e.g., Dioxane, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a sealed tube under an inert atmosphere, combine the aryl halide, alkene, palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture to the specified temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

The activation of aryl chlorides in the Heck reaction often requires higher temperatures and the use of specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. The reactivity trend of C-Br > C-Cl is also observed in this transformation.

Quantitative Data Summary: Buchwald-Hartwig Amination

Aryl Halide SubstrateAmine PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-BromoanilineMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene80295
3-ChloroanilineMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene1102492
4-BromotolueneAnilinePd(OAc)₂ / BINAPNaOt-BuToluene100898
4-ChlorotolueneAnilinePd(OAc)₂ / BINAPNaOt-BuToluene1002485

This data is representative and compiled from various sources.[6][7]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination.

Materials:

  • Aryl halide (e.g., 3-bromoaniline or 3-chloroaniline) (1.0 mmol)

  • Amine (e.g., morpholine) (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)

  • Phosphine ligand (e.g., XPhos, 2 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol)

  • Solvent (e.g., Anhydrous Toluene, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, phosphine ligand, and base.

  • Add the aryl halide and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction's progress.

  • After cooling, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

The successful amination of aryl chlorides often necessitates the use of more specialized and sterically demanding ligands, such as biaryl phosphines (e.g., XPhos, SPhos), and stronger bases compared to their bromo counterparts.[7][8]

Catalyst Selection Workflow

The choice of catalyst system is paramount in controlling the reactivity and selectivity of cross-coupling reactions, especially when dealing with the less reactive C-Cl bond. The following diagram illustrates a logical workflow for selecting a catalyst system based on the aryl halide substrate.

Catalyst_Selection_Workflow Start Select Aryl Halide Substrate CBr_Substrate Aryl Bromide (C-Br) Start->CBr_Substrate CCl_Substrate Aryl Chloride (C-Cl) Start->CCl_Substrate Standard_Conditions Standard Pd Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/PPh₃) Milder Conditions CBr_Substrate->Standard_Conditions Higher Reactivity Specialized_Conditions Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, NHCs) More Forcing Conditions CCl_Substrate->Specialized_Conditions Lower Reactivity Successful_Coupling Successful Cross-Coupling Standard_Conditions->Successful_Coupling Specialized_Conditions->Successful_Coupling

Caption: Catalyst selection workflow for C-Br vs. C-Cl cross-coupling.

Conclusion

The comparative analysis of C-Br and C-Cl bond reactivity in cross-coupling reactions unequivocally demonstrates the superior reactivity of aryl bromides. This is a direct consequence of the lower C-Br bond dissociation energy, which facilitates the rate-determining oxidative addition step in the catalytic cycle. As a result, reactions with aryl bromides generally proceed under milder conditions, with shorter reaction times, and often result in higher yields compared to their chloro analogues.[9]

However, the economic advantage and wider commercial availability of aryl chlorides make them highly attractive substrates, particularly for large-scale synthesis. The development of sophisticated palladium catalyst systems, featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes, has significantly expanded the scope of cross-coupling reactions to include these less reactive but more desirable partners.[10] By carefully selecting the appropriate catalyst system and optimizing reaction conditions, researchers can successfully employ aryl chlorides in a wide range of synthetic applications, overcoming their inherent lower reactivity. This guide serves as a practical resource for navigating these choices and designing efficient and effective cross-coupling strategies.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the purity assessment of 4-bromo-3-chlorobenzonitrile: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an appropriate analytical technique is critical for ensuring the quality and reliability of research and development outcomes. This document outlines detailed experimental protocols, presents a comparative summary of key performance indicators, and provides visual workflows to aid in the selection of the most suitable method for your specific analytical needs.

Introduction to Purity Assessment of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is of paramount importance as impurities can affect reaction yields, introduce unwanted side products, and impact the safety and efficacy of the final product. Therefore, robust and reliable analytical methods are required to accurately determine its purity and identify any potential impurities. The three methods discussed herein—HPLC, GC, and qNMR—offer distinct advantages and are suited for different analytical requirements.

Comparison of Analytical Methods

The choice of an analytical method for purity assessment is a balance of factors including the physicochemical properties of the analyte, the nature of potential impurities, and the desired analytical performance characteristics.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase.Absolute or relative quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.
Typical Purity Range 98.0% - 102.0%98.0% - 102.0%95.0% - 100.5%
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%
Precision (%RSD) < 1%< 1%< 2%
Analysis Time per Sample 15 - 30 minutes10 - 20 minutes5 - 15 minutes
Sample Preparation Dissolution in a suitable solvent, filtration.Dissolution in a volatile solvent.Precise weighing and dissolution in a deuterated solvent with an internal standard.
Strengths Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. High resolution and sensitivity.High efficiency and resolution for volatile compounds. Fast analysis times.Primary analytical method, does not require a reference standard of the analyte. Provides structural information. Non-destructive.
Limitations Requires reference standards for impurity identification and quantification. Can be more expensive due to solvent consumption.Limited to volatile and thermally stable compounds. Potential for analyte degradation at high temperatures.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. Higher initial instrument cost.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is adapted from a protocol for a similar halogenated benzonitrile and is suitable for the routine purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (60:40 v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis: The purity of the sample is determined by the area percentage method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: HPLC experimental workflow for purity assessment.

Gas Chromatography (GC)

This method is adapted from a protocol for the analysis of dichlorobenzene isomers and is suitable for the purity assessment of this compound, which is a volatile compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final hold: 5 minutes at 250 °C

  • Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a volatile solvent such as acetone or ethyl acetate to obtain a concentration of 1 mg/mL.

  • Vortex the solution to ensure it is homogeneous.

  • Transfer the solution to a GC vial.

Data Analysis: Similar to HPLC, the purity is calculated using the area percentage method from the resulting chromatogram. If using GC-MS, the identity of the main peak and any impurities can be confirmed by their mass spectra.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetone weigh->dissolve inject Inject into GC dissolve->inject separate Separation on DB-5ms Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: GC experimental workflow for purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol outlines the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (readable to at least 0.01 mg)

Reagents:

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: Maleic acid (high purity, ≥99.5%). Maleic acid is chosen as it is a stable solid, has a distinct singlet in a relatively clear region of the ¹H NMR spectrum (around 6.3 ppm in CDCl₃), and is soluble in common deuterated solvents.

Experimental Procedure:

  • Accurately weigh about 15-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh about 5-10 mg of the internal standard (maleic acid) into the same vial.

  • Record the exact weights of both the sample and the internal standard.

  • Add approximately 0.7 mL of the deuterated solvent to the vial.

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay (D1) of at least 5 times the longest T1, 90° pulse angle, sufficient number of scans for a good signal-to-noise ratio).

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

  • I_analyte = Integral of a well-resolved signal of this compound

  • N_analyte = Number of protons corresponding to the integrated analyte signal

  • I_IS = Integral of the signal of the internal standard (maleic acid)

  • N_IS = Number of protons corresponding to the integrated internal standard signal (2 for maleic acid)

  • MW_analyte = Molecular weight of this compound (216.46 g/mol )

  • m_analyte = Mass of the this compound sample

  • MW_IS = Molecular weight of the internal standard (maleic acid, 116.07 g/mol )

  • m_IS = Mass of the internal standard

  • P_IS = Purity of the internal standard (as a percentage)

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire integrate Integrate Analyte and IS Signals acquire->integrate calculate Calculate Absolute Purity (%) integrate->calculate

Caption: qNMR experimental workflow for purity assessment.

Characterization of 4-Bromo-3-chlorobenzonitrile Derivatives by 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of synthetic intermediates is a cornerstone of modern drug discovery and development. For substituted benzonitriles, which are key pharmacophores in numerous therapeutic agents, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as an indispensable tool for unambiguous characterization. This guide provides a comparative analysis of the 1H NMR spectral features of 4-Bromo-3-chlorobenzonitrile and its derivatives, supported by experimental data from related compounds to aid in the identification and differentiation of these important chemical entities.

Comparative 1H NMR Data of Substituted Benzonitriles

The chemical shifts (δ) and coupling constants (J) of the aromatic protons in substituted benzonitriles are highly sensitive to the nature and position of the substituents on the benzene ring. The following table summarizes the reported 1H NMR data for 4-chlorobenzonitrile and 4-bromobenzonitrile, which serve as valuable reference points for predicting the spectrum of this compound and its derivatives.

CompoundStructureSolventChemical Shift (δ, ppm) and Coupling Constant (J, Hz)
4-Chlorobenzonitrile4-ChlorobenzonitrileCDCl3δ 7.61 (d, J = 8.4 Hz, 2H), 7.47 (d, J = 8.4 Hz, 2H)
4-Bromobenzonitrile4-Bromobenzonitrile--
BenzonitrileBenzonitrileCDCl3δ 7.64 (d, J = 8.0 Hz, 2H), 7.60 (d, J = 8.0 Hz, 1H), 7.47 (t, J = 8.0 Hz, 1H)[1]
3-Methoxybenzonitrile3-MethoxybenzonitrileCDCl3δ 7.37 (t, J = 8.0 Hz, 1H), 7.23 (d, J = 8.0 Hz, 1H), 7.13 (d, J = 8.0 Hz, 2H), 3.83 (s, 3H)[1]
4-Methylbenzonitrile4-MethylbenzonitrileCDCl3δ 7.52 (d, J = 8.0 Hz, 2H), 7.27 (d, J = 8.0 Hz, 2H), 2.42 (s, 3H)[1]

Predicted 1H NMR Spectrum of this compound

For this compound, the three aromatic protons (H-2, H-5, and H-6) are chemically non-equivalent and are expected to show distinct signals.

  • H-2: This proton is ortho to the cyano group and meta to the chlorine atom. It is expected to appear as a doublet.

  • H-5: This proton is meta to the cyano group and ortho to the bromine atom. It is expected to appear as a doublet of doublets.

  • H-6: This proton is ortho to the bromine atom and meta to the cyano group. It is also expected to appear as a doublet of doublets.

The electron-withdrawing nature of the cyano, chloro, and bromo substituents will generally shift the proton signals downfield (to a higher ppm value) compared to unsubstituted benzene.

Experimental Protocol for 1H NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible 1H NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the solid this compound derivative.[2]

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl3, Acetone-d6, or DMSO-d6) in a clean, dry vial.[3] The choice of solvent can slightly affect the chemical shifts.[3]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4] The solution in the NMR tube should be clear and free of any suspended particles.[4]

  • The final volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 40 mm.[4]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[3]

2. NMR Data Acquisition:

  • The 1H NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[1][5][6]

  • The instrument is locked onto the deuterium signal of the solvent.

  • Standard acquisition parameters are used, which may include a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • The chemical shifts are reported in parts per million (ppm) relative to TMS.

  • Coupling constants (J) are reported in Hertz (Hz).

Workflow for 1H NMR Characterization

The following diagram illustrates the general workflow for the characterization of this compound derivatives using 1H NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis weigh Weigh Compound (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer filter->load_sample acquire_data Acquire 1H NMR Spectrum load_sample->acquire_data process_spectrum Process Spectrum (FT, Phasing, Baseline Correction) acquire_data->process_spectrum analyze_spectrum Analyze Chemical Shifts, Multiplicity, and Coupling Constants process_spectrum->analyze_spectrum structure_elucidation Structure Elucidation & Comparison analyze_spectrum->structure_elucidation G substituents Substituents (-Br, -Cl, -CN) electron_density Electron Density around Protons substituents->electron_density influences proton_environment Proton's Local Magnetic Environment electron_density->proton_environment chemical_shift Chemical Shift (δ) coupling_constant Coupling Constant (J) proton_environment->chemical_shift determines proton_environment->coupling_constant influences

References

A Comparative Guide to Catalysts for Suzuki Coupling of Halogenated Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Catalytic Systems for the Synthesis of Cyanobiaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. For researchers in medicinal chemistry and materials science, the synthesis of cyanobiaryl compounds, key structural motifs in many pharmaceuticals and functional materials, often relies on the coupling of halogenated benzonitriles. The choice of catalyst is paramount for achieving high yields, minimizing reaction times, and ensuring process efficiency. This guide provides a comparative analysis of various palladium and nickel-based catalyst systems for the Suzuki coupling of 4-fluorobenzonitrile, 4-chlorobenzonitrile, 4-bromobenzonitrile, and 4-iodobenzonitrile with phenylboronic acid, supported by experimental data from the literature.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts in the Suzuki-Miyaura coupling of halogenated benzonitriles with phenylboronic acid. The data highlights the influence of the halogen substituent, the nature of the metal center (Palladium vs. Nickel), and the type of ligand on the reaction outcome.

Halogenated BenzonitrileCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
4-Fluorobenzonitrile Pd(OAc)₂ / SPhos2K₃PO₄Toluene110188542.52.4[1]
4-Chlorobenzonitrile [Pd(IPr)(cinnamyl)Cl]0.5K₂CO₃Ethanol60168917811.1[2]
Pd(OAc)₂ / SPhos1.5K₃PO₄Toluene1002>98~65~33[1]
NiCl₂(PCy₃)₂5K₃PO₄2-Me-THF10012High--[3]
4-Bromobenzonitrile Pd-LaF₃ nanocatalyst-K₂CO₃Aqueous70-97--[4]
Immobilized Pd catalyst--1:3 H₂O/DioxaneRT150 (flow)9112428.3[5]
4-Iodobenzonitrile Photoresponsive Pd-complex0.6K₂CO₃DMF/H₂ORT----[6]
Herrmann's Palladacycle0.005MeONaEthanol80-Highup to 175,000-[7]

TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h)

  • Data not available in the provided source.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these catalytic systems. Below are representative protocols for palladium and nickel-catalyzed Suzuki-Miyaura coupling of halogenated benzonitriles.

Protocol 1: Palladium-Catalyzed Suzuki Coupling of 4-Chlorobenzonitrile with a Pd-NHC Precatalyst[2]

Materials:

  • 4-Chlorobenzonitrile (0.5 mmol, 1.0 equiv)

  • Phenylboronic acid (0.55 mmol, 1.1 equiv)

  • [Pd(IPr)(cinnamyl)Cl] (0.0025 mmol, 0.5 mol%)

  • Potassium carbonate (K₂CO₃) (0.7 mmol, 1.4 equiv)

  • Ethanol (2 mL)

  • Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add [Pd(IPr)(cinnamyl)Cl], potassium carbonate, 4-chlorobenzonitrile, and phenylboronic acid.

  • Add ethanol (2 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 60 °C with vigorous stirring for 16 hours.

  • After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-cyanobiphenyl.

Protocol 2: Nickel-Catalyzed Suzuki Coupling of an Aryl Halide[3][8]

Materials:

  • Aryl halide (e.g., 4-bromobenzonitrile) (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 2-methyltetrahydrofuran (2-Me-THF)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox, to a reaction vial equipped with a magnetic stir bar, add NiCl₂(PCy₃)₂, potassium phosphate, phenylboronic acid, and the aryl halide.

  • Add anhydrous 2-Me-THF to the desired concentration.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 100 °C with stirring for the specified time (typically 12-24 hours).

  • After cooling to room temperature, the reaction mixture is filtered through a pad of celite, washing with an organic solvent.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the product.

Catalytic Cycles and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R2-B(OR)3]- PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine aryl halide, boronic acid, base Catalyst Add catalyst and ligand Reagents->Catalyst Solvent Add degassed solvent Catalyst->Solvent Heat Heat and stir under inert atmosphere Solvent->Heat Monitor Monitor reaction progress (TLC/GC-MS) Heat->Monitor Quench Quench reaction and extract with organic solvent Monitor->Quench Dry Dry organic layer and concentrate Quench->Dry Purify Purify by column chromatography Dry->Purify Product Pure Product Purify->Product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

The Efficacy of 4-Bromo-3-chlorobenzonitrile in API Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Bromo-3-chlorobenzonitrile and Its Alternatives in the Synthesis of Key Pharmaceutical Intermediates.

In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of appropriate starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall cost-effectiveness. This compound has emerged as a versatile building block, particularly in the construction of complex biaryl structures central to many therapeutic agents. This guide provides a comprehensive comparison of this compound with a key alternative, 4-Bromo-2-chlorobenzonitrile, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction to form a common biphenyl intermediate.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. The differential reactivity of the halogen atoms on the benzonitrile ring is a key consideration in these reactions. In the case of dihalogenated benzonitriles, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in the oxidative addition step of the palladium catalytic cycle. This allows for selective coupling at the bromine position.

To assess the efficacy of this compound and its isomer, 4-Bromo-2-chlorobenzonitrile, we have compiled and compared experimental data for their reaction with 4-carboxyphenylboronic acid. This reaction yields a substituted biphenyl-4-carboxylic acid, a scaffold present in numerous APIs.

Table 1: Comparison of this compound and 4-Bromo-2-chlorobenzonitrile in a Suzuki-Miyaura Coupling Reaction

ParameterThis compound4-Bromo-2-chlorobenzonitrile
Product 2'-Chloro-4'-cyano-[1,1'-biphenyl]-4-carboxylic acid3'-Chloro-4'-cyano-[1,1'-biphenyl]-4-carboxylic acid
Yield ~85%72-75%[1]
Purity High (exact percentage not specified in available data)High (purified by silica gel chromatography)[1]
Reaction Time 12 hours2 hours (for the Sandmeyer step in its synthesis)
Catalyst Pd(PPh₃)₄Not specified for coupling, CuBr for synthesis[1]
Base K₂CO₃Not specified for coupling, NaHCO₃ for workup[1]
Solvent Toluene/WaterEthyl Acetate for extraction[1]
Temperature 80 °C0-20 °C (for the Sandmeyer step in its synthesis)[1]

Note: The data presented is compiled from various sources and represents typical experimental outcomes. Direct head-to-head comparative studies under identical conditions are limited in the public domain.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and optimization of synthetic methods. Below are representative protocols for the synthesis of the starting materials and the subsequent Suzuki-Miyaura coupling reaction.

Synthesis of 4-Bromo-2-chlorobenzonitrile

This protocol describes a Sandmeyer-type reaction starting from 4-amino-2-chlorobenzonitrile.

Materials:

  • 4-Amino-2-chlorobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Petroleum Ether

  • Ice

Procedure:

  • Dissolve 4-amino-2-chlorobenzonitrile (38 mmol) in concentrated HCl (27 ml).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (39 mmol) in water, maintaining the temperature between 0 and 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of CuBr (53 mmol) in concentrated HCl (22 ml).

  • Pour the cold diazonium salt solution into the CuBr solution.

  • Stir the reaction mixture for 2 hours, allowing it to warm to 20 °C.

  • Pour the reaction mixture into ice water (50 ml) and extract with ethyl acetate (100 ml, then 2 x 50 ml).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution (150 ml) and then brine (3 x 100 ml).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to afford 4-bromo-2-chlorobenzonitrile as a white solid.[1]

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general procedure for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (e.g., this compound or 4-Bromo-2-chlorobenzonitrile) (1.0 equiv)

  • Arylboronic acid (e.g., 4-carboxyphenylboronic acid) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, combine the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a 3:1 mixture of toluene and water (e.g., 8 mL for a 1.0 mmol scale reaction).

  • Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80 °C under an inert atmosphere and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Visualizing the Synthetic Pathway

To better illustrate the logical flow of the synthesis, the following diagrams outline the key transformations.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_products Biphenyl Intermediates SM1 This compound Reaction Pd(PPh₃)₄, K₂CO₃ Toluene/Water, 80°C SM1->Reaction SM2 4-Bromo-2-chlorobenzonitrile SM2->Reaction BoronicAcid 4-Carboxyphenylboronic acid BoronicAcid->Reaction Product1 2'-Chloro-4'-cyano- [1,1'-biphenyl]-4-carboxylic acid Reaction->Product1 Product2 3'-Chloro-4'-cyano- [1,1'-biphenyl]-4-carboxylic acid Reaction->Product2

A generalized workflow for the Suzuki-Miyaura coupling of halogenated benzonitriles.

Logical Relationships in Reagent Selection

The choice between this compound and its isomers is dictated by the desired substitution pattern in the final API. The following diagram illustrates the logical relationship between the starting material and the resulting product scaffold.

Reagent_Selection Start Desired Biphenyl Scaffold Substituent_Position Positional Isomer of Chloro and Cyano Groups Start->Substituent_Position Reagent1 This compound Substituent_Position->Reagent1 2'-Chloro-4'-cyano Reagent2 4-Bromo-2-chlorobenzonitrile Substituent_Position->Reagent2 3'-Chloro-4'-cyano Other_Isomers Other Isomers Substituent_Position->Other_Isomers Other Patterns Product1 2'-Chloro-4'-cyano Biphenyl Reagent1->Product1 Product2 3'-Chloro-4'-cyano Biphenyl Reagent2->Product2 Other_Products Other Biphenyl Derivatives Other_Isomers->Other_Products

Decision tree for selecting the appropriate halogenated benzonitrile starting material.

Conclusion

References

4-Bromo-3-chlorobenzonitrile: A Comparative Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-3-chlorobenzonitrile stands as a versatile and strategically important building block in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Its value lies in the differential reactivity of its two halogen substituents, allowing for selective and sequential functionalization. This guide provides a comprehensive comparison of this compound with a key alternative, 4-iodo-3-chlorobenzonitrile, in the context of palladium-catalyzed cross-coupling reactions. Furthermore, it delves into the application of this scaffold in the synthesis of kinase inhibitors, offering a comparative perspective on the biological activity of resulting compounds.

Comparison of Synthetic Precursors: 4-Bromo- vs. 4-Iodo-3-chlorobenzonitrile in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of the aryl halide precursor is critical, influencing reaction kinetics, catalyst loading, and overall efficiency. The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is I > Br > Cl.[1] This established principle suggests that 4-iodo-3-chlorobenzonitrile would exhibit higher reactivity compared to this compound.

Table 1: Theoretical Comparison of this compound and 4-Iodo-3-chlorobenzonitrile in Suzuki-Miyaura Coupling

FeatureThis compound4-Iodo-3-chlorobenzonitrile (Alternative)Justification
Reactivity GoodExcellentThe Carbon-Iodine bond is weaker and more readily undergoes oxidative addition to the Palladium(0) catalyst.[1]
Reaction Conditions Typically requires higher temperatures and/or higher catalyst loading.Milder reaction conditions (lower temperature, lower catalyst loading) are often sufficient.Higher reactivity of the C-I bond allows for more facile catalytic turnover.
Cost & Availability Generally more cost-effective and widely available.Typically more expensive and may have more limited commercial availability.Bromination is often a more economical process than iodination.
Stability More stable for long-term storage.Can be less stable and more prone to degradation (e.g., light sensitivity).The C-I bond is more labile than the C-Br bond.
Yield Good to excellent yields can be achieved with optimized conditions.Potentially higher yields under milder conditions.The higher reactivity can lead to more complete conversion of the starting material.

Application in the Synthesis of Kinase Inhibitors

The 3-chloro-4-cyanophenyl moiety, readily accessible from this compound, is a common scaffold in the design of kinase inhibitors. These small molecules target the ATP-binding site of kinases, enzymes that play a crucial role in cell signaling pathways and are often dysregulated in diseases like cancer.

While a direct comparison of a single kinase inhibitor synthesized from both this compound and an alternative precursor is not available in the reviewed literature, we can analyze the biological activity of structurally similar compounds containing the key 3-chloro-4-cyanophenyl pharmacophore.

Table 2: Biological Activity of Representative Kinase Inhibitors with Related Scaffolds

Compound ScaffoldTarget Kinase(s)IC50 (nM)Reference
Pyrido[2,3-d]pyrimidinePDGFr, FGFr, EGFr, c-src1110, 130, 450, 220[2]
3-Substituted BenzamideBcr-AblPotent Inhibition (qualitative)[3]
4-(Arylaminomethyl)benzamideEGFR91% inhibition at 10 nM[4]

The data indicates that the 3-chloro-4-cyanophenyl moiety, and by extension, derivatives of this compound, can be incorporated into scaffolds that exhibit potent inhibition of various kinases. The specific biological activity is highly dependent on the overall molecular structure of the final compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure based on standard literature methods for Suzuki-Miyaura reactions.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • Triphenylphosphine (PPh3) (0.08 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add palladium(II) acetate and triphenylphosphine to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative_Addition Oxidative_Addition->Transmetalation Ar-Pd(II)-Br Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Reductive_Elimination->Pd(0) Regeneration 4-Aryl-3-chlorobenzonitrile 4-Aryl-3-chlorobenzonitrile Reductive_Elimination->4-Aryl-3-chlorobenzonitrile Kinase_Inhibitor_Logic Start This compound Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate 4-Aryl-3-chlorobenzonitrile Step1->Intermediate Step2 Further Functionalization (e.g., nitrile reduction, amidation) Intermediate->Step2 Final_Product Kinase Inhibitor Step2->Final_Product

References

validation of a new synthetic route to 4-Bromo-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 4-Bromo-3-chlorobenzonitrile for Researchers and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes to this compound, a critical building block in medicinal chemistry and materials science.[1][2] Its utility stems from the differential reactivity of its two halogen substituents in cross-coupling reactions, making it a versatile intermediate for creating complex molecules.[1] We will evaluate a novel, alternative synthetic pathway against a traditional method, presenting key performance indicators and detailed experimental protocols to aid researchers in selecting the most suitable route for their needs.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several methods, primarily involving electrophilic aromatic substitution or the transformation of functional groups on a pre-existing aromatic ring.[1][2] Here, we compare a traditional direct bromination method with a newer alternative that generates the brominating agent in situ, as well as the well-established Sandmeyer reaction.

Parameter Route 1: Traditional Direct Bromination Route 2: Alternative In Situ Bromination Route 3: Sandmeyer Reaction
Starting Material 3-Chlorobenzonitrile3-Chlorobenzonitrile3-Amino-4-chlorobenzonitrile
Key Reagents Br₂, FeBr₃KBrO₃, H₂SO₄NaNO₂, HCl, CuBr
Reaction Type Electrophilic Aromatic SubstitutionElectrophilic Aromatic SubstitutionDiazotization and Substitution
Yield Good (Specific data not available in searches)70%[2]Good (72-75% for analogous compounds)[3]
Purity High (Requires purification)98% (by Gas Chromatography)[2]High (Requires purification)[3]
Reaction Conditions Typically requires a Lewis acid catalyst.[1]Room temperature (20–25°C).[1][2]Low temperature (0–5°C) for diazotization, then elevated temperature (50–60°C) for displacement.[1]
Advantages Well-established, straightforward.Avoids handling of hazardous molecular bromine; proceeds at room temperature.[2]High reliability and good yields for transforming amino groups.[1]
Disadvantages Use of hazardous and corrosive liquid bromine.Requires handling of concentrated sulfuric acid.Requires a specific amino-substituted precursor; multi-step process.

Experimental Protocols

Route 1: Traditional Direct Bromination of 3-Chlorobenzonitrile

This method relies on the direct electrophilic aromatic substitution of 3-chlorobenzonitrile using molecular bromine and a Lewis acid catalyst.

Protocol:

  • Dissolve 3-chlorobenzonitrile in a suitable inert solvent.

  • Add a catalytic amount of iron(III) bromide (FeBr₃).

  • Slowly add molecular bromine (Br₂) to the reaction mixture.

  • The catalyst polarizes the Br-Br bond, generating a stronger electrophile (Br⁺) which is then attacked by the aromatic ring.[1]

  • The reaction is stirred until completion, monitored by an appropriate technique (e.g., TLC or GC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified, typically by recrystallization or chromatography.

Route 2: Alternative In Situ Bromination of 3-Chlorobenzonitrile

This newer approach generates bromine in situ from the reaction of potassium bromate and sulfuric acid, offering a safer alternative to handling molecular bromine.[1][2]

Protocol:

  • Dissolve 3-chlorobenzonitrile in 70% sulfuric acid.[2]

  • Slowly add potassium bromate (KBrO₃) to the solution.[2]

  • The reaction proceeds at room temperature (20-25°C) over several hours (e.g., 7 hours).[1][2]

  • The reaction mixture is then worked up to isolate the crude product.

  • The product is purified to yield this compound. For a similar synthesis of 3-bromo-4-chlorobenzonitrile, this method yielded a white solid.[4]

Route 3: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate.[1][5]

Protocol:

  • Diazotization:

    • Dissolve the starting material, 3-amino-4-chlorobenzonitrile, in a strong acid like hydrochloric acid.[1]

    • Cool the solution to 0–5°C.[1]

    • Slowly add a solution of sodium nitrite (NaNO₂) to form the corresponding diazonium salt.[1]

  • Displacement:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr).[1]

    • Add the cold diazonium salt solution to the CuBr solution.

    • The reaction mixture is typically warmed to 50–60°C to facilitate the replacement of the diazonium group with a bromine atom.[1]

  • Work-up and Purification:

    • After the reaction is complete, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).[3]

    • The organic layers are combined, washed, dried, and concentrated.

    • The crude product is then purified by silica gel chromatography.[3]

Visualizing the Synthetic Pathways

To better illustrate the relationships between the reactants, intermediates, and products, the following diagrams are provided.

G cluster_0 Route 1: Traditional Direct Bromination cluster_1 Route 2: Alternative In Situ Bromination cluster_2 Route 3: Sandmeyer Reaction 3-Chlorobenzonitrile_1 3-Chlorobenzonitrile Product_1 This compound 3-Chlorobenzonitrile_1->Product_1 Electrophilic Aromatic Substitution Reagents_1 Br₂, FeBr₃ Reagents_1->Product_1 3-Chlorobenzonitrile_2 3-Chlorobenzonitrile Product_2 This compound 3-Chlorobenzonitrile_2->Product_2 Electrophilic Aromatic Substitution Reagents_2 KBrO₃, H₂SO₄ Reagents_2->Product_2 Starting_Material_3 3-Amino-4-chlorobenzonitrile Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Starting_Material_3->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Displacement Displacement (CuBr, 50-60°C) Diazonium_Salt->Displacement Product_3 This compound Displacement->Product_3

Caption: Comparison of three synthetic routes to this compound.

G cluster_0 Experimental Workflow: In Situ Bromination (Route 2) Start Start Dissolve Dissolve 3-Chlorobenzonitrile in 70% H₂SO₄ Start->Dissolve Add_KBrO3 Slowly add KBrO₃ Dissolve->Add_KBrO3 React React at Room Temperature (e.g., 7 hours) Add_KBrO3->React Workup Work-up and Isolate Crude Product React->Workup Purify Purify Product Workup->Purify End End Purify->End

Caption: Workflow for the alternative in situ bromination synthesis.

G cluster_0 Experimental Workflow: Sandmeyer Reaction (Route 3) Start Start Diazotization Diazotization of 3-Amino-4-chlorobenzonitrile (0-5°C) Start->Diazotization Displacement Displacement with CuBr (50-60°C) Diazotization->Displacement Extraction Extraction with Organic Solvent Displacement->Extraction Purification Chromatographic Purification Extraction->Purification End End Purification->End

Caption: Workflow for the Sandmeyer reaction synthesis.

References

The Halogen Dance: A Comparative Guide to the Synthetic Utility of Brominated vs. Iodinated Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a bromo or iodo substituent on a benzonitrile building block can significantly impact the efficiency, cost, and overall success of a synthetic campaign. This guide provides an objective comparison of their performance in key cross-coupling reactions, supported by experimental data and detailed protocols, to aid in the strategic selection of these critical synthons.

The enhanced reactivity of iodinated benzonitriles over their brominated counterparts is a well-established principle in transition metal-catalyzed cross-coupling reactions. This reactivity trend, generally following the order of I > Br > Cl, is primarily dictated by the carbon-halogen bond dissociation energy. The weaker carbon-iodine bond facilitates the often rate-determining oxidative addition step in the catalytic cycle of many reactions.[1][2][3] This fundamental difference in reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for iodinated substrates. However, the higher cost and potentially lower stability of iodoarenes mean that brominated benzonitriles remain highly valuable and often more practical starting materials.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a detailed comparison of brominated and iodinated benzonitriles in four critical synthetic transformations: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and palladium-catalyzed cyanation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While direct comparative studies on identical benzonitrile substrates are not always available, data from structurally similar compounds, such as those with other electron-withdrawing groups, consistently demonstrate the superior reactivity of the iodo-substituted analogs.[1][4] Iodobenzonitriles can often be coupled at lower temperatures and with lower catalyst loadings compared to their bromo counterparts. However, with modern catalyst systems, high yields can be achieved with bromobenzonitriles, albeit sometimes requiring more forcing conditions.

FeatureIodinated BenzonitrilesBrominated BenzonitrilesRationale
Relative Reactivity HighModerate to HighThe C-I bond is weaker than the C-Br bond, leading to faster oxidative addition to the palladium catalyst.[1]
Typical Reaction Temp. Room Temperature to 80 °C80 °C to 120 °CThe higher reactivity of iodoarenes allows for milder reaction conditions.
Catalyst Loading Typically lower (e.g., 1-2 mol%)Can be higher (e.g., 2-5 mol%)Efficient coupling can often be achieved with less catalyst for the more reactive substrate.
Yields Generally ExcellentGood to ExcellentHigh yields are achievable with both, but may require more optimization for bromides.
Sonogashira Coupling

In Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, the reactivity difference between iodo- and bromobenzonitriles is particularly pronounced.[3][5] Iodobenzonitriles can typically be coupled at or near room temperature, whereas bromobenzonitriles often require heating to achieve comparable reaction rates and yields. This difference can be exploited for selective couplings in molecules containing both bromo and iodo substituents.

FeatureIodinated BenzonitrilesBrominated BenzonitrilesRationale
Relative Reactivity HighModerateThe reactivity trend for the oxidative addition step is I > Br.[3][6]
Typical Reaction Temp. Room Temperature to 60 °C60 °C to 100 °CThe higher reactivity of iodides allows for significantly milder conditions.
Copper Co-catalyst Often effective with or withoutGenerally required for good yieldsMilder conditions for iodides can sometimes allow for copper-free protocols.[7]
Yields Generally ExcellentGood to ExcellentHigh yields are attainable for both, but bromides may require higher temperatures.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to other cross-coupling reactions, iodinated benzonitriles are generally more reactive than their brominated analogs.[8] This allows for the use of a broader range of amines and potentially lower catalyst loadings. However, the development of highly active phosphine ligands has made the coupling of bromobenzonitriles very efficient.

FeatureIodinated BenzonitrilesBrominated BenzonitrilesRationale
Relative Reactivity HighModerate to HighThe oxidative addition of the aryl halide to the palladium(0) catalyst is typically faster for iodides.[8]
Ligand Choice Broad scope of phosphine ligandsOften requires more electron-rich and bulky ligands for high efficiencyMore reactive substrates are often less demanding of the ligand.
Base Strength Can sometimes be achieved with weaker basesOften requires strong bases like sodium tert-butoxideMilder conditions can be employed for the more reactive iodoarenes.
Yields Generally ExcellentGood to ExcellentModern catalyst systems provide high yields for both substrates.[9]
Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation offers a valuable alternative to traditional methods like the Sandmeyer reaction. In this transformation, the reactivity difference between bromo- and iodobenzonitriles is still present, but the choice of cyanide source and catalyst system plays a more dominant role in the overall success of the reaction.[10][11] While iodides will generally react faster, efficient cyanation of bromobenzonitriles is well-established.

FeatureIodinated BenzonitrilesBrominated BenzonitrilesRationale
Relative Reactivity HighModerateFollows the general trend of aryl halide reactivity in palladium catalysis.
Catalyst Deactivation Can be more prone to catalyst deactivation with some cyanide sourcesGenerally robust with optimized conditionsThe nature of the cyanide source is a critical factor in catalyst stability.[10]
Cyanide Source Compatible with various sources (e.g., Zn(CN)₂, K₄[Fe(CN)₆])Compatible with various sources (e.g., Zn(CN)₂, K₄[Fe(CN)₆])The choice of cyanide source impacts safety and reaction performance for both substrates.[12]
Yields Good to ExcellentGood to ExcellentHigh yields are achievable for both with appropriate catalyst and cyanide source selection.[13][14]

Experimental Protocols

The following are representative experimental protocols for the key cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

To a mixture of the halobenzonitrile (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) in a reaction vessel is added a solvent mixture (e.g., toluene/water or dioxane/water). The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and phosphine ligand (if required) are then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[15][16][17]

General Protocol for Sonogashira Coupling

In an oven-dried Schlenk tube, the halobenzonitrile (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%) are combined. The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) are added. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction is stirred at the appropriate temperature (room temperature to 100 °C) until completion. The reaction mixture is then diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with aqueous ammonium chloride and brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash chromatography.[7][18][19][20]

General Protocol for Buchwald-Hartwig Amination

An oven-dried reaction tube is charged with the halobenzonitrile (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 mmol). The tube is sealed, evacuated, and backfilled with argon. Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-110 °C with stirring. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled, diluted with ethyl acetate, and filtered through celite. The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[8][9][21]

Visualizing the Synthetic Landscape

To better understand the relationships and workflows discussed, the following diagrams have been generated.

Cross_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Aryl Halide (Benzonitrile) Aryl Halide (Benzonitrile) Reaction Setup Reaction Setup Aryl Halide (Benzonitrile)->Reaction Setup Coupling Partner Coupling Partner Coupling Partner->Reaction Setup Palladium Source Palladium Source Palladium Source->Reaction Setup Ligand Ligand Ligand->Reaction Setup Base Base Base->Reaction Setup Reaction Reaction Reaction Setup->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Coupled Product Coupled Product Workup & Purification->Coupled Product

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Halogen_Comparison cluster_iodo Iodinated Benzonitriles cluster_bromo Brominated Benzonitriles Aryl Halide Choice Aryl Halide Choice I_Reactivity Higher Reactivity Aryl Halide Choice->I_Reactivity B_Reactivity Moderate Reactivity Aryl Halide Choice->B_Reactivity I_Conditions Milder Conditions (Lower Temp, Lower Cat. Loading) I_Reactivity->I_Conditions I_Cost Higher Cost I_Conditions->I_Cost B_Conditions More Forcing Conditions (Higher Temp, Higher Cat. Loading) B_Reactivity->B_Conditions B_Cost Lower Cost B_Conditions->B_Cost

A comparative summary of the attributes of iodinated versus brominated benzonitriles.

Conclusion: A Strategic Choice

The decision to use a brominated or iodinated benzonitrile is a strategic one that balances reactivity with cost and availability. For syntheses where mild conditions are paramount to preserve sensitive functional groups, or when rapid reaction times are desired, iodinated benzonitriles are often the superior choice. However, for large-scale syntheses where cost is a major driver, the more economical brominated benzonitriles, coupled with modern, highly active catalyst systems, provide a robust and practical alternative. A thorough understanding of these trade-offs empowers researchers to make informed decisions, optimizing their synthetic routes for efficiency and success in the competitive landscape of drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3-chlorobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 4-Bromo-3-chlorobenzonitrile (CAS: 57418-97-0) in a laboratory setting.

This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe disposal of this compound. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.

I. Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for a comprehensive understanding of the chemical's characteristics for safe handling and storage.

PropertyValue
CAS Number 57418-97-0
Molecular Formula C₇H₃BrClN
Molecular Weight 216.46 g/mol
Appearance White to yellow to yellow-brown powder or crystals
Melting Point 80-81°C[1]
Boiling Point 261°C at 760 mmHg[1]
Flash Point 112°C[1]
Purity 98%

II. Disposal Protocol: A Step-by-Step Approach

The proper disposal of this compound, a halogenated organic compound, requires careful segregation and handling to prevent environmental contamination and ensure regulatory compliance. The following protocol outlines the necessary steps for its disposal.

1. Waste Identification and Segregation:

  • This compound is classified as a halogenated organic waste.[2]

  • It is imperative to collect this waste in a dedicated container, separate from non-halogenated organic solvents.[3][4] This practice is cost-effective for disposal and crucial for proper waste stream management.[3]

  • Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[3][5]

2. Waste Collection and Container Management:

  • Use a designated, properly labeled hazardous waste container for the collection of this compound waste. The container must be in good condition and compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound".[4] Do not use abbreviations or chemical formulas on the primary label.

  • Maintain a log of the waste constituents and their approximate quantities added to the container.

  • Keep the waste container securely closed at all times, except when adding waste.[4][6]

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat, flames, and sparks.[5]

3. Spill Management:

  • In the event of a spill, immediately contain the leak and absorb the material with an inert absorbent, such as sand or vermiculite.

  • Place the contaminated absorbent material into a sealed and properly labeled hazardous waste container for disposal.

  • Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, during cleanup.

4. Final Disposal:

  • The disposal of this compound must be arranged through a licensed and approved waste disposal company.[7]

  • Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.[4]

  • Provide the waste disposal company with a detailed description of the waste, including its composition and any potential hazards.

III. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 On-site Waste Management cluster_1 External Disposal Process A 1. Identify Waste (this compound) B 2. Segregate as Halogenated Organic Waste A->B C 3. Use Designated Labeled Container B->C D 4. Store in a Safe, Ventilated Area C->D E Spill Occurs C->E H 5. Contact EHS/Licensed Waste Disposal Company D->H F Contain & Absorb Spill E->F Immediate Action G Package & Label Spill Debris F->G G->C Add to Waste Container I 6. Provide Waste Information H->I J 7. Arrange for Waste Pickup I->J K 8. Final Disposal via Incineration J->K

Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Bromo-3-chlorobenzonitrile in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[1][2][3] The following table summarizes the mandatory personal protective equipment.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and/or Face ShieldUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4][5][6]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[7] Inspect gloves before use and use proper removal techniques to avoid skin contact.[5]
Body Protective Clothing / Lab CoatWear appropriate protective clothing to prevent skin exposure.[1][4]
Respiratory Fume Hood or RespiratorAlways handle in a well-ventilated area or under a chemical fume hood.[2][7] If dust formation is likely, a NIOSH-approved particulate respirator is recommended.[4][7]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure risk.

  • Engineering Controls :

    • Always handle this compound within a certified chemical fume hood.[2][7]

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Pre-Handling Preparation :

    • Review the Safety Data Sheet (SDS) thoroughly before starting any work.

    • Ensure all required PPE is available and in good condition.

    • Designate a specific area for handling to contain potential contamination.

  • Handling the Compound :

    • Avoid contact with skin and eyes.[5][8]

    • Prevent the formation of dust and aerosols.[5]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Keep the container tightly closed when not in use.[2][6]

  • Post-Handling Procedures :

    • Decontaminate the work area and any equipment used.

    • Remove and dispose of contaminated PPE in accordance with institutional guidelines.

    • Wash hands and any exposed skin thoroughly after handling.[2][4]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure. Always show the Safety Data Sheet to attending medical personnel.[1][2][4]

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical advice.[1][2][4]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[1][2][4]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][4][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[2][4]

Spill and Disposal Management

Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation.[2][5] Wearing full PPE, prevent further leakage and the entry of the substance into drains.[5] Sweep up the spilled solid, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2][4][5]

Waste Disposal: Dispose of this compound and any contaminated materials through a licensed professional waste disposal service.[2][4][5] Do not allow the chemical to be released into the environment.[5]

Workflow for Safe Handling of this compound

A Preparation - Review SDS - Don appropriate PPE - Prepare work area in fume hood B Handling - Weigh and transfer carefully - Avoid dust generation - Keep container sealed A->B Proceed with caution C Post-Handling - Decontaminate work surfaces - Remove and dispose of PPE correctly - Wash hands thoroughly B->C After experiment completion E Spill or Exposure Event B->E D Waste Disposal - Collect waste in a labeled, sealed container - Dispose of via approved waste management service C->D F Emergency Response - Follow First Aid procedures - Evacuate and ventilate for spills - Notify safety personnel E->F IMMEDIATE ACTION

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.